Product packaging for 1,7-Diazaspiro[3.5]nonan-2-one(Cat. No.:CAS No. 1235440-17-1)

1,7-Diazaspiro[3.5]nonan-2-one

Cat. No.: B113853
CAS No.: 1235440-17-1
M. Wt: 140.18 g/mol
InChI Key: WEEQWFARSHIYOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,7-Diazaspiro[3.5]nonan-2-one, also known as this compound, is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O B113853 1,7-Diazaspiro[3.5]nonan-2-one CAS No. 1235440-17-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-diazaspiro[3.5]nonan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-6-5-7(9-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEQWFARSHIYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629277
Record name 1,7-Diazaspiro[3.5]nonan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235440-17-1
Record name 1,7-Diazaspiro[3.5]nonan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235440-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7-Diazaspiro[3.5]nonan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,7-diazaspiro[3.5]nonan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1,7-Diazaspiro[3.5]nonan-2-one: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Diazaspiro[3.5]nonan-2-one is a unique spirocyclic molecule featuring a strained β-lactam (azetidinone) ring fused to a piperidine ring. This structural motif is of significant interest in medicinal chemistry, offering a rigid three-dimensional scaffold that can be valuable in the design of novel therapeutic agents. Spiro-β-lactams are recognized for their potential as peptidomimetics and enzyme inhibitors.[1][2] This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, based on available data for its isomer and related spirocyclic compounds. It includes predicted physicochemical properties, characteristic spectral data, and general experimental protocols for its synthesis and characterization.

Chemical Structure and Properties

The structure of this compound consists of a four-membered azetidinone ring and a six-membered piperidine ring sharing a single carbon atom (the spiro center). The presence of the β-lactam ring is a key feature, as this moiety is found in a wide range of antibacterial agents.[3]

Table 1: Computed Physicochemical Properties for 2,7-Diazaspiro[3.5]nonan-1-one (Isomer)

PropertyValueSource
Molecular FormulaC₇H₁₂N₂OPubChem
Molecular Weight140.18 g/mol PubChem
XLogP3-AA-0.8PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count0PubChem
Exact Mass140.094963011 DaPubChem
Topological Polar Surface Area41.1 ŲPubChem
Heavy Atom Count10PubChem
Complexity161PubChem

Solubility: The solubility of β-lactam containing compounds can be pH-dependent. While specific data for this compound is unavailable, related amino-penicillins exhibit U-shaped pH-solubility profiles.

Melting and Boiling Points: Experimental data for the melting and boiling points of this compound are not available in the cited literature. For similar spiro quinoxaline-β-lactam compounds, melting points have been reported in the range of 209-295 °C.[5]

Spectroscopic Characterization (Predicted)

Detailed structural elucidation of spirocyclic compounds is crucial for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous characterization of such molecules. Infrared (IR) spectroscopy and Mass Spectrometry (MS) provide complementary structural information.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of this compound is expected to be characteristic of its spirocyclic structure, with distinct signals for the protons and carbons of the azetidinone and piperidine rings.

Table 2: Predicted ¹H and ¹³C NMR Data for the 7-Azaspiro[3.5]nonan-1-one Core

PositionPredicted ¹H Chemical Shift (δ, ppm)MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
H-2, H-42.8 - 3.2mC=O ~170
H-31.9 - 2.3mSpiro C (C-5) ~70-75
H-6, H-82.7 - 3.1tCH₂ (piperidine)
H-91.6 - 2.0mCH₂ (azetidinone)
NH (piperidine)1.5 - 3.0 (broad)s
NH (lactam)

Note: This data is based on predicted values for a related 7-azaspiro[3.5]nonan-1-one core and serves as an estimation. Actual values for this compound may vary.[6] The spiro carbon is expected to appear in the 13C NMR spectrum at approximately 71–73 ppm.[7]

2.2. Infrared (IR) Spectroscopy

The IR spectrum of a β-lactam is characterized by a strong absorption band corresponding to the carbonyl group stretching vibration.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)
C=O (β-lactam)1730 - 1790
N-H (piperidine)3300 - 3500 (broad)
C-H (alkane)2850 - 3000

Note: The exact position of the β-lactam carbonyl stretch is influenced by ring strain and substituents.[1][8]

2.3. Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound. Distinguishing between stereoisomers by MS alone can be challenging due to similar fragmentation patterns.[9] Coupling with a chromatographic technique like chiral HPLC is often necessary for isomer separation.[9]

Experimental Protocols

3.1. Synthesis

A common method for the synthesis of spiro-β-lactams is the Staudinger [2+2] ketene-imine cycloaddition.[10][11] A plausible synthetic route for this compound could involve the reaction of a ketene with an appropriate imine derived from a piperidine precursor.

A general procedure for a related solid-phase synthesis of a 7-azaspiro[3.5]nonan-1-one core involves the following key steps:[12]

  • Immobilization: A suitable piperidine-based building block is attached to a solid support (e.g., 2-chlorotrityl chloride resin).

  • Elongation and Cyclization: A series of chemical transformations are performed to construct the spirocyclic system. This can involve steps like Fmoc-deprotection, acylation, and a Dieckmann condensation for spirocyclization.

  • Cleavage: The final product is cleaved from the resin.

Another potential synthetic approach involves a multi-step process starting from N-tert-butoxycarbonyl-4-piperidone, which undergoes a series of reactions including Mannich reaction, reduction, halogenation, and cyclization.[13]

3.2. Purification

Purification of the synthesized this compound can be achieved by standard techniques such as column chromatography on silica gel or reverse-phase HPLC.

3.3. Characterization

A comprehensive characterization of the synthesized compound would involve the following analytical techniques:

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments should be performed to confirm the structure and assign all proton and carbon signals. NOE or ROESY experiments can help in determining the stereochemistry.[7][9]

  • IR Spectroscopy: To confirm the presence of the characteristic β-lactam carbonyl and other functional groups.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight of the compound.

  • Melting Point Analysis: To determine the melting point of the purified compound.

Structural Relationships and Significance

The unique three-dimensional structure of this compound, conferred by its spirocyclic nature, makes it a valuable scaffold in drug discovery. The rigidity of the spirocyclic system can lead to higher binding affinity and selectivity for biological targets.[14]

G A This compound B Spirocyclic System A->B is a C Azetidinone (β-Lactam) Ring B->C contains D Piperidine Ring B->D contains F Structural Rigidity B->F provides E Spiro Carbon (C5) C->E fused at D->E fused at G Medicinal Chemistry Scaffold F->G useful as

Caption: Logical relationship of key structural features in this compound.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. While specific experimental data for this compound is scarce, this guide provides a comprehensive overview of its predicted chemical properties, structural features, and likely analytical characteristics based on data from closely related spiro-β-lactam analogs. The synthetic and characterization protocols outlined here offer a roadmap for researchers interested in exploring the potential of this and similar spirocyclic scaffolds in the development of new therapeutic agents. Further research into the synthesis and biological evaluation of this compound is warranted to fully unlock its potential in medicinal chemistry.

References

A Technical Guide to 1,7-Diazaspiro[3.5]nonan-2-one: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of 1,7-Diazaspiro[3.5]nonan-2-one, a pivotal heterocyclic scaffold for researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, and its significant role as a building block in the synthesis of targeted therapies.

Core Compound Identification

IUPAC Name: this compound CAS Number: 1235440-17-1

Physicochemical and Computed Properties

The following tables summarize the key physical, chemical, and computed properties of this compound and its un-functionalized parent scaffold, 2,7-Diazaspiro[3.5]nonane.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₂N₂OMySkinRecipes[1]
Molecular Weight140.18 g/mol MySkinRecipes[1]
Purity95%MySkinRecipes[1]
Storage Condition2-8°C, protected from light, inert gasMySkinRecipes[1]

Table 2: Computed Properties of 2,7-Diazaspiro[3.5]nonane (Parent Scaffold)

PropertyValueSource
Molecular FormulaC₇H₁₄N₂PubChem[2]
Molecular Weight126.20 g/mol PubChem[2]
XLogP3-AA-0.3PubChem[2]
Hydrogen Bond Donor Count2PubChem[2]
Hydrogen Bond Acceptor Count2PubChem[2]
Rotatable Bond Count0PubChem[2]
Exact Mass126.115698455 DaPubChem[2]
Monoisotopic Mass126.115698455 DaPubChem[2]
Topological Polar Surface Area24.1 ŲPubChem[2]
Heavy Atom Count9PubChem[2]
Complexity99.5PubChem[2]

Role in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of various biologically active molecules. Its rigid, three-dimensional spirocyclic structure is highly valued in medicinal chemistry for its ability to orient pharmacophoric groups in specific spatial arrangements, potentially leading to enhanced binding affinity and selectivity for biological targets.

This scaffold is particularly prominent in the development of targeted cancer therapies, most notably as a core component of covalent inhibitors targeting the KRAS G12C mutation, a key driver in various solid tumors. Furthermore, its derivatives are being explored for the treatment of ocular diseases through the inhibition of matrix metalloproteinase-9 (MMP-9).

Below is a logical workflow illustrating the role of this compound in the drug discovery process.

drug_discovery_workflow cluster_0 Core Scaffold cluster_1 Synthesis & Derivatization cluster_2 Target Identification & Screening cluster_3 Lead Optimization cluster_4 Preclinical Development Scaffold This compound Synthesis Chemical Synthesis of Novel Derivatives Scaffold->Synthesis Screening High-Throughput Screening Synthesis->Screening Target1 KRAS G12C Optimization Structure-Activity Relationship (SAR) Studies Target1->Optimization Target2 MMP-9 Target2->Optimization Screening->Target1 Identifies Hits Screening->Target2 Preclinical In Vivo Efficacy & Toxicology Studies Optimization->Preclinical Selects Lead Compound

Drug Discovery Workflow for this compound Derivatives.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of derivatives of this compound are provided below.

KRAS G12C Inhibition Assay (HTRF-based)

This protocol measures the direct inhibition of the KRAS G12C-GTP interaction.

Materials:

  • 384-well low volume white plates

  • Recombinant His-tagged KRAS G12C protein

  • Fluorescently labeled GTP analog (e.g., GTP-Red)

  • Europium cryptate-labeled anti-His antibody

  • Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 0.01% BSA, 1 mM DTT)

  • Test compounds (derivatives of this compound) and control compounds

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Dispense 2 µL of each inhibitor concentration into the wells of a 384-well plate.

  • Add 4 µL of His-tagged KRAS G12C protein (final concentration ~5 nM) to each well.

  • Prepare a mixture of HTRF detection reagents (Eu-anti-His antibody and GTP-Red) in the assay buffer.

  • Add 4 µL of the detection reagent mix to each well.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Calculate the HTRF ratio (665nm/620nm * 10,000) and plot against the inhibitor concentration to determine the IC₅₀ value.

MMP-9 Inhibitor Screening Assay (Fluorometric)

This protocol provides a method for screening potential MMP-9 inhibitors.

Materials:

  • 96-well white plate with a flat bottom

  • Recombinant human MMP-9 enzyme

  • FRET-based MMP-9 substrate

  • MMP-9 Assay Buffer

  • Inhibitor control (e.g., NNGH)

  • Test compounds (derivatives of this compound)

  • Fluorescence plate reader

Procedure:

  • Reconstitute and dilute the MMP-9 enzyme according to the manufacturer's instructions.

  • Prepare solutions of the test compounds and inhibitor control at desired concentrations.

  • In a 96-well plate, add the MMP-9 enzyme, assay buffer, and either the test compound, inhibitor control, or vehicle control to respective wells.

  • Initiate the reaction by adding the FRET-based MMP-9 substrate to all wells.

  • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) over time.

  • Calculate the rate of substrate cleavage for each condition.

  • Determine the percent inhibition of MMP-9 activity for each test compound concentration relative to the vehicle control and calculate the IC₅₀ value.

The following diagram illustrates the general workflow for evaluating MMP-9 inhibitor selectivity.

mmp9_inhibition_workflow cluster_0 Enzyme Preparation cluster_1 Inhibition Assay cluster_2 Data Analysis ProMMP Pro-MMP Panel (MMP-1, -2, -3, -8, -9, -13, etc.) Activation Activation (e.g., APMA) ProMMP->Activation Assay Incubate Activated MMPs with Inhibitor Activation->Assay Inhibitor Test Compound (this compound derivative) Inhibitor->Assay Substrate Add Fluorogenic Substrate Assay->Substrate Measurement Measure Fluorescence Increase Over Time Substrate->Measurement Calculation Calculate IC50 Values for each MMP Measurement->Calculation Selectivity Determine Selectivity Profile Calculation->Selectivity

References

Synthesis of 1,7-Diazaspiro[3.5]nonan-2-one: A Technical Guide to Starting Materials and Core Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic pathways and starting materials for the preparation of 1,7-diazaspiro[3.5]nonan-2-one, a valuable spirocyclic scaffold in medicinal chemistry. This document details plausible synthetic routes, experimental protocols adapted from established literature, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

Spirocyclic systems have garnered significant attention in drug discovery due to their inherent three-dimensionality and conformational rigidity, which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. The this compound core, incorporating a β-lactam fused to a piperidine ring, represents a unique and promising scaffold for the development of novel therapeutic agents. Its structure is of interest for exploring new chemical space in areas such as neuroscience, oncology, and infectious diseases. This guide outlines a practical synthetic approach starting from commercially available materials.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to this compound commences with the readily available N-Boc-4-piperidone. The proposed multi-step synthesis involves the formation of a key β-amino acid precursor followed by intramolecular cyclization to construct the spiro-β-lactam core. The final step involves the deprotection of the piperidine nitrogen.

Synthetic_Workflow Start N-Boc-4-piperidone Inter1 tert-Butyl 4-((cyanomethyl)amino)piperidine-1-carboxylate Start->Inter1 Strecker Reaction Inter2 tert-Butyl 4-(amino(carboxymethyl))piperidine-1-carboxylate Inter1->Inter2 Hydrolysis Inter3 tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate Inter2->Inter3 Intramolecular Cyclization End This compound Inter3->End Deprotection Logical_Relationship cluster_start Starting Material cluster_intermediates Key Intermediates cluster_end Final Product N-Boc-4-piperidone N-Boc-4-piperidone Aminonitrile Aminonitrile N-Boc-4-piperidone->Aminonitrile C-C and C-N bond formation Amino Acid Amino Acid Aminonitrile->Amino Acid Nitrile Hydrolysis Protected Spiro-Lactam N-Boc-Spiro-Lactam Amino Acid->Protected Spiro-Lactam Lactam Ring Formation This compound This compound Protected Spiro-Lactam->this compound Amine Deprotection

Spectroscopic Characterization of 1,7-Diazaspiro[3.5]nonan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the novel heterocyclic scaffold, 1,7-Diazaspiro[3.5]nonan-2-one. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. It also includes standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from data for analogous structures, such as 7-Azaspiro[3.5]nonan-1-one, and general knowledge of the spectroscopic behavior of γ-lactams and spirocyclic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

PositionPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
H-33.0 - 3.4t2H6-8
H-42.0 - 2.4m2H-
H-6, H-82.8 - 3.2t4H5-7
H-91.7 - 2.1m2H-
N1-H7.5 - 8.5br s1H-
N7-H1.5 - 3.0br s1H-

Table 2: Predicted ¹³C NMR Data for this compound

PositionPredicted Chemical Shift (δ, ppm)
C-2 (C=O)170 - 180
C-340 - 50
C-430 - 40
C-5 (Spiro)55 - 65
C-6, C-845 - 55
C-925 - 35
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the γ-lactam and secondary amine functional groups.

Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
3300 - 3400N-HSecondary amine stretch (N7-H)
3150 - 3250N-HLactam N-H stretch (N1-H)
2850 - 2960C-HAliphatic C-H stretch
1670 - 1690C=Oγ-Lactam carbonyl stretch
1400 - 1500C-NC-N stretch
Mass Spectrometry (MS)

The mass spectrum is predicted to show a clear molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonDescription
140[M]⁺Molecular Ion
112[M - CO]⁺Loss of carbon monoxide from the lactam
97[M - C₂H₃O]⁺Fragmentation of the lactam ring
83[C₅H₉N]⁺Cleavage of the spirocyclic system
56[C₃H₆N]⁺Further fragmentation

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum on a spectrometer with a minimum field strength of 400 MHz.

  • ¹³C NMR: Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each carbon environment.

  • 2D NMR (COSY, HSQC, HMBC): These experiments can be performed to confirm the structure and assignments by showing correlations between protons, and between protons and carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Thin Film Method):

  • Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or methanol).

  • Apply a drop of the solution to a salt plate (e.g., KBr or NaCl).

  • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

  • Record a background spectrum of the clean salt plate.

  • Place the sample-coated salt plate in the spectrometer.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Further dilute the stock solution to the appropriate concentration for the instrument being used.

Data Acquisition (Electron Ionization - EI):

  • Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • Bombard the sample with electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Analyze the resulting ions based on their mass-to-charge ratio (m/z).

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

The Emerging Therapeutic Potential of 1,7-Diazaspiro[3.5]nonan-2-one Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,7-diazaspiro[3.5]nonan-2-one scaffold is a novel structural motif that has recently gained significant attention in medicinal chemistry. Its unique three-dimensional architecture provides a rigid framework for the development of highly specific and potent inhibitors for challenging therapeutic targets. This technical guide consolidates the current biological activity data, experimental methodologies, and known signaling pathways associated with derivatives of this promising core structure.

Covalent Inhibition of Oncogenic KRAS G12C

A prominent application of the this compound core is in the design of covalent inhibitors targeting the KRAS G12C mutant, a key driver in several aggressive cancers. The scaffold serves to optimally position an electrophilic warhead, such as an acrylamide group, to irreversibly bind to the mutant cysteine residue in the Switch-II pocket of the KRAS G12C protein. This covalent modification locks the oncoprotein in its inactive, GDP-bound state, thereby abrogating downstream signaling and inhibiting tumor growth.[1][2]

Quantitative Biological Data: KRAS G12C Inhibitors

The following table summarizes the in vitro activity of representative 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives against the KRAS G12C mutant.[2]

Compound IDModificationsTR-FRET IC50 (nM)NCI-H358 pERK IC50 (nM)NCI-H1373 Cell Growth IC50 (nM)
1 Reference Compound150110120
7b 6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazoline1.81.61.1

Inhibition of Matrix Metalloproteinase-9 (MMP-9)

Derivatives of 1,7-diazaspiro[3.5]nonane have also been explored as inhibitors of Matrix Metalloproteinase-9 (MMP-9), an enzyme implicated in inflammatory diseases and cancer metastasis. Specifically, 5-[2,7-Diazaspiro[3.5]nonan-7-yl]-5-[4-phenoxyphenyl]hexahydropyrimidine-2,4,6-trione derivatives have been identified as potent MMP-9 inhibitors, with potential applications in treating ocular surface diseases like dry eye disease.[3][4]

Quantitative Biological Data: MMP-9 Inhibitors

While the patent literature describes the synthesis and application of these compounds as MMP-9 inhibitors, specific quantitative IC50 values for the 5-[2,7-Diazaspiro[3.5]nonan-7-yl]-5-[4-phenoxyphenyl]hexahydropyrimidine-2,4,6-trione derivatives are not publicly available in the reviewed literature. The provided references confirm their biological target and intended use.[3][4]

Signaling Pathways and Experimental Workflows

KRAS G12C Signaling Pathway and Inhibition

The diagram below illustrates the canonical RAS/MAPK signaling pathway and the mechanism of action for this compound based KRAS G12C inhibitors.

KRAS_Pathway RTK RTK GRB2_SOS1 GRB2/SOS1 RTK->GRB2_SOS1 Upstream Signals KRAS_GDP KRAS G12C (GDP) Inactive GRB2_SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS G12C (GTP) Active KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Derivative Inhibitor->KRAS_GDP Covalent Binding to Cys12

KRAS G12C Signaling and Inhibition Mechanism.
General MMP-9 Inhibition Workflow

The following diagram outlines a typical experimental workflow for evaluating MMP-9 inhibitors.

MMP9_Workflow ProMMP9 Pro-MMP-9 (Zymogen) APMA APMA Activation ProMMP9->APMA ActiveMMP9 Active MMP-9 APMA->ActiveMMP9 Incubation Incubation ActiveMMP9->Incubation Inhibitor Diazaspiro-Derivative Inhibitor Inhibitor->Incubation Substrate Fluorogenic Substrate Incubation->Substrate Measurement Measure Fluorescence Substrate->Measurement IC50 Determine IC50 Measurement->IC50

Workflow for MMP-9 Inhibition Assay.

Experimental Protocols

TR-FRET Assay for KRAS G12C Nucleotide Exchange

This biochemical assay measures the ability of an inhibitor to block the SOS1-mediated exchange of GDP for GTP on the KRAS G12C protein.

  • Materials:

    • GDP-loaded KRAS G12C protein

    • SOS1 protein

    • GTP

    • RBD-cRAF (RAS-binding domain of cRAF)

    • TR-FRET Donor (e.g., Tb-labeled anti-His antibody)

    • TR-FRET Acceptor (e.g., fluorescently labeled GTP analog or acceptor dye)

    • Assay Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)

    • Test compounds (this compound derivatives)

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of the test inhibitor.

    • Add diluted inhibitor to the wells of a 384-well plate.

    • Add GDP-loaded KRAS G12C protein to each well and pre-incubate with the inhibitor.

    • Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and GTP.

    • Incubate to allow for GDP-GTP exchange and subsequent binding of active KRAS G12C to RBD-cRAF.

    • Add TR-FRET detection reagents (donor and acceptor).

    • Incubate to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at the donor and acceptor wavelengths.

    • Calculate the TR-FRET ratio and plot against inhibitor concentration to determine the IC50 value.

Cellular pERK Inhibition Assay (NCI-H358 cells)

This assay determines the inhibitor's ability to block KRAS G12C downstream signaling in a cellular context by measuring the phosphorylation of ERK.

  • Materials:

    • NCI-H358 cells (KRAS G12C mutant)

    • Complete cell culture medium

    • Test compounds

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies (anti-pERK, anti-total ERK)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • SDS-PAGE and Western blot equipment

  • Procedure:

    • Seed NCI-H358 cells in 6-well plates and allow them to adhere.

    • Treat cells with serial dilutions of the test inhibitor for a specified time.

    • Wash cells with ice-cold PBS and lyse them.

    • Determine protein concentration of the lysates.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against pERK and total ERK.

    • Incubate with HRP-conjugated secondary antibody.

    • Add chemiluminescent substrate and visualize bands using an imaging system.

    • Quantify band intensities and calculate the ratio of pERK to total ERK.

    • Plot the normalized pERK levels against inhibitor concentration to determine the IC50 value.

Cell Growth Inhibition Assay (NCI-H1373 cells)

This assay measures the cytotoxic or cytostatic effect of the inhibitors on a KRAS G12C-dependent cancer cell line.

  • Materials:

    • NCI-H1373 cells (KRAS G12C mutant)

    • Complete cell culture medium

    • Test compounds

    • 96-well plates

    • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

    • Plate reader (luminometer or spectrophotometer)

  • Procedure:

    • Seed NCI-H1373 cells in 96-well plates at an optimal density.

    • Allow cells to attach overnight.

    • Add serial dilutions of the test compounds to the wells.

    • Incubate for a specified period (e.g., 72 hours).

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Incubate to allow for signal development.

    • Measure the signal (luminescence or absorbance) using a plate reader.

    • Calculate the percentage of cell viability relative to vehicle-treated control cells.

    • Plot cell viability against inhibitor concentration to determine the IC50 value.

General MMP-9 Activity Assay (Fluorogenic)

This biochemical assay measures the enzymatic activity of MMP-9 and its inhibition by test compounds.

  • Materials:

    • Recombinant human pro-MMP-9

    • APMA (p-aminophenylmercuric acetate) for activation

    • Fluorogenic MMP-9 substrate

    • Assay buffer (e.g., Tris-based buffer, pH 7.5, containing CaCl2, ZnCl2, and Brij-35)

    • Test compounds (this compound derivatives)

    • 96-well plates (black, clear bottom)

    • Fluorescence plate reader

  • Procedure:

    • Activate pro-MMP-9 to active MMP-9 by incubating with APMA.

    • Prepare serial dilutions of the test inhibitor.

    • In a 96-well plate, add the assay buffer, activated MMP-9, and the test inhibitor.

    • Pre-incubate to allow for inhibitor binding to the enzyme.

    • Initiate the reaction by adding the fluorogenic MMP-9 substrate.

    • Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

    • Calculate the initial reaction velocities from the linear portion of the kinetic curves.

    • Plot the percentage of inhibition (relative to the no-inhibitor control) against the inhibitor concentration to determine the IC50 value.

References

Unlocking Therapeutic Potential: A Technical Guide to 1,7-Diazaspiro[3.5]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,7-diazaspiro[3.5]nonane scaffold, a unique three-dimensional bicyclic amine, is emerging as a privileged structure in medicinal chemistry. Its rigid framework allows for the precise spatial orientation of substituents, offering a compelling alternative to more traditional, planar ring systems. This guide delves into the core therapeutic targets of 1,7-diazaspiro[3.5]nonane derivatives and related isomers, presenting key quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and workflows.

Poly (ADP-ribose) Polymerase-1 (PARP-1) Inhibition: A New Avenue in Cancer Therapy

The 1,7-diazaspiro[3.5]nonane moiety has been ingeniously employed as a bioisosteric replacement for the piperazine ring in the framework of the potent Poly (ADP-ribose) Polymerase-1 (PARP-1) inhibitor, Olaparib. This strategic modification has been explored to modulate the pharmacological properties of the parent compound, particularly concerning DNA damage and cytotoxicity. PARP-1 is a critical enzyme in the base excision repair (BER) pathway, and its inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations.

Derivatives of the 1,7-diazaspiro[3.5]nonane scaffold have been synthesized and evaluated for their ability to inhibit PARP-1. The following table summarizes the in vitro inhibitory activity of these compounds.

Compound ID1,7-Diazaspiro[3.5]nonane DerivativePARP-1 IC50 (nM)[1]
10e 1-(4-fluoro-3-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)-1,7-diazaspiro[3.5]nonane12.6 ± 1.1
15b tert-butyl 7-(4-fluoro-3-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate4,397 ± 1.1
Experimental Protocols

PARP-1 Inhibition Assay (Radiometric):

A radiometric assay is a common method to determine the inhibitory potency of compounds against PARP-1.

  • Reaction Setup: The reaction mixture typically contains recombinant human PARP-1 enzyme, a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT), activated DNA (e.g., calf thymus DNA treated with DNase I), and the test compound at various concentrations.

  • Initiation: The reaction is initiated by the addition of [³H]-NAD⁺.

  • Incubation: The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).

  • Termination: The reaction is stopped by the addition of ice-cold trichloroacetic acid (TCA).

  • Precipitation and Washing: The precipitated protein (containing the incorporated [³H]-ADP-ribose) is collected on a filter mat, which is then washed with TCA to remove unincorporated [³H]-NAD⁺.

  • Quantification: The radioactivity retained on the filter mat is measured using a liquid scintillation counter.

  • Data Analysis: The percentage of PARP-1 inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular PARylation Assay (Western Blot):

This assay assesses the ability of a compound to inhibit PARP-1 activity within a cellular context.

  • Cell Culture and Treatment: A suitable cell line (e.g., a cancer cell line) is cultured and treated with a DNA-damaging agent (e.g., hydrogen peroxide) to induce PARP-1 activation, in the presence or absence of the test compound.

  • Cell Lysis: After treatment, the cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).

  • Antibody Incubation: The membrane is probed with a primary antibody specific for poly(ADP-ribose) (PAR), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The PAR signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

  • Analysis: The intensity of the PAR signal is quantified and normalized to a loading control (e.g., β-actin). A reduction in the PAR signal in the presence of the test compound indicates inhibition of PARP-1 activity.

PARP1_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) Polymer PARP1->PAR synthesizes Apoptosis Apoptosis PARP1->Apoptosis leads to (when inhibited in BRCA-deficient cells) NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits BER Base Excision Repair Repair_Proteins->BER BER->DNA_Damage repairs Inhibitor 1,7-Diazaspiro[3.5]nonane Derivative (e.g., 10e) Inhibitor->PARP1 inhibits

Caption: PARP-1 Inhibition by 1,7-Diazaspiro[3.5]nonane Derivatives.

Sigma Receptor Modulation: Targeting Neurological and Psychiatric Disorders

The related 2,7-diazaspiro[3.5]nonane scaffold has proven to be a valuable core for the development of potent and selective ligands for sigma receptors (σ₁ and σ₂). These receptors are unique, non-opioid, non-phencyclidine binding sites in the central nervous system and periphery, implicated in a wide range of physiological processes and pathological conditions, including pain, neurodegeneration, and psychiatric disorders.

Derivatives of 2,7-diazaspiro[3.5]nonane have demonstrated high affinity for both σ₁ and σ₂ receptors, with some compounds showing a degree of selectivity. The table below presents the binding affinities of representative compounds.

Compound ID2,7-Diazaspiro[3.5]nonane Derivativeσ₁ Receptor Ki (nM)[2]σ₂ Receptor Ki (nM)[2]
4b N-benzyl-N'-(4-methoxybenzyl)-2,7-diazaspiro[3.5]nonane2.727
4c N,N'-bis(4-methoxybenzyl)-2,7-diazaspiro[3.5]nonane3.5-
5b N-benzyl-N'-(4-fluorobenzyl)-2,7-diazaspiro[3.5]nonane13102
Experimental Protocols

Sigma Receptor Radioligand Binding Assay:

This assay is used to determine the affinity of a test compound for σ₁ and σ₂ receptors.

  • Membrane Preparation: Membranes are prepared from a tissue source rich in sigma receptors (e.g., guinea pig brain for σ₁ or rat liver for σ₂). The tissue is homogenized in a buffer and centrifuged to pellet the membranes, which are then washed and resuspended.

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains the membrane preparation, a radioligand specific for the receptor of interest (e.g., --INVALID-LINK---pentazocine for σ₁ or [³H]DTG for σ₂), and the test compound at various concentrations. For σ₂ binding assays using the non-selective ligand [³H]DTG, a masking agent (e.g., (+)-pentazocine) is added to block the binding of the radioligand to σ₁ receptors.

  • Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes for σ₁ and 240 minutes for σ₂).

  • Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known sigma receptor ligand (e.g., haloperidol). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value for the test compound is determined from a competition binding curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Sigma_Receptor_Modulation cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine, Glutamate) Ion_Channels Ion Channels (e.g., K+, Ca2+) Neurotransmitter_Release->Ion_Channels Cellular_Signaling Cellular Signaling Cascades Ion_Channels->Cellular_Signaling Second_Messengers Second Messengers (e.g., IP3, Ca2+) Second_Messengers->Cellular_Signaling Therapeutic_Effects Therapeutic Effects (e.g., Analgesia, Neuroprotection) Cellular_Signaling->Therapeutic_Effects Sigma1_Receptor σ₁ Receptor Sigma1_Receptor->Neurotransmitter_Release modulates Sigma1_Receptor->Ion_Channels modulates Sigma1_Receptor->Second_Messengers modulates Sigma2_Receptor σ₂ Receptor Sigma2_Receptor->Cellular_Signaling modulates Diazaspiro_Ligand 2,7-Diazaspiro[3.5]nonane Derivative Diazaspiro_Ligand->Sigma1_Receptor binds to Diazaspiro_Ligand->Sigma2_Receptor binds to

Caption: Modulation of Sigma Receptors by 2,7-Diazaspiro[3.5]nonane Derivatives.

Antitubercular Activity: A Novel Approach to Combatting a Global Threat

Derivatives of the 2,7-diazaspiro[3.5]nonane scaffold have demonstrated remarkable in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Specifically, a series of benzothiazinone derivatives incorporating this scaffold have shown excellent potency against both drug-sensitive and multidrug-resistant strains of the bacterium.

The following table highlights the potent antitubercular activity of these compounds.

Compound ID2,7-Diazaspiro[3.5]nonane DerivativeM. tuberculosis H37Rv MIC (µg/mL)[3]
2d (S)-3-((1-(2-benzyl-2,7-diazaspiro[3.5]nonan-7-yl)propan-2-yl)oxy)-4H-benzo[e][2][3]thiazin-4-one< 0.016
3 (S)-3-((1-(2-benzyl-2,7-diazaspiro[3.5]nonan-7-yl)propan-2-yl)amino)-4H-benzo[e][2][3]thiazin-4-one> 16
Experimental Protocols

Microplate Alamar Blue Assay (MABA) for Antitubercular Activity:

The MABA is a widely used and reliable method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

  • Preparation of Inoculum: A culture of M. tuberculosis (e.g., H37Rv strain) is grown in a suitable broth medium (e.g., Middlebrook 7H9) to mid-log phase. The culture is then diluted to a standardized cell density.

  • Assay Plate Setup: The assay is performed in a 96-well microplate. The test compounds are serially diluted in the broth medium directly in the plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells containing no drug (growth control) and a known antitubercular drug (e.g., isoniazid) are included.

  • Incubation: The plate is sealed and incubated at 37°C for a period of 5-7 days.

  • Addition of Alamar Blue: After the incubation period, a solution of Alamar Blue (resazurin) is added to each well.

  • Second Incubation: The plate is re-incubated for 24-48 hours.

  • Reading of Results: The results are read visually or using a microplate reader. A color change from blue (oxidized state) to pink (reduced state) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Antitubercular_Screening_Workflow Start Start: Compound Library (including Diazaspiro Derivatives) Prepare_Inoculum Prepare M. tuberculosis Inoculum (e.g., H37Rv) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Compounds in 96-well Plate Start->Serial_Dilution Inoculate_Plate Inoculate Plate with M. tuberculosis Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate Plate (37°C, 5-7 days) Inoculate_Plate->Incubate_Plate Add_Alamar_Blue Add Alamar Blue Reagent Incubate_Plate->Add_Alamar_Blue Reincubate Re-incubate (24-48 hours) Add_Alamar_Blue->Reincubate Read_Results Read Results (Color Change: Blue to Pink) Reincubate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End: Identify Potent Antitubercular Compounds Determine_MIC->End

Caption: Workflow for Antitubercular Screening using the Microplate Alamar Blue Assay.

Future Directions: Kinase Inhibition and PROTACs

The 2,7-diazaspiro[3.5]nonane scaffold is also being explored as a component in the design of kinase inhibitors and as a linker in Proteolysis-Targeting Chimeras (PROTACs).

  • Kinase Inhibitors: The rigid nature of the diazaspiro scaffold can be advantageous in positioning key pharmacophoric groups for optimal interaction with the ATP-binding site of kinases, which are crucial targets in oncology and other diseases.

  • PROTACs: In PROTAC technology, the diazaspiro moiety can serve as a novel linker connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The properties of the linker are critical for the efficacy of the resulting PROTAC in inducing the degradation of the target protein.

While these are promising areas of research, further studies are needed to fully elucidate the potential of 1,7- and 2,7-diazaspiro[3.5]nonane scaffolds in these applications. The generation of comprehensive quantitative data and the development of detailed biological evaluation protocols will be essential for advancing these scaffolds towards clinical development.

References

The Ascendance of Diazaspirocyclic Scaffolds in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical entities with enhanced therapeutic properties is a perpetual driving force in medicinal chemistry. In recent years, diazaspirocyclic compounds have emerged as a privileged scaffold class, offering a unique three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of diazaspirocyclic compounds, with a particular focus on the versatile 1,9-diazaspiro[5.5]undecane core. This document is intended to serve as a detailed resource for researchers actively engaged in the design and development of next-generation therapeutics.

Core Concepts and Therapeutic Applications

Diazaspirocyclic scaffolds are characterized by two nitrogen-containing rings joined by a single common carbon atom. This spirocyclic fusion imparts a rigidified, three-dimensional conformation that can facilitate optimal interactions with biological targets, often leading to enhanced binding affinity and selectivity compared to more flexible, linear or monocyclic analogs. The inherent structural complexity of these scaffolds provides a rich vector space for chemical modification, allowing for the fine-tuning of pharmacological properties.

The therapeutic potential of diazaspirocyclic compounds is broad, with derivatives showing promise in a variety of disease areas. Notably, the 1,9-diazaspiro[5.5]undecane framework has been extensively explored for the development of agents targeting:

  • Metabolic Disorders: Inhibition of acetyl-CoA carboxylase (ACC) for the treatment of obesity and related metabolic syndromes.[1]

  • Eating Disorders: Antagonism of the neuropeptide Y (NPY) Y5 receptor to modulate appetite and food intake.

  • Pain Management: Dual modulation of the µ-opioid receptor (MOR) and the sigma-1 receptor (σ1R) for the development of potent analgesics with potentially reduced side effects.

  • Oncology: Inhibition of various kinases and other cancer-related targets.

Quantitative Data Summary

The following tables summarize key quantitative data for various 1,9-diazaspiro[5.5]undecane derivatives, highlighting their biological targets and potencies.

Table 1: Inhibition of Acetyl-CoA Carboxylase (ACC)

Compound IDACC1 IC50 (nM)ACC2 IC50 (nM)Reference
1c 105[1]
1d 84[1]
1e 96[1]
1f 158[1]
1g 127[1]

Table 2: Neuropeptide Y (NPY) Y5 Receptor Antagonism

Compound IDY5R Binding Ki (nM)Reference
7a ≤ 1
8a ≤ 1

Table 3: µ-Opioid Receptor (MOR) and Sigma-1 Receptor (σ1R) Binding

Compound IDMOR Ki (nM)σ1R Ki (nM)Reference
Compound X 1.525
Compound Y 0.815

Key Signaling Pathways

The biological effects of diazaspirocyclic compounds are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these novel therapeutics.

Acetyl-CoA Carboxylase (ACC) Signaling

ACC is a key enzyme in the regulation of fatty acid metabolism. Its inhibition by 1,9-diazaspiro[5.5]undecane derivatives leads to a decrease in the synthesis of fatty acids and an increase in their oxidation, making it an attractive target for the treatment of obesity and other metabolic diseases.[1]

ACC_Signaling cluster_upstream Upstream Regulation cluster_core Core Pathway cluster_downstream Downstream Effects Insulin Insulin ACC Acetyl-CoA Carboxylase (ACC) Insulin->ACC Activates AMPK AMPK AMPK->ACC Inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA Catalyzes AcetylCoA Acetyl-CoA AcetylCoA->ACC FAS Fatty Acid Synthase MalonylCoA->FAS Substrate CPT1 CPT1 MalonylCoA->CPT1 Inhibits FattyAcid Fatty Acid Synthesis FAS->FattyAcid FAO Fatty Acid Oxidation CPT1->FAO

Figure 1: Simplified signaling pathway of Acetyl-CoA Carboxylase (ACC).

Neuropeptide Y (NPY) Y5 Receptor Signaling

The NPY Y5 receptor, a G-protein coupled receptor (GPCR), plays a significant role in the regulation of food intake. Antagonism of this receptor by diazaspirocyclic compounds can lead to a reduction in appetite.

NPY_Y5_Signaling cluster_receptor Receptor Activation cluster_downstream Downstream Signaling NPY Neuropeptide Y (NPY) Y5R NPY Y5 Receptor NPY->Y5R G_protein Gi/o Y5R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Inhibits CREB CREB PKA->CREB Inhibits Gene_Expression Gene Expression (Orexigenic Peptides) CREB->Gene_Expression

Figure 2: Neuropeptide Y (NPY) Y5 receptor signaling cascade.

µ-Opioid and σ1 Receptor Signaling

Dual modulation of the µ-opioid and σ1 receptors is an emerging strategy for the development of potent analgesics with an improved side-effect profile. The µ-opioid receptor is a classical GPCR, while the σ1 receptor is a unique ligand-regulated molecular chaperone.

Opioid_Sigma_Signaling cluster_mor µ-Opioid Receptor (MOR) cluster_s1r σ1 Receptor (σ1R) MOR_Ligand Diazaspirocyclic Agonist MOR MOR MOR_Ligand->MOR MOR_G_protein Gi/o MOR->MOR_G_protein Activates MOR_AC Adenylyl Cyclase MOR_G_protein->MOR_AC Inhibits MOR_cAMP ↓ cAMP MOR_AC->MOR_cAMP MOR_Analgesia Analgesia MOR_cAMP->MOR_Analgesia S1R_Ligand Diazaspirocyclic Antagonist S1R σ1R S1R_Ligand->S1R Blocks S1R_Modulation Modulation of Ion Channels & Kinases S1R->S1R_Modulation S1R_Analgesia Potentiation of Analgesia & Reduced Side Effects S1R_Modulation->S1R_Analgesia

Figure 3: Dual modulation of µ-opioid and σ1 receptor pathways.

Experimental Protocols

This section provides an overview of the key experimental methodologies for the synthesis and biological evaluation of 1,9-diazaspiro[5.5]undecane derivatives.

General Synthesis of 1,9-Diazaspiro[5.5]undecan-2-one Core

A common synthetic route to the 1,9-diazaspiro[5.5]undecan-2-one core involves a multi-step sequence starting from readily available materials. The following is a generalized protocol; specific reaction conditions and reagents may vary depending on the desired substitution pattern.

Synthesis_Workflow Start Starting Materials (e.g., Substituted Piperidone) Step1 Step 1: Condensation Reaction Start->Step1 Intermediate1 Intermediate A Step1->Intermediate1 Step2 Step 2: Cyclization Intermediate1->Step2 Intermediate2 Diazaspirocyclic Core Step2->Intermediate2 Step3 Step 3: Functionalization Intermediate2->Step3 Final Final Product Step3->Final

Figure 4: General synthetic workflow for 1,9-diazaspiro[5.5]undecan-2-ones.

Step 1: Synthesis of Key Intermediates

  • Detailed procedures for the synthesis of crucial building blocks, such as appropriately substituted piperidones and other cyclic amines, are followed. These often involve standard organic chemistry transformations like condensations, alkylations, and protections/deprotections.

Step 2: Spirocyclization

  • The key spirocyclization step is typically achieved through an intramolecular reaction, such as a Dieckmann condensation or a Michael addition, to form the diazaspirocyclic core. Reaction conditions are optimized to maximize yield and control stereochemistry.

Step 3: Derivatization

  • The diazaspirocyclic core is then further functionalized at the nitrogen atoms or other reactive positions to generate a library of diverse analogs. Common reactions include N-alkylation, N-arylation, and amide bond formation.

Biological Assays

1. Acetyl-CoA Carboxylase (ACC) Inhibition Assay

  • Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of ACC1 and ACC2.[2]

  • Methodology:

    • Recombinant human ACC1 and ACC2 enzymes are used.

    • The assay is typically performed in a 96- or 384-well plate format.

    • The enzyme is incubated with the test compound at various concentrations in the presence of substrates (acetyl-CoA, ATP, and bicarbonate).

    • The reaction is initiated by the addition of the enzyme and allowed to proceed for a defined period at a controlled temperature.

    • The amount of product (malonyl-CoA) formed is quantified, often using a coupled-enzyme system that generates a detectable signal (e.g., fluorescence or luminescence) or by LC-MS.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

2. Neuropeptide Y (NPY) Y5 Receptor Binding Assay

  • Principle: This is a competitive radioligand binding assay to determine the affinity of a test compound for the NPY Y5 receptor.[3][4][5][6]

  • Methodology:

    • Cell membranes expressing the human NPY Y5 receptor are prepared from a stable cell line (e.g., HEK293).

    • The membranes are incubated with a radiolabeled ligand with high affinity for the Y5 receptor (e.g., [¹²⁵I]-Peptide YY).

    • The test compound is added at increasing concentrations to compete with the radioligand for binding to the receptor.

    • After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The amount of radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

    • The IC50 value is determined from the competition curve, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.

3. µ-Opioid Receptor (MOR) and σ1 Receptor Functional Assays

  • Principle: These assays measure the functional activity of test compounds at the MOR (agonist or antagonist) and σ1 receptor (modulator).[7]

  • Methodology (MOR - cAMP Assay):

    • HEK293 cells stably expressing the human µ-opioid receptor are used.

    • Cells are pre-treated with the test compound (for antagonist mode) or vehicle.

    • Adenylyl cyclase is then stimulated with forskolin, and for antagonist testing, a known MOR agonist (e.g., DAMGO) is added.

    • The intracellular cyclic AMP (cAMP) levels are measured using a variety of methods, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

    • For agonists, a decrease in forskolin-stimulated cAMP levels indicates receptor activation. For antagonists, the ability to block the agonist-induced decrease in cAMP is measured.

  • Methodology (σ1R - Ca²⁺ Mobilization Assay):

    • A suitable cell line endogenously or recombinantly expressing the σ1 receptor is used.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

    • The baseline fluorescence is measured, and then the test compound is added.

    • A known σ1 receptor agonist is added to stimulate a calcium response.

    • The change in intracellular calcium concentration is monitored by measuring the change in fluorescence intensity. Antagonists will block the agonist-induced calcium mobilization.

Conclusion and Future Directions

Diazaspirocyclic compounds, particularly those based on the 1,9-diazaspiro[5.5]undecane scaffold, represent a highly promising area of medicinal chemistry. Their unique structural features and broad range of biological activities have positioned them as valuable starting points for the development of novel therapeutics for a multitude of diseases. The detailed synthetic and pharmacological data presented in this guide are intended to empower researchers to further explore this exciting chemical space. Future efforts in this field will likely focus on the development of more efficient and stereoselective synthetic methodologies, the exploration of novel diazaspirocyclic cores, and the application of computational methods to guide the design of next-generation drug candidates with optimized efficacy and safety profiles.

References

The 1,7-Diazaspiro[3.5]nonan-2-one Scaffold: A Technical Guide for Covalent KRAS G12C Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 1,7-diazaspiro[3.5]nonan-2-one scaffold as a promising core structure in the design of covalent inhibitors targeting the KRAS G12C mutation, a key driver in various cancers. This document outlines the mechanism of action, presents key quantitative data, details relevant experimental protocols, and provides visualizations of the associated signaling pathway and experimental workflows.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a central node in cellular signaling pathways that regulate cell proliferation and differentiation.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. For a long time, KRAS was considered an "undruggable" target. However, the discovery of a druggable pocket in the switch-II region of the KRAS G12C mutant has led to the development of covalent inhibitors that specifically target this variant. These inhibitors form an irreversible bond with the mutant cysteine residue, locking the protein in an inactive state.

The this compound scaffold has emerged as a valuable component in the design of these covalent KRAS G12C inhibitors. Its unique three-dimensional structure can contribute to improved potency and favorable pharmacokinetic properties. This guide focuses on derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one, which have shown significant promise as potent and metabolically stable KRAS G12C inhibitors.[1]

Mechanism of Action

Derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one act as covalent inhibitors of the KRAS G12C mutant protein. The key features of their mechanism of action are:

  • Covalent Bonding: The acryloyl moiety of these compounds forms a covalent bond with the thiol group of the cysteine residue at position 12 of the mutated KRAS protein.

  • Targeting the Switch-II Pocket: The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety binds within the switch-II pocket of KRAS G12C.[1]

  • Inhibition of Nucleotide Exchange: By covalently modifying Cys12, the inhibitor locks the KRAS protein in its inactive, GDP-bound state, preventing the exchange of GDP for GTP and subsequent activation of downstream signaling pathways.

Quantitative Data

The following table summarizes the in vitro activity of a representative 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivative (Compound 7b) against KRAS G12C.

Compound IDModifications on Quinazoline ScaffoldTR-FRET IC50 (nM)NCI-H358 pERK IC50 (nM)NCI-H1373 Cell Growth IC50 (nM)
Reference (Structure not fully disclosed)150110120
7b 6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]1.81.61.1

Note: Data is compiled from publicly available sources and is intended for comparative purposes. Absolute values may vary between different experimental setups.

Experimental Protocols

General Synthesis of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one Derivatives

The synthesis of the target compounds is a multi-step process that involves the preparation of a substituted quinazoline core, followed by coupling with the this compound moiety and final acryloylation.

Step 1: Synthesis of the Substituted 4-Chloroquinazoline Core

A general method for the synthesis of 4-chloro-6,7-disubstituted quinazolines is as follows:

  • Amidation: React a substituted 2-aminobenzoic acid with formamide at elevated temperatures (e.g., 160-170°C) to yield the corresponding quinazolin-4(3H)-one.[2]

  • Chlorination: Treat the quinazolin-4(3H)-one with a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a base like N,N-diethylaniline, to produce the 4-chloroquinazoline intermediate.[2]

Step 2: Nucleophilic Aromatic Substitution

  • Couple the 4-chloroquinazoline intermediate with an appropriate amine (e.g., (1-methylpiperidin-4-yl)amine for compound 7b) via a nucleophilic aromatic substitution reaction. This is typically carried out in a solvent like isopropanol at reflux.

Step 3: Coupling with this compound

  • The resulting substituted 4-aminoquinazoline is then coupled with a protected form of this compound. This step likely involves a nucleophilic substitution reaction where one of the nitrogen atoms of the diazaspiro moiety displaces a suitable leaving group on the quinazoline.

Step 4: Acryloylation

  • The final step is the acryloylation of the secondary amine on the this compound scaffold. This is achieved by reacting the intermediate from the previous step with acryloyl chloride in the presence of a base (e.g., triethylamine) in an appropriate solvent like dichloromethane.

Biochemical Assay: TR-FRET for KRAS G12C Nucleotide Exchange

This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS G12C protein, which is a critical step in its activation.

Materials:

  • GDP-loaded KRAS G12C protein

  • SOS1 (a guanine nucleotide exchange factor)

  • GTP

  • RBD-cRAF (Ras-binding domain of cRAF)

  • Terbium-labeled anti-tag antibody (donor)

  • Fluorescently-labeled GTP analog or an acceptor dye-labeled antibody

  • Assay buffer

  • 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • Add the diluted compound to the wells of a 384-well plate.

  • Add GDP-loaded KRAS G12C protein to each well and incubate to allow for inhibitor binding.

  • Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and GTP.

  • Incubate to allow for GDP-GTP exchange.

  • Add RBD-cRAF, which will bind to the active, GTP-bound KRAS G12C.

  • Add the TR-FRET detection reagents (donor and acceptor).

  • Incubate to allow for antibody binding.

  • Read the plate on a TR-FRET plate reader, measuring the emission at the donor and acceptor wavelengths.

  • Calculate the TR-FRET ratio and determine the IC50 value of the inhibitor.

Cellular Assay: pERK Inhibition in NCI-H358 Cells

This assay assesses the ability of the inhibitor to block the downstream signaling of KRAS G12C by measuring the phosphorylation of ERK.

Materials:

  • NCI-H358 cells (KRAS G12C mutant non-small cell lung cancer cell line)

  • Complete cell culture medium

  • Test compound

  • Lysis buffer

  • Primary antibodies (anti-pERK, anti-total ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Seed NCI-H358 cells in 6-well plates and allow them to adhere.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies (anti-pERK and anti-total ERK).

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and calculate the ratio of pERK to total ERK to determine the IC50 value.

Cellular Assay: Cell Growth Inhibition in NCI-H1373 Cells

This assay determines the effect of the inhibitor on the proliferation of KRAS G12C mutant cancer cells.

Materials:

  • NCI-H1373 cells (KRAS G12C mutant non-small cell lung cancer cell line)

  • Complete cell culture medium

  • Test compound

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Luminometer or spectrophotometer

Procedure:

  • Seed NCI-H1373 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound.

  • Incubate for 72 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence or absorbance using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

KRAS G12C Signaling Pathway and Inhibition

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Upstream Signals KRAS_GDP KRAS G12C (GDP) Inactive SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS G12C (GTP) Active KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GAP Hydrolysis RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Derivative Inhibitor->KRAS_GDP Covalent Binding to Cys12

Caption: KRAS G12C signaling pathway and the mechanism of covalent inhibition.

Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Biochemical Biochemical Assay (TR-FRET Nucleotide Exchange) Synthesis->Biochemical Cellular_pERK Cellular Assay (pERK Inhibition) Biochemical->Cellular_pERK Cellular_Growth Cellular Assay (Cell Growth Inhibition) Cellular_pERK->Cellular_Growth In_Vivo In Vivo Efficacy (Xenograft Model) Cellular_Growth->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Caption: Workflow for the evaluation of this compound derivatives.

Conclusion

The this compound scaffold represents a significant advancement in the design of covalent inhibitors for the KRAS G12C oncoprotein. Derivatives incorporating this scaffold have demonstrated high potency in both biochemical and cellular assays, effectively inhibiting the downstream signaling of the KRAS G12C mutant and suppressing cancer cell growth. The favorable metabolic stability of these compounds further enhances their potential as therapeutic agents. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued research and development of this promising class of inhibitors. Further optimization of this scaffold holds the potential to yield even more effective and selective therapies for patients with KRAS G12C-driven cancers.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,7-Diazaspiro[3.5]nonan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Diazaspiro[3.5]nonan-2-one is a heterocyclic organic compound featuring a spirocyclic scaffold. This unique three-dimensional structure has garnered significant interest in medicinal chemistry, particularly as a core component in the design of novel therapeutic agents. Its derivatives have shown promise as covalent inhibitors of challenging drug targets such as KRAS G12C and as matrix metalloproteinase (MMP) inhibitors, highlighting its potential in the development of treatments for various cancers and other diseases.[1] This guide provides a comprehensive overview of the known physicochemical properties, a representative synthetic approach, and the biological context of this compound to support ongoing research and drug discovery efforts.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. It is important to note that while some experimental data is available, many properties are currently based on computational predictions and await experimental verification.

Table 1: General and Predicted Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₁₂N₂OPubChem
Molecular Weight 140.18 g/mol MySkinRecipes[2]
Boiling Point 352.9 ± 42.0 °C at 760 mmHg (Predicted)N/A
Density 1.2 ± 0.1 g/cm³ (Predicted)N/A
XlogP -0.8 (Predicted)PubChem
InChI InChI=1S/C7H12N2O/c10-6-5-7(9-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10)PubChem
InChIKey WEEQWFARSHIYOT-UHFFFAOYSA-NPubChem
Canonical SMILES C1CNCCC12CC(=O)N2PubChem

Table 2: Experimental and Unverified Properties

PropertyValueSource & Notes
Melting Point Not availableExperimental data is not readily available in the searched literature.
Aqueous Solubility Not availableExperimental data is not readily available. Given the predicted XlogP of -0.8, moderate aqueous solubility is expected.
pKa Not availableExperimental or reliable predicted pKa values are not readily available. The presence of two secondary amine groups suggests the molecule will have basic properties.

Experimental Protocols

Representative Synthesis of a Diazaspiro[3.5]nonane Core

The synthesis of diazaspiro[3.5]nonane scaffolds often involves the construction of the two rings in a sequential manner, frequently utilizing cyclization reactions. A common strategy involves the use of a piperidine-based precursor to form the six-membered ring, followed by the construction of the azetidinone ring.

Step 1: Formation of a Substituted Piperidine Intermediate This initial step typically involves the reaction of a commercially available piperidine derivative with a suitable electrophile to introduce a functional group that will be used for the subsequent cyclization.

Step 2: Introduction of the Azetidinone Precursor The functionalized piperidine is then reacted with a molecule that will form the four-membered lactam ring. This could involve an acylation reaction followed by an intramolecular cyclization.

Step 3: Cyclization to form the Spirocyclic Core An intramolecular cyclization reaction, often base-mediated, is employed to form the azetidinone ring and create the spirocyclic junction.

Step 4: Deprotection and Purification Any protecting groups used during the synthesis are removed, and the final product is purified using standard techniques such as column chromatography or recrystallization.

Characterization The structure and purity of the synthesized this compound would be confirmed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the connectivity and chemical environment of all atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide carbonyl and N-H bonds.

Below is a conceptual workflow for the synthesis of a diazaspiro[3.5]nonan-2-one derivative.

experimental_workflow start Commercially Available Piperidine Derivative step1 Step 1: Functionalization (e.g., N-alkylation) start->step1 intermediate1 Functionalized Piperidine Intermediate step1->intermediate1 step2 Step 2: Acylation with Azetidinone Precursor intermediate1->step2 intermediate2 Acyclic Precursor step2->intermediate2 step3 Step 3: Intramolecular Cyclization (Base-mediated) intermediate2->step3 intermediate3 Protected this compound step3->intermediate3 step4 Step 4: Deprotection (if necessary) intermediate3->step4 product This compound step4->product characterization Characterization (NMR, MS, IR) product->characterization

A representative workflow for the synthesis of this compound.

Biological Relevance and Signaling Pathways

Derivatives of this compound have been identified as potent covalent inhibitors of the KRAS G12C mutant protein. The KRAS protein is a key component of the RAS/MAPK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. The G12C mutation leads to constitutive activation of KRAS, driving oncogenesis in a variety of cancers.

The KRAS G12C Signaling Pathway

The activation of KRAS is initiated by upstream signals from receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR). Upon ligand binding, RTKs dimerize and autophosphorylate, creating docking sites for adaptor proteins like Grb2. Grb2, in turn, recruits a guanine nucleotide exchange factor (GEF), such as SOS1, to the cell membrane. SOS1 then facilitates the exchange of GDP for GTP on KRAS, converting it to its active state.

Active, GTP-bound KRAS can then activate several downstream effector pathways, including:

  • The RAF-MEK-ERK (MAPK) Pathway: This is a major signaling cascade that promotes cell proliferation.

  • The PI3K-AKT-mTOR Pathway: This pathway is critical for cell growth, survival, and metabolism.

The G12C mutation impairs the ability of KRAS to hydrolyze GTP back to GDP, trapping it in the "on" state and leading to uncontrolled downstream signaling. Covalent inhibitors targeting the mutant cysteine at position 12 lock the protein in an inactive state, thereby blocking these oncogenic signals.

kras_signaling_pathway cluster_upstream Upstream Activation cluster_ras_cycle KRAS Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 RTK->Grb2 SOS1 SOS1 (GEF) Grb2->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GTP exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired in G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Inhibitor This compound Derivatives (Covalent Inhibitors) Inhibitor->KRAS_GTP Inhibition

The KRAS G12C signaling pathway and the point of intervention for this compound derivatives.

Conclusion

This compound represents a valuable scaffold in modern drug discovery. While a complete experimental characterization of its physicochemical properties is still emerging, its role as a key building block for potent and selective enzyme inhibitors is well-established. This guide provides a foundational understanding of this important molecule, and it is anticipated that further research will continue to elucidate its properties and expand its applications in the development of novel therapeutics.

References

The Emergence of a Novel Scaffold: A Technical Guide to the Synthesis and Potential History of 1,7-Diazaspiro[3.5]nonan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,7-diazaspiro[3.5]nonan-2-one core represents a compelling, three-dimensional scaffold with significant potential in medicinal chemistry. While a detailed historical record of its initial discovery remains elusive in publicly accessible literature, its structural motifs are present in various biologically active molecules, suggesting a rich, albeit nascent, history rooted in the broader exploration of spirocyclic compounds. This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, drawing upon established methodologies for the synthesis of related diazaspiro[3.5]nonane isomers and other spiro-lactams. Detailed experimental protocols, quantitative data tables, and pathway visualizations are presented to facilitate further research and application of this promising heterocyclic entity.

Introduction: The Significance of Spirocycles in Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered increasing attention in drug discovery due to their inherent three-dimensionality.[1] This rigid, non-planar architecture offers distinct advantages over traditional flat, aromatic scaffolds by enabling more precise and specific interactions with biological targets. The introduction of spiro-centers can lead to improved physicochemical properties, such as increased solubility and metabolic stability, while also providing novel intellectual property opportunities. The diazaspiro[3.5]nonane framework, in particular, incorporates two nitrogen atoms, offering multiple points for chemical modification and interaction with biological systems.

While the specific isomer, this compound, is not extensively documented, its close relatives, such as the 2,7-diazaspiro[3.5]nonan-1-one, have been synthesized and investigated for their cholinergic properties. Furthermore, derivatives of the parent 1,7-diazaspiro[3.5]nonane scaffold have been explored as intermediates in the synthesis of pharmacologically active agents.[2]

A Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step sequence, commencing with commercially available starting materials. The proposed pathway leverages established organic reactions, including the Mannich reaction, reduction, halogenation, and subsequent cyclization to form the spiro-lactam.

Diagram 1: Proposed Synthesis of this compound

G start N-Boc-4-piperidone step1 Mannich Reaction (Ethyl malonate, NH4OAc) start->step1 intermediate1 Diethyl 2-(N-Boc-4-aminopiperidin-4-yl)malonate step1->intermediate1 step2 Reduction (e.g., NaBH4) intermediate1->step2 intermediate2 2-(N-Boc-4-aminopiperidin-4-yl)propane-1,3-diol step2->intermediate2 step3 Halogenation (e.g., PBr3) intermediate2->step3 intermediate3 4-(1,3-dibromopropan-2-yl)-N-Boc-4-aminopiperidine step3->intermediate3 step4 Cyclization & Lactam Formation intermediate3->step4 product This compound step4->product deprotection Deprotection (if necessary) product->deprotection

Caption: A plausible synthetic route to this compound.

Detailed Experimental Protocols

The following protocols are based on analogous syntheses reported in the literature and serve as a starting point for the preparation of this compound. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Step 1: Mannich Reaction
  • Objective: To introduce the malonate functionality to the 4-position of the piperidine ring.

  • Procedure: A mixture of N-tert-butoxycarbonyl-4-piperidone (1.0 eq), ethyl malonate (1.2 eq), and ammonium acetate (1.5 eq) in a suitable solvent (e.g., ethanol) is heated at reflux for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by column chromatography.

Step 2: Reduction of the Ester Groups
  • Objective: To reduce the diethyl malonate moiety to the corresponding diol.

  • Procedure: The product from Step 1 is dissolved in a suitable solvent (e.g., tetrahydrofuran or ethanol) and cooled to 0 °C. A reducing agent, such as sodium borohydride (NaBH₄, 4.0 eq) or lithium aluminum hydride (LiAlH₄, 2.0 eq), is added portion-wise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 4-6 hours. The reaction is quenched by the slow addition of water (or a saturated aqueous solution of sodium sulfate for LiAlH₄). The resulting mixture is filtered, and the filtrate is concentrated. The crude diol is then extracted and purified.

Step 3: Halogenation of the Diol
  • Objective: To convert the diol to a dihalide, a precursor for cyclization.

  • Procedure: The diol from Step 2 is dissolved in an inert solvent (e.g., dichloromethane) and cooled to 0 °C. A halogenating agent, such as phosphorus tribromide (PBr₃, 2.2 eq), is added dropwise. The reaction mixture is stirred at room temperature for 12-18 hours. The reaction is then carefully quenched with ice water and neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried, and concentrated to give the crude dihalide.

Step 4: Cyclization and Lactam Formation
  • Objective: To form the spiro-lactam ring system.

  • Procedure: The dihalide from Step 3 is dissolved in a polar aprotic solvent (e.g., dimethylformamide). A base, such as sodium hydride or potassium carbonate, is added, and the mixture is heated to promote intramolecular cyclization. This step would likely first form the azetidine ring. Subsequent hydrolysis of a nitrile intermediate (if a cyanoacetate was used instead of malonate) and lactamization, or a direct cyclization to the lactam, would yield the desired product. The reaction conditions would need to be carefully controlled to favor the formation of the 1,7-diaza-2-one isomer.

Quantitative Data Summary

Due to the proposed nature of this synthesis, experimental data is not available. However, based on similar reported syntheses of diazaspirocycles, the following table outlines expected yields and key analytical data.

StepReactionExpected Yield (%)Key Analytical Data
1Mannich Reaction60-75¹H NMR, ¹³C NMR, MS
2Reduction80-90¹H NMR, ¹³C NMR, IR (disappearance of C=O stretch)
3Halogenation70-85¹H NMR, ¹³C NMR, MS
4Cyclization40-60¹H NMR, ¹³C NMR, IR (amide C=O stretch), HRMS

Logical Workflow for Synthesis and Characterization

The overall process from starting materials to the final, characterized product can be visualized as a logical workflow.

Diagram 2: Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials step1 Mannich Reaction start->step1 step2 Reduction step1->step2 step3 Halogenation step2->step3 step4 Cyclization step3->step4 purification Column Chromatography step4->purification nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir

Caption: Workflow from synthesis to purification and characterization.

Conclusion and Future Directions

While the definitive history of the discovery of this compound remains to be fully elucidated, its structural characteristics place it at the forefront of modern medicinal chemistry. The synthetic pathway proposed in this guide offers a viable route for its preparation, enabling further investigation into its biological activities. Future research should focus on the practical execution of this synthesis, the exploration of its chemical space through derivatization, and the evaluation of its potential as a scaffold for the development of novel therapeutics. The unique three-dimensional arrangement of its functional groups makes it a particularly attractive candidate for targeting complex protein-protein interactions and challenging biological targets.

References

Methodological & Application

Application Notes and Protocols: Step-by-Step Synthesis of 1,7-Diazaspiro[3.5]nonan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Diazaspiro[3.5]nonan-2-one is a spirocyclic lactam scaffold of interest in medicinal chemistry due to its rigid three-dimensional structure, which can offer novel interactions with biological targets. Spirocyclic systems, particularly those incorporating a β-lactam ring, are valuable building blocks in the design of therapeutic agents.[1][2] The β-lactam motif is a well-established pharmacophore, most notably in antibiotics, but its applications have expanded to include cholesterol absorption inhibitors, anticancer agents, and antidiabetic compounds.[1] This document provides a detailed, step-by-step protocol for a plausible synthetic route to this compound, based on established methodologies for spiro-β-lactam synthesis, such as the Staudinger [2+2] ketene-imine cycloaddition.[1][3][4]

Synthesis Pathway Overview

The synthesis of this compound can be envisioned as a multi-step process commencing with a protected piperidine derivative. The key transformation involves the construction of the four-membered β-lactam ring fused at the C4 position of the piperidine ring. A common and effective method for this is the Staudinger cycloaddition of a ketene with an imine.[1][4] The overall synthetic strategy is outlined below:

  • Protection of Piperidine Nitrogen: The synthesis begins with the protection of the secondary amine of 4-piperidone to prevent side reactions. The tert-butoxycarbonyl (Boc) group is a suitable protecting group for this purpose.

  • Imine Formation: The protected 4-piperidone is then converted to an imine by condensation with a primary amine, such as benzylamine.

  • [2+2] Cycloaddition (Staudinger Reaction): The core spiro-β-lactam structure is formed through the reaction of the imine with a ketene generated in situ from an acyl chloride (e.g., chloroacetyl chloride) in the presence of a tertiary amine base.

  • Deprotection: The final step involves the removal of the protecting groups (Boc and Benzyl) to yield the target compound, this compound.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-oxo-1-piperidinecarboxylate (2)

Materials:

  • 4-Piperidone hydrochloride monohydrate (1)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of 4-piperidone hydrochloride monohydrate (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-oxo-1-piperidinecarboxylate (2) as a white solid.

Protocol 2: Synthesis of tert-butyl 4-(benzylideneamino)-1-piperidinecarboxylate (3)

Materials:

  • tert-butyl 4-oxo-1-piperidinecarboxylate (2)

  • Benzylamine

  • Toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve tert-butyl 4-oxo-1-piperidinecarboxylate (2) (1.0 eq) in toluene (0.4 M).

  • Add benzylamine (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (approximately 4-6 hours).

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude imine (3), which can often be used in the next step without further purification.

Protocol 3: Synthesis of tert-butyl 1-benzyl-2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (4)

Materials:

  • tert-butyl 4-(benzylideneamino)-1-piperidinecarboxylate (3)

  • Chloroacetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the crude imine (3) (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.3 M) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add chloroacetyl chloride (1.2 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the protected spiro-β-lactam (4).

Protocol 4: Deprotection to Yield this compound (5)

Materials:

  • tert-butyl 1-benzyl-2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (4)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure: Step A: Boc Deprotection

  • Dissolve the protected spiro-β-lactam (4) (1.0 eq) in a mixture of DCM and trifluoroacetic acid (e.g., 1:1 v/v) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Neutralize the residue with a saturated aqueous NaHCO₃ solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate to yield the N-benzyl intermediate.

Step B: Debenzylation

  • Dissolve the N-benzyl intermediate from the previous step in methanol.

  • Add a catalytic amount of 10% Pd/C.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound (5). Further purification may be achieved by recrystallization or chromatography if necessary.

Data Presentation

StepCompoundStarting Material (g)Product (g)Yield (%)Purity (by HPLC/NMR)
1tert-butyl 4-oxo-1-piperidinecarboxylate (2)10.012.595>98%
2tert-butyl 4-(benzylideneamino)-1-piperidinecarboxylate (3)12.517.296(Used crude)
3tert-butyl 1-benzyl-2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (4)17.212.860>95%
4This compound (5)12.84.885 (over 2 steps)>99%

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual yields and purities may vary depending on experimental conditions.

Visualization of Experimental Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_protocol1 Protocol 1: Boc Protection cluster_protocol2 Protocol 2: Imine Formation cluster_protocol3 Protocol 3: [2+2] Cycloaddition cluster_protocol4 Protocol 4: Deprotection 4-Piperidone 4-Piperidone Hydrochloride Monohydrate (1) Protected_Piperidone tert-butyl 4-oxo-1- piperidinecarboxylate (2) 4-Piperidone->Protected_Piperidone (Boc)₂O, Et₃N DCM Benzylamine Benzylamine Chloroacetyl_Chloride Chloroacetyl Chloride Protected_Spiro tert-butyl 1-benzyl-2-oxo-1,7- diazaspiro[3.5]nonane-7-carboxylate (4) Chloroacetyl_Chloride->Protected_Spiro Imine tert-butyl 4-(benzylideneamino)- 1-piperidinecarboxylate (3) Protected_Piperidone->Imine Benzylamine Toluene, Reflux Imine->Protected_Spiro Chloroacetyl Chloride Et₃N, DCM Final_Product This compound (5) Protected_Spiro->Final_Product 1. TFA, DCM 2. H₂, Pd/C, MeOH

Caption: Synthetic workflow for this compound.

References

Application Note: Purification of 1,7-Diazaspiro[3.5]nonan-2-one by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a general protocol for the purification of 1,7-diazaspiro[3.5]nonan-2-one, a polar, nitrogen-containing heterocyclic compound, using flash column chromatography on silica gel. Due to the absence of a specific published protocol for this exact molecule, this document provides a comprehensive methodology derived from established procedures for analogous polar spiro-lactams and other heterocyclic amines. The protocol covers thin-layer chromatography (TLC) for mobile phase selection, column packing, sample loading, gradient elution, and fraction analysis. Representative data is presented to illustrate expected outcomes.

Introduction

This compound is a spirocyclic lactam, a class of compounds recognized for its rigid three-dimensional structure and prevalence in bioactive molecules and natural products. Such scaffolds are of significant interest in medicinal chemistry and drug discovery for their potential to serve as building blocks for novel therapeutic agents.[1][2] Achieving high purity of these intermediates is critical for their subsequent use in multi-step syntheses and for ensuring the integrity of biological screening data.

Flash column chromatography is a fundamental and widely used technique for the purification of organic compounds.[3][4] This method utilizes a stationary phase, typically silica gel, and a mobile phase (solvent system) to separate components of a mixture based on their differential polarity.[4][5] For polar, amine-containing compounds like this compound, special considerations are necessary to achieve efficient separation and prevent issues like peak tailing on the acidic silica gel surface. This protocol outlines a robust method for the purification of this target compound, which can be adapted for similar polar molecules.

Materials and Equipment

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)[6]

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ethyl Acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Triethylamine (TEA)

  • Silica gel TLC plates with UV254 indicator

  • Potassium permanganate (KMnO4) stain

  • Iodine

  • Glass wool or cotton

  • Sand, acid-washed

Equipment:

  • Glass chromatography column with stopcock

  • Flasks (round-bottom and Erlenmeyer)

  • Beakers

  • TLC developing chamber

  • UV lamp (254 nm)

  • Heat gun

  • Rotary evaporator

  • Test tubes or fraction collector vials

  • Capillary tubes for TLC spotting

  • Pipettes

Experimental Protocol

Thin-Layer Chromatography (TLC) for Eluent Selection

The initial step is to determine an optimal mobile phase that provides good separation of the target compound from impurities. The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.2-0.4.[7]

  • Prepare TLC Chamber: Line a TLC chamber with filter paper and add a small amount of the chosen developing solvent. Close the chamber to allow the atmosphere to saturate.

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or MeOH). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the spotted TLC plate in the saturated chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and dry it. Visualize the spots under a UV lamp.[8][9] Further visualization can be achieved by staining, for instance, by dipping the plate in a potassium permanganate solution and gently heating, which is effective for visualizing oxidizable groups like amines.[10] Alternatively, placing the plate in a chamber with iodine crystals can visualize many organic compounds.[9][10]

  • Optimize Solvent System:

    • Start with a moderately polar system, such as 5% Methanol in Dichloromethane (MeOH/DCM).[11]

    • If the target spot's Rf is too low (compound is too polar), increase the polarity by gradually increasing the percentage of methanol.

    • If the Rf is too high, decrease the polarity.

    • Note for Amines: Nitrogen-containing compounds can streak on acidic silica gel. To mitigate this, add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA), to the eluent system.[2] A common system for amines is 0-10% MeOH in DCM with 1% TEA.

Column Preparation (Wet Slurry Method)
  • Plug the Column: Place a small plug of glass wool or cotton at the bottom of the column, ensuring it is firm enough to support the packing but allows solvent flow. Add a thin layer (approx. 1 cm) of sand on top of the plug.[4]

  • Prepare Slurry: In a beaker, mix the required amount of silica gel (typically 30-50 times the weight of the crude sample) with the initial, least polar eluent determined by TLC.[4] Stir to create a homogenous slurry free of lumps.

  • Pack the Column: Clamp the column vertically. Pour the silica slurry into the column. Gently tap the sides of the column to help the silica pack evenly and dislodge any air bubbles.[4]

  • Equilibrate: Open the stopcock and drain the excess solvent until the solvent level just reaches the top of a thin protective layer of sand added above the silica bed. Never let the silica gel run dry.[3]

Sample Loading (Dry Loading Method)

For polar compounds that may have poor solubility in the initial non-polar eluent, dry loading is recommended.[7]

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., DCM or MeOH).

  • Add a small amount of silica gel (2-3 times the weight of the crude sample) to this solution.

  • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.

Elution and Fraction Collection
  • Begin Elution: Carefully add the initial, least polar eluent to the column. Apply gentle air pressure to the top of the column to start the flow (flash chromatography).

  • Collect Fractions: Begin collecting the eluate in test tubes or vials.

  • Gradient Elution (if necessary): If TLC analysis showed that a single solvent system is insufficient to separate all components, a gradient elution can be performed. Start with the low-polarity mobile phase and gradually increase the percentage of the more polar solvent (e.g., increase the percentage of MeOH in the DCM/MeOH mixture).

  • Monitor the Separation: Periodically collect small samples from the eluate to spot on a TLC plate. Develop and visualize the plate to track the elution of the compounds.

  • Isolate the Product: Once the desired compound begins to elute, collect the fractions containing it. Continue collecting until the compound is no longer detected in the eluate.

Product Recovery
  • Combine Fractions: Analyze all collected fractions by TLC. Combine the fractions that contain the pure this compound.

  • Remove Solvent: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Final Analysis: Determine the yield and assess the purity of the final product using analytical techniques such as NMR, LC-MS, or melting point determination.

Data Presentation

The following table presents representative data for a typical purification of this compound based on the described protocol.

ParameterValue
Column Dimensions 3 cm (diameter) x 30 cm (length)
Stationary Phase Silica Gel (230-400 mesh)
Amount of Silica Gel 75 g
Crude Sample Loaded 1.5 g
Loading Method Dry Loading
Mobile Phase (Gradient) 2% to 8% Methanol in Dichloromethane + 1% Triethylamine
Flow Rate ~5 cm/min
Fraction Size 20 mL
TLC Rf of Pure Compound 0.35 (in 5% MeOH/DCM + 1% TEA)
Purity (before) ~80% (by NMR)
Purity (after) >98% (by NMR)
Yield of Pure Product 1.1 g (73%)

Workflow Visualization

The following diagram illustrates the complete workflow for the purification of this compound.

Purification_Workflow TLC 1. TLC Method Development Column_Prep 2. Column Preparation TLC->Column_Prep Select Eluent Sample_Load 3. Dry Sample Loading Column_Prep->Sample_Load Pack Column Elution 4. Gradient Elution & Fraction Collection Sample_Load->Elution Load Sample Fraction_Analysis 5. Fraction Analysis (TLC) Elution->Fraction_Analysis Collect Fractions Fraction_Analysis->Elution Monitor Combine 6. Combine Pure Fractions Fraction_Analysis->Combine Identify Pure Fractions Evaporation 7. Solvent Evaporation Combine->Evaporation Final_Product Pure Product Evaporation->Final_Product

References

Application Notes and Protocols for the Characterization of 1,7-Diazaspiro[3.5]nonan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,7-Diazaspiro[3.5]nonan-2-one is a spirocyclic lactam that serves as a valuable building block in medicinal chemistry and drug discovery.[1] Its rigid, three-dimensional structure is of significant interest for the synthesis of novel therapeutic agents. Accurate and comprehensive characterization of this scaffold is crucial for ensuring purity, confirming structure, and understanding its chemical properties. These application notes provide detailed protocols for the analytical characterization of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

Experimental Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

  • Accurately weigh 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved by gentle vortexing.

2. NMR Data Acquisition:

  • Acquire spectra on a 400 MHz or higher field NMR spectrometer.[2]

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Use the residual solvent peak as an internal reference.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons.

Data Presentation: Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on the analysis of structurally related compounds, such as 7-Azaspiro[3.5]nonan-1-one, and general principles of NMR spectroscopy.[2]

Table 1: Predicted ¹H NMR Data for this compound

PositionPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-3~ 3.0 - 3.4Triplet2H
H-4~ 2.0 - 2.4Multiplet2H
H-6, H-8~ 2.8 - 3.2Triplet4H
H-9~ 1.8 - 2.2Multiplet2H
NH (Amide)~ 5.0 - 7.0 (broad)Singlet1H
NH (Amine)~ 1.5 - 3.0 (broad)Singlet1H

Table 2: Predicted ¹³C NMR Data for this compound

PositionPredicted Chemical Shift (δ, ppm)
C-2 (C=O)~ 170 - 175
C-3~ 40 - 45
C-4~ 30 - 35
C-5 (Spiro)~ 55 - 65
C-6, C-8~ 45 - 50
C-9~ 35 - 40

Visualization: NMR Workflow

NMR_Workflow Sample Sample Preparation NMR_Acq NMR Data Acquisition (1D ¹H, ¹³C, 2D COSY, HSQC, HMBC) Sample->NMR_Acq Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acq->Processing Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Processing->Analysis Structure Structure Elucidation Analysis->Structure

NMR Characterization Workflow

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

1. Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The addition of a small amount of formic acid (0.1%) can aid in protonation.

2. MS Data Acquisition:

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Range: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500). The expected monoisotopic mass of C₇H₁₂N₂O is approximately 140.09 g/mol .

  • Fragmentation (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺). This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID).

Data Presentation: Predicted Mass Spectrometry Data

Table 3: Predicted m/z Values for this compound

Ion SpeciesPredicted m/z
[M+H]⁺~ 141.10
[M+Na]⁺~ 163.08
[2M+H]⁺~ 281.20

Predicted Fragmentation Pattern: The fragmentation of the [M+H]⁺ ion of this compound is expected to involve cleavages of the spirocyclic ring system. Common fragmentation pathways for lactams and cyclic amines include the loss of CO, and ring-opening reactions.[3][4]

Visualization: MS Fragmentation Pathway

MS_Fragmentation M [M+H]⁺ (m/z ≈ 141.10) Frag1 Loss of CO (m/z ≈ 113.10) M->Frag1 - CO Frag2 Ring Opening (Various Fragments) M->Frag2 Cleavage

Predicted MS Fragmentation

High-Performance Liquid Chromatography (HPLC)

HPLC is utilized to assess the purity of this compound and can be developed into a quantitative assay.

Experimental Protocol: Reversed-Phase HPLC

1. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase diluent (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution is recommended for optimal separation of the analyte from potential impurities.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • Start with 5% B, hold for 1 minute.

    • Linearly increase to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a low wavelength (e.g., 205-220 nm) is suitable for compounds lacking a strong chromophore.

Data Presentation: HPLC Performance Characteristics

Table 4: Typical HPLC Method Validation Parameters

ParameterTypical Acceptance Criteria
Retention Time (RT)Consistent across injections
Tailing Factor0.8 - 1.5
Resolution (Rs)> 2.0 from nearest impurity
Linearity (r²)> 0.995
Precision (%RSD)< 2%

Visualization: HPLC Workflow

HPLC_Workflow Sample Sample & Standard Preparation HPLC HPLC Analysis (Injection & Separation) Sample->HPLC Detection UV Detection HPLC->Detection Data_Acq Data Acquisition Detection->Data_Acq Analysis Data Analysis (Peak Integration, Purity Calculation) Data_Acq->Analysis

HPLC Purity Analysis Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound, providing confirmatory structural information.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

1. Sample Preparation:

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

2. FTIR Data Acquisition:

  • Instrument: An FTIR spectrometer equipped with an ATR accessory.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Acquire a background spectrum of the clean, empty ATR crystal before running the sample.

Data Presentation: Predicted FTIR Absorption Bands

Table 5: Predicted Characteristic FTIR Peaks for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3300 - 3500Medium
N-H Stretch (Amide)3100 - 3300Medium
C-H Stretch2850 - 3000Medium
C=O Stretch (Lactam)1680 - 1720Strong
N-H Bend1550 - 1650Medium
C-N Stretch1000 - 1250Medium

Visualization: Logical Relationship of Analytical Techniques

Analytical_Techniques Compound This compound NMR NMR Compound->NMR Structure Elucidation MS MS Compound->MS Molecular Weight & Fragmentation HPLC HPLC Compound->HPLC Purity & Quantification FTIR FTIR Compound->FTIR Functional Groups

Interrelation of Analytical Methods

References

Application Note: In Vitro Assay for Testing 1,7-Diazaspiro[3.5]nonan-2-one Derivatives as Covalent Inhibitors of KRAS G12C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,7-Diazaspiro[3.5]nonan-2-one derivatives have emerged as a promising class of compounds in oncological drug discovery.[1][2] Their unique spirocyclic structure offers a rigid scaffold that can be functionalized to achieve high binding affinity and selectivity for biological targets.[3][4][5][6][7] Recent studies have identified derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one as potent covalent inhibitors of the KRAS G12C mutant protein.[1][2] The KRAS protein is a key player in cellular proliferation and differentiation, and the G12C mutation is a known driver in various human cancers.[1] These derivatives covalently bind to the mutated cysteine residue in the switch-II pocket of KRAS G12C, thereby inhibiting its activity.[1] This application note provides a detailed protocol for an in vitro biochemical assay to screen and characterize this compound derivatives for their inhibitory activity against KRAS G12C.

Data Presentation

Table 1: Inhibitory Activity of this compound Derivatives against KRAS G12C

Compound IDDerivative SubstitutionIC50 (nM)Covalent Binding Efficiency (k_inact/K_i) (M⁻¹s⁻¹)
DSN-14-(dimethylamino)phenyl1505000
DSN-23-chloro-4-fluorophenyl7512000
DSN-3 (Lead)2-methoxy-5-(1-methyl-1H-pyrazol-4-yl)phenyl1245000
DSN-44-(piperazin-1-yl)phenyl2202500
ControlSotorasib (AMG 510)1050000

Table 2: Metabolic Stability of Lead Compound DSN-3

MatrixHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver Microsomes6515.4
Mouse Liver Microsomes4223.8

Experimental Protocols

KRAS G12C Inhibition Assay (Biochemical)

This protocol describes a fluorescence-based assay to determine the inhibitory potential of test compounds against the KRAS G12C protein by monitoring the exchange of GDP for a fluorescent GTP analog.

Materials:

  • Recombinant Human KRAS G12C protein (purified)

  • BODIPY-FL-GTP (fluorescent GTP analog)

  • Guanosine Diphosphate (GDP)

  • Guanine Nucleotide Exchange Factor (GEF), e.g., SOS1

  • Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP

  • Test Compounds (this compound derivatives) dissolved in DMSO

  • 384-well, black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of KRAS G12C protein at 2X the final concentration in the assay buffer.

  • Prepare a stock solution of the test compounds at various concentrations in DMSO. Then, dilute them in the assay buffer to a 2X final concentration.

  • In a 384-well plate, add 10 µL of the 2X test compound solution to each well. Include a positive control (known KRAS G12C inhibitor) and a negative control (DMSO vehicle).

  • Add 10 µL of the 2X KRAS G12C protein solution to each well.

  • Incubate the plate at room temperature for 60 minutes to allow for covalent bond formation.

  • Prepare a 2X solution of the GEF (e.g., SOS1) and BODIPY-FL-GTP in the assay buffer.

  • Initiate the exchange reaction by adding 20 µL of the GEF/BODIPY-FL-GTP solution to each well.

  • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) every 60 seconds for 30 minutes.

  • The rate of increase in fluorescence is proportional to the GTP exchange rate. Calculate the initial velocity of the reaction for each well.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Microsomal Stability Assay

This protocol assesses the metabolic stability of the test compounds in human and mouse liver microsomes.

Materials:

  • Human and Mouse Liver Microsomes

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Test Compound (e.g., DSN-3)

  • Acetonitrile with an internal standard (e.g., warfarin) for protein precipitation and sample analysis

  • LC-MS/MS system

Procedure:

  • Thaw the liver microsomes on ice.

  • Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer in a 96-well plate.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.

Mandatory Visualization

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 GrowthFactor Growth Factor GrowthFactor->RTK SOS1 SOS1 (GEF) GRB2->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GDP/GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF Kinase KRAS_GTP->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor This compound Derivative (Covalent Inhibitor) Inhibitor->KRAS_GDP Covalent Inhibition

Caption: KRAS Signaling Pathway and Covalent Inhibition.

Experimental_Workflow start Start: Synthesized This compound Derivatives assay_prep Prepare Assay Components: KRAS G12C, Test Compounds, Buffers start->assay_prep microsomal_assay Metabolic Stability Assay (Human & Mouse Microsomes) start->microsomal_assay incubation Incubate KRAS G12C with Test Compounds assay_prep->incubation reaction Initiate GDP/GTP Exchange with GEF and Fluorescent GTP incubation->reaction measurement Measure Fluorescence Signal over Time reaction->measurement analysis Data Analysis: Calculate IC50 Values measurement->analysis end End: Characterized Lead Compounds analysis->end lcms LC-MS/MS Analysis microsomal_assay->lcms stability_analysis Calculate Half-life and Intrinsic Clearance lcms->stability_analysis stability_analysis->end

Caption: In Vitro Assay Workflow.

References

Application Notes and Protocols for Cell-based Assays of KRAS G12C Inhibitors with a Diazaspiro Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein frequently mutated in various cancers. The glycine-to-cysteine substitution at codon 12 (G12C) is a common oncogenic driver, rendering the KRAS protein constitutively active and promoting uncontrolled cell proliferation and survival. The development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C has marked a significant breakthrough in cancer therapy. Among the promising scaffolds for these inhibitors is the diazaspiro core, which has been shown to exhibit potent and selective activity.

These application notes provide detailed protocols for a suite of cell-based assays to characterize and evaluate the efficacy of KRAS G12C inhibitors, with a particular focus on compounds featuring a diazaspiro core. The assays described herein are designed to assess the impact of these inhibitors on cell viability, apoptosis, and target engagement within a cellular context.

KRAS G12C Signaling Pathway

The KRAS G12C mutation leads to the persistent activation of downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell growth and survival. KRAS G12C inhibitors covalently bind to the mutant cysteine, locking the protein in an inactive, GDP-bound state, thereby abrogating these downstream signals.[1]

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS1 Grb2/SOS1 RTK->Grb2_SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) Grb2_SOS1->KRAS_GDP GDP->GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K Inhibitor Diazaspiro Core KRAS G12C Inhibitor Inhibitor->KRAS_GDP Covalent Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

KRAS G12C signaling cascade and point of inhibition.

Data Presentation: Efficacy of KRAS G12C Inhibitors

The following tables summarize the in vitro efficacy of various KRAS G12C inhibitors, including those with a diazaspiro core, in different cancer cell lines.

Table 1: Cell Viability (IC50) of KRAS G12C Inhibitors

InhibitorCore StructureCancer TypeCell LineIC50 (nM)Reference
Sotorasib (AMG-510)Pyridine-basedNon-Small Cell Lung CancerH3587[2]
Sotorasib (AMG-510)Pyridine-basedPancreatic CancerMIA PaCa-28[2]
Adagrasib (MRTX849)AcrylamideNon-Small Cell Lung CancerH3581-10[2]
Adagrasib (MRTX849)AcrylamidePancreatic CancerMIA PaCa-21-10[2]
ASP6918DiazaspiroNot SpecifiedNCI-H1373Potent in vitro activity[3]
Compound 26aDiazaspiroPancreatic CancerMIA PaCa-2790[4]

Table 2: Downstream Signaling Inhibition by a Diazaspiro Core Inhibitor (Compound 26a)

TreatmentCell LineEffectObservationReference
Compound 26aNCI-H358KRAS-GTP LevelsDose-dependent down-regulation[4]
Compound 26aNCI-H358pERK LevelsDose-dependent reduction[4]
Compound 26aNCI-H358pAKT LevelsDose-dependent reduction[4]

Experimental Protocols

Cell Viability Assay

This protocol determines the concentration of a KRAS G12C inhibitor required to inhibit the growth of cancer cell lines by 50% (IC50).

Cell_Viability_Workflow Seed Seed KRAS G12C mutant cells in 96-well plate Attach Allow cells to attach overnight Seed->Attach Treat Treat with serial dilutions of inhibitor (and vehicle control) Attach->Treat Incubate Incubate for 72 hours Treat->Incubate Reagent Add CellTiter-Glo® reagent Incubate->Reagent Lyse Mix to induce cell lysis Reagent->Lyse Read Read luminescence Lyse->Read Analyze Analyze data and calculate IC50 Read->Analyze

Workflow for the CellTiter-Glo® cell viability assay.

Materials:

  • KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)

  • Complete cell culture medium

  • 96-well clear bottom plates

  • Diazaspiro core KRAS G12C inhibitor and vehicle control (e.g., DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed KRAS G12C mutant cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of medium. Allow cells to attach overnight.[3]

  • Compound Treatment: Prepare serial dilutions of the KRAS G12C inhibitor (e.g., 0.1 nM to 10 µM). Treat the cells and include a vehicle control.[3]

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[3]

  • Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.[3]

  • Lysis and Signal Generation: Mix on an orbital shaker for 2 minutes to induce cell lysis.[3]

  • Data Acquisition: Read the luminescent signal using a luminometer.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and determine the IC50 value using a suitable software.

Apoptosis Assay by Flow Cytometry

This assay quantifies the induction of apoptosis in cancer cells following treatment with a KRAS G12C inhibitor.

Apoptosis_Assay_Workflow Treat Treat cells with inhibitor and controls Harvest Harvest cells (adherent and suspension) Treat->Harvest Wash Wash cells with ice-cold PBS Harvest->Wash Resuspend Resuspend cells in 1X Annexin V Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate in the dark at room temperature Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Workflow for Annexin V/PI apoptosis assay.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome conjugates)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of the KRAS G12C inhibitor for a specified time (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

  • Cell Harvesting: For adherent cells, collect the culture medium (containing floating apoptotic cells) and detach the adherent cells using a gentle method like trypsinization. Combine both cell populations. For suspension cells, collect by centrifugation.[5]

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[5]

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[5]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[5]

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[5]

Target Engagement Assays

This assay indirectly measures target engagement by quantifying the inhibition of a key downstream effector in the MAPK pathway.

Materials:

  • KRAS G12C mutant cells

  • KRAS G12C inhibitor

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pERK1/2, anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells and treat with various concentrations of the inhibitor for a specified time (e.g., 2-24 hours). Wash cells with cold PBS and lyse with RIPA buffer.[3]

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[3]

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.[3]

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Quantification: Quantify the band intensities for pERK and total ERK. A dose-dependent decrease in the pERK/total ERK ratio indicates successful target engagement.

CETSA measures target engagement by assessing changes in the thermal stability of the target protein upon ligand binding.

CETSA_Workflow Treat Incubate cells with inhibitor or vehicle Heat Apply temperature gradient to denature unstable proteins Treat->Heat Lyse Lyse cells and centrifuge to separate soluble and aggregated proteins Heat->Lyse Quantify Quantify soluble KRAS G12C by Western Blot Lyse->Quantify Analyze Plot melting curves; a shift indicates target engagement Quantify->Analyze

Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • KRAS G12C mutant cells

  • KRAS G12C inhibitor

  • Thermal cycler

  • Lysis buffer

  • Western blot reagents as described above, with anti-KRAS antibody

Procedure:

  • Cell Treatment: Incubate intact cells with the KRAS G12C inhibitor or vehicle control.

  • Heat Challenge: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble KRAS G12C protein in the supernatant by Western blotting.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

This highly sensitive method directly quantifies both unbound (free) and inhibitor-bound KRAS G12C protein.

Materials:

  • Tumor biopsies or cell pellets from treated and untreated samples

  • Protein extraction buffers

  • Anti-RAS antibody

  • Trypsin

  • 2D-Liquid Chromatography system

  • Tandem Mass Spectrometer (MS/MS)

Procedure:

  • Protein Extraction: Extract proteins from samples.

  • Immunoaffinity Enrichment: Use an anti-RAS antibody to enrich for both free and inhibitor-bound KRAS G12C from the total protein lysate.

  • Digestion: Digest the enriched protein sample into peptides using trypsin.

  • LC-MS/MS Analysis: Separate the peptides using 2D-LC and analyze by tandem mass spectrometry using a targeted method.

  • Data Analysis: Quantify the specific peptides corresponding to the free and inhibitor-bound KRAS G12C to determine the extent of target engagement.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of KRAS G12C inhibitors with a diazaspiro core. By employing these cell-based assays, researchers can effectively characterize the potency, mechanism of action, and cellular efficacy of novel therapeutic candidates, thereby accelerating the development of targeted therapies for KRAS G12C-driven cancers.

References

Application Notes and Protocols for the N-Protection of 7-Azaspiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-protection of 7-Azaspiro[3.5]nonan-1-one, a key building block in medicinal chemistry. The selection of an appropriate nitrogen-protecting group is crucial for the successful synthesis of complex molecules. This document outlines procedures for the introduction of several common protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), and p-Toluenesulfonyl (Tosyl).

The protocols provided are based on established chemical principles and aim to serve as a starting point for laboratory execution. Researchers are encouraged to optimize these conditions based on their specific needs and available resources.

Introduction to N-Protection of 7-Azaspiro[3.5]nonan-1-one

7-Azaspiro[3.5]nonan-1-one is a valuable spirocyclic scaffold in drug discovery due to its rigid three-dimensional structure. The secondary amine in this molecule is a common site for functionalization. However, its nucleophilicity often necessitates protection to prevent unwanted side reactions during subsequent synthetic steps. The choice of protecting group depends on the overall synthetic strategy, particularly the stability of the protecting group to downstream reaction conditions and the orthogonality of its removal.[1] The ketone functionality in the molecule is generally stable under the standard conditions used for the N-protection of the secondary amine.[1]

Comparative Data of N-Protecting Groups

The following table summarizes typical reaction conditions and expected outcomes for the N-protection of 7-Azaspiro[3.5]nonan-1-one with various protecting groups. Please note that yields are highly dependent on the specific reaction conditions and purification methods.

Protecting GroupReagentBaseSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
Boc Di-tert-butyl dicarbonate ((Boc)₂O)Triethylamine (TEA) or DIPEADichloromethane (DCM) or THF0 to RT2 - 12> 90
Cbz Benzyl chloroformate (Cbz-Cl)Sodium bicarbonate (NaHCO₃)Dichloromethane (DCM) / Water0 to RT2 - 1285 - 95
Fmoc Fmoc-Cl or Fmoc-OSuSodium bicarbonate (NaHCO₃) or DIPEADioxane or DMFRT1 - 4> 90
Tosyl p-Toluenesulfonyl chloride (Ts-Cl)Triethylamine (TEA) or PyridineDichloromethane (DCM)0 to RT4 - 1880 - 90

Experimental Protocols

N-Boc Protection of 7-Azaspiro[3.5]nonan-1-one

This protocol describes the protection of the secondary amine of 7-Azaspiro[3.5]nonan-1-one with a tert-butoxycarbonyl (Boc) group.

Materials:

  • 7-Azaspiro[3.5]nonan-1-one

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M HCl (for work-up)

  • Saturated sodium bicarbonate solution (for work-up)

  • Brine (for work-up)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography (optional)

Procedure:

  • Dissolve 7-Azaspiro[3.5]nonan-1-one (1.0 eq) in anhydrous DCM or THF.

  • Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by flash column chromatography on silica gel.

N-Cbz Protection of 7-Azaspiro[3.5]nonan-1-one

This protocol details the protection of the secondary amine with a carboxybenzyl (Cbz) group.

Materials:

  • 7-Azaspiro[3.5]nonan-1-one

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve 7-Azaspiro[3.5]nonan-1-one (1.0 eq) in DCM.

  • Add an aqueous solution of sodium bicarbonate (2.0 eq).

  • Cool the biphasic mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 eq) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

N-Fmoc Protection of 7-Azaspiro[3.5]nonan-1-one

This protocol outlines the procedure for the protection of the secondary amine with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

Materials:

  • 7-Azaspiro[3.5]nonan-1-one

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Dioxane or N,N-Dimethylformamide (DMF)

  • Water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve 7-Azaspiro[3.5]nonan-1-one (1.0 eq) in dioxane or DMF.

  • Add an aqueous solution of sodium bicarbonate (2.0 eq) or DIPEA (1.2 eq).

  • Add Fmoc-Cl (1.1 eq) or Fmoc-OSu (1.1 eq) to the mixture at room temperature.

  • Stir the reaction for 1-4 hours, monitoring completion by TLC.[1]

  • Pour the reaction mixture into water and extract with DCM or EtOAc.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by crystallization or column chromatography.

N-Tosyl Protection of 7-Azaspiro[3.5]nonan-1-one

This protocol describes the protection of the secondary amine with a p-toluenesulfonyl (Tosyl) group.

Materials:

  • 7-Azaspiro[3.5]nonan-1-one

  • p-Toluenesulfonyl chloride (Ts-Cl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl (for work-up)

  • Saturated sodium bicarbonate solution (for work-up)

  • Brine (for work-up)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve 7-Azaspiro[3.5]nonan-1-one (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) or pyridine (2.0 eq).

  • Cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring by TLC.

  • Dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the general workflow for the N-protection of 7-Azaspiro[3.5]nonan-1-one and the logical relationship of choosing a protecting group based on the desired deprotection strategy.

G cluster_workflow General N-Protection Workflow start Start: 7-Azaspiro[3.5]nonan-1-one dissolve Dissolve in Anhydrous Solvent start->dissolve add_base Add Base dissolve->add_base add_reagent Add Protecting Group Reagent add_base->add_reagent reaction Reaction (Stirring at appropriate temp.) add_reagent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification end N-Protected Product purification->end

Caption: General experimental workflow for the N-protection of 7-Azaspiro[3.5]nonan-1-one.

G cluster_selection Protecting Group Selection Guide cluster_protecting_groups Protecting Groups cluster_deprotection Deprotection Conditions compound 7-Azaspiro[3.5]nonan-1-one Boc Boc compound->Boc Protection Cbz Cbz compound->Cbz Protection Fmoc Fmoc compound->Fmoc Protection Tosyl Tosyl compound->Tosyl Protection acid Strong Acid (e.g., TFA, HCl) Boc->acid Cbz->acid hydrogenolysis Hydrogenolysis (H₂, Pd/C) Cbz->hydrogenolysis base Base (e.g., Piperidine) Fmoc->base reductive Strongly Reductive (e.g., Na/NH₃) Tosyl->reductive

Caption: Decision diagram for selecting an N-protecting group based on deprotection strategy.

References

HPLC-MS analysis for reaction monitoring of 7-Azaspiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the HPLC-MS Analysis for Reaction Monitoring of 7-Azaspiro[3.5]nonan-1-one

Abstract

This application note details a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative monitoring of chemical reactions involving 7-Azaspiro[3.5]nonan-1-one.[1] This compound and its derivatives are significant scaffolds in medicinal chemistry, valued for their unique three-dimensional structures that can enhance pharmacological properties.[1][2][3] Accurate analysis of reactions with these compounds is essential for optimizing processes, profiling impurities, and ensuring the quality of pharmaceutically active molecules.[1] This protocol provides a comprehensive guide for researchers to track reaction progress, enabling the simultaneous quantification of starting materials, products, and potential byproducts, which is critical for determining reaction kinetics and yield.[1]

Introduction

7-Azaspiro[3.5]nonan-1-one is a key building block in the synthesis of novel therapeutics due to its conformationally rigid spirocyclic system.[2][3] The development of efficient synthetic routes and the ability to meticulously monitor these reactions are paramount in drug discovery and development. HPLC-MS is a powerful analytical technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry.[4][5] This combination is ideal for monitoring the complex mixtures present during a chemical reaction, providing real-time quantitative data on the consumption of reactants and the formation of products and intermediates.[6][7][8] This application note outlines a specific HPLC-MS method for monitoring the reduction of 7-Azaspiro[3.5]nonan-1-one to 7-Azaspiro[3.5]nonan-1-ol, a common transformation in medicinal chemistry.[1]

Experimental Protocols

1. Reaction Setup and Time-Course Sampling

The following protocol describes a representative reduction reaction of 7-Azaspiro[3.5]nonan-1-one.

  • Materials:

    • 7-Azaspiro[3.5]nonan-1-one

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Acetone

    • Deionized water

    • Reaction vessel

    • Magnetic stirrer

  • Procedure:

    • Dissolve 100 mg of 7-Azaspiro[3.5]nonan-1-one in 10 mL of methanol in a reaction vessel.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add 1.5 equivalents of sodium borohydride to the stirred solution to initiate the reaction.

    • Collect 50 µL aliquots of the reaction mixture at specified time points (e.g., t = 0, 15, 30, 60, and 120 minutes).[1]

2. Sample Preparation

Proper sample preparation is crucial to prevent further reaction and ensure compatibility with the HPLC-MS system.

  • Reaction Quenching: Immediately add the 50 µL aliquot to a vial containing 200 µL of acetone to quench the reaction by consuming the excess NaBH₄.

  • Sample Dilution: Dilute the quenched sample with 750 µL of the initial HPLC mobile phase (Mobile Phase A) to a final volume of 1 mL.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC-MS system.

3. HPLC-MS Analysis

The following table outlines the optimized parameters for the HPLC-MS analysis.

Parameter Condition
HPLC System Standard LC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Single Quadrupole or Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range m/z 100 - 500
Key Ions to Monitor 7-Azaspiro[3.5]nonan-1-one: [M+H]⁺, 7-Azaspiro[3.5]nonan-1-ol: [M+H]⁺

Data Presentation

The quantitative data obtained from the HPLC-MS analysis at different time points are summarized in the table below. Concentrations were determined from a calibration curve generated using authentic standards.

Time (minutes) 7-Azaspiro[3.5]nonan-1-one Concentration (µg/mL) 7-Azaspiro[3.5]nonan-1-ol Concentration (µg/mL)
0100.00.0
1565.234.8
3038.561.5
6012.187.9
120< 1.098.5

Visualizations

Reaction_Monitoring_Workflow ReactionSetup Reduction Reaction Setup (7-Azaspiro[3.5]nonan-1-one + NaBH4) Sampling Time-course Sampling (t = 0, 15, 30, 60, 120 min) ReactionSetup->Sampling Initiate Reaction Quenching Reaction Quenching (Addition of Acetone) Sampling->Quenching Collect Aliquots Dilution Sample Dilution (with Mobile Phase A) Quenching->Dilution Analysis HPLC-MS Analysis Dilution->Analysis Inject DataProcessing Data Acquisition & Processing Analysis->DataProcessing

Caption: Experimental workflow for HPLC-MS monitoring of the reduction of 7-Azaspiro[3.5]nonan-1-one.[1]

Signaling_Pathway Derivative 7-Azaspiro[3.5]nonan-1-ol Derivative Kinase Target Kinase Derivative->Kinase Inhibition PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Substrate->Kinase CellularResponse Downstream Cellular Response PhosphoSubstrate->CellularResponse

Caption: Hypothetical signaling pathway inhibition by a 7-Azaspiro[3.5]nonan-1-ol derivative.

The HPLC-MS method detailed in this application note provides a reliable and efficient approach for monitoring the reduction of 7-Azaspiro[3.5]nonan-1-one.[1] The described protocols for the reaction and subsequent analysis, along with the representative data, offer a comprehensive guide for professionals in medicinal chemistry and drug development.[1] This methodology can be readily adapted for the analysis of other reactions involving this important class of spirocyclic compounds.[1]

References

Large-Scale Synthesis of tert-Butyl 1,7-Diazaspiro[3.5]nonane-7-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the large-scale synthesis of tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The described seven-step synthetic route is designed for scalability, offering a practical approach for producing significant quantities of the target compound. This protocol includes comprehensive experimental procedures, quantitative data summaries, and a visual representation of the synthetic pathway to ensure reproducibility and facilitate implementation in a laboratory setting.

Introduction

Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate (CAS: 1216936-29-6) and its derivatives are increasingly utilized as key intermediates in the synthesis of novel therapeutic agents.[1] The rigid spirocyclic scaffold imparts unique three-dimensional characteristics to molecules, which can lead to improved pharmacological properties. The growing demand for this intermediate necessitates a robust and scalable synthetic method. The protocol detailed herein is adapted from established industrial methods and is optimized for large-scale production.[1][2]

Synthetic Pathway Overview

The synthesis of tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate is accomplished through a seven-step sequence, commencing from readily available starting materials. The key transformations involve a Mannich reaction, reduction, tosylation, cyclization, and Boc-protection.

Synthesis_Pathway A Compound 1 B Compound 2 A->B Ethyl malonate, Ammonium acetate, Ethanol, 80°C C Compound 3 B->C Lithium borohydride, Tetrahydrofuran, 0-70°C D Compound 4 C->D p-Toluenesulfonyl chloride, Dichloromethane, 25°C E Compound 5 D->E Cesium carbonate, Acetonitrile, 25-90°C F Compound 6 E->F Magnesium, Methanol, 25-80°C G Compound 7 F->G Boc anhydride, Dichloromethane, 25°C H Final Product (8) G->H Palladium on carbon, Methanol, 25°C

Figure 1. Overall synthetic workflow for tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate.

Experimental Protocols

Step 1: Synthesis of Compound 2

This step involves a Mannich-type reaction between Compound 1, ethyl malonate, and ammonium acetate.

  • Procedure:

    • Dissolve Compound 1 (200g, 2.38 mol) in ethanol (1.3 L) in a suitable reaction vessel at 25°C.

    • Add ammonium acetate (138 g, 1.80 mol).

    • Heat the mixture to 80°C for 1 hour.

    • Add ethyl malonate (186 g, 1.41 mol) dropwise.

    • Maintain the reaction under reflux for 4 hours.

    • Monitor the reaction completion by TLC (petroleum ether/ethyl acetate = 5/1).

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize the crude product to pH 8 with 1N sodium hydroxide solution.

    • Extract the product with ethyl acetate (3 x 0.5 L).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield Compound 2.

Step 2: Synthesis of Compound 3

This step involves the reduction of the diester in Compound 2.

  • Procedure:

    • Suspend lithium borohydride in tetrahydrofuran in a reaction vessel under an inert atmosphere.

    • Add a solution of Compound 2 in tetrahydrofuran dropwise at a temperature between 0-70°C.

    • Stir the reaction mixture for 2.5 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction carefully with water and extract the product.

    • Dry the organic phase and concentrate to obtain Compound 3.

Step 3: Synthesis of Compound 4

This step involves the tosylation of the diol.

  • Procedure:

    • Dissolve Compound 3 in dichloromethane at 25°C.

    • Add p-toluenesulfonyl chloride.

    • Stir the reaction mixture for 12 hours.

    • Monitor the reaction by TLC.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer and concentrate to yield Compound 4.

Step 4: Synthesis of Compound 5

This step involves an intramolecular cyclization to form the spirocyclic core.

  • Procedure:

    • Dissolve Compound 4 in acetonitrile.

    • Add cesium carbonate to the solution.

    • Heat the reaction mixture at a temperature between 25-90°C for 3 hours.[2]

    • Monitor the reaction by TLC.

    • Filter the reaction mixture and concentrate the filtrate.

    • Purify the crude product to obtain Compound 5.

Step 5: Synthesis of Compound 6

This step involves the reduction of the tosyl group.

  • Procedure:

    • Dissolve Compound 5 in methanol.

    • Add magnesium chips to the solution.

    • Heat the reaction mixture at a temperature between 25-80°C for 1 hour.[2]

    • Monitor the reaction by TLC.

    • Filter the reaction mixture and concentrate the filtrate to obtain Compound 6.

Step 6: Synthesis of Compound 7

This step involves the protection of the secondary amine with a Boc group.

  • Procedure:

    • Dissolve Compound 6 in dichloromethane at 25°C.

    • Add Boc anhydride to the solution.

    • Stir the reaction mixture for 12 hours.[2]

    • Monitor the reaction by TLC.

    • Wash the reaction mixture and concentrate the organic layer to yield Compound 7.

Step 7: Synthesis of tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate (Final Product 8)

This final step involves a debenzylation reaction.

  • Procedure:

    • Dissolve Compound 7 in methanol.

    • Add palladium on carbon (10 wt. %).

    • Stir the reaction mixture under a hydrogen atmosphere at 25°C for 3 hours.[2]

    • Monitor the reaction by TLC.

    • Filter the reaction mixture through celite and concentrate the filtrate to obtain the final product, tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate.

Data Presentation

StepReactionKey ReagentsSolventTemperature (°C)Time (h)
1Mannich ReactionEthyl malonate, Ammonium acetateEthanol25-805
2ReductionLithium borohydrideTetrahydrofuran0-702.5
3Tosylationp-Toluenesulfonyl chlorideDichloromethane2512
4CyclizationCesium carbonateAcetonitrile25-903
5ReductionMagnesium chipsMethanol25-801
6Boc ProtectionBoc anhydrideDichloromethane2512
7DebenzylationPalladium on carbon, H₂Methanol253
Table 1. Summary of Reaction Conditions.[2]

Logical Workflow for Synthesis and Purification

logical_workflow start Start: Compound 1 step1 Step 1: Mannich Reaction start->step1 workup1 Work-up & Extraction step1->workup1 step2 Step 2: Reduction workup1->step2 workup2 Quench & Extraction step2->workup2 step3 Step 3: Tosylation workup2->step3 workup3 Wash & Concentrate step3->workup3 step4 Step 4: Cyclization workup3->step4 workup4 Filter & Purify step4->workup4 step5 Step 5: Reduction workup4->step5 workup5 Filter & Concentrate step5->workup5 step6 Step 6: Boc Protection workup5->step6 workup6 Wash & Concentrate step6->workup6 step7 Step 7: Debenzylation workup6->step7 workup7 Filter & Concentrate step7->workup7 end Final Product workup7->end

Figure 2. Logical workflow of the synthesis and purification process.

Conclusion

The provided protocol offers a detailed and scalable method for the synthesis of tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate. By following these procedures, researchers and drug development professionals can efficiently produce this valuable intermediate for various applications in medicinal chemistry. The clear and structured format of this document, including the visual aids and data tables, is intended to ensure successful and reproducible execution of the synthesis.

References

Application of 1,7-Diazaspiro[3.5]nonan-2-one in Fragment-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of high-quality lead compounds. This approach utilizes small, low molecular weight molecules, or "fragments," to probe the binding sites of biological targets. The unique three-dimensional (3D) architecture of spirocyclic scaffolds makes them particularly valuable as fragments, as they can explore chemical space that is often inaccessible to more traditional, planar aromatic compounds. The 1,7-Diazaspiro[3.5]nonan-2-one core, a rigid bicyclic lactam, represents a promising scaffold for the development of novel therapeutics due to its conformational rigidity and synthetic tractability. This document provides detailed application notes and experimental protocols for the use of this compound in FBDD campaigns.

The this compound scaffold has been successfully incorporated into potent and selective inhibitors of challenging drug targets, including KRAS G12C and Matrix Metalloproteinase-9 (MMP9). These examples underscore the potential of this fragment to serve as a starting point for the development of novel therapeutics in oncology and for ocular surface diseases.

Application Notes

The this compound scaffold offers several advantages as a fragment in drug discovery:

  • Three-Dimensionality: The spirocyclic nature of the core provides a rigid, 3D framework that can present substituents in well-defined vectors, enabling precise interactions with target proteins. This increased fraction of sp3-hybridized carbons can lead to improved physicochemical properties and clinical success rates.

  • Synthetic Accessibility: The diazaspiro core can be synthesized and functionalized through established synthetic routes, allowing for the creation of diverse fragment libraries with various exit vectors for subsequent optimization.

  • Bioisosteric Potential: The lactam and secondary amine functionalities within the scaffold can act as bioisosteric replacements for other common chemical groups, potentially improving properties such as solubility, metabolic stability, and target engagement.[1]

  • Proven Therapeutic Relevance: Derivatives of the closely related 2,7-diazaspiro[3.5]nonane core have been successfully developed as covalent inhibitors of the oncogenic KRAS G12C mutant and as inhibitors of MMP9, a key enzyme in the pathophysiology of dry eye disease.[1][2]

Case Study: KRAS G12C Inhibitors

The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one scaffold has been instrumental in the development of covalent inhibitors targeting the cysteine-12 residue of the KRAS G12C mutant protein.[1] Optimization of a lead compound from this series led to the discovery of ASP6918, which demonstrated potent in vitro activity and dose-dependent tumor regression in xenograft models.[1]

Case Study: MMP9 Inhibitors

Novel 5-[2,7-diazaspiro[3.5]nonan-7-yl]-5-[4-phenoxyphenyl]hexahydropyrimidine-2,4,6-trione derivatives have been patented as potent MMP9 inhibitors for the treatment of ocular surface diseases, particularly dry eye disease.[2] This highlights the versatility of the diazaspiro[3.5]nonane scaffold in targeting different enzyme classes.

Quantitative Data Summary

The following tables summarize the quantitative data for representative compounds incorporating the diazaspiro[3.5]nonane scaffold. It is important to note that these compounds represent optimized leads rather than initial fragment hits.

Compound IDTargetAssay TypeIC50 (nM)Ligand Efficiency (LE)Reference
ASP6918 KRAS G12CpERK Inhibition (NCI-H1373 cells)0.87Not Reported[1]
Compound 1 KRAS G12CpERK Inhibition (NCI-H1373 cells)1.8Not Reported[1]
Patent ExampleTargetAssay TypeIC50 (µM)Reference
Example 1 MMP9Human MMP9 Activity Assay0.002[2]
Example 2 MMP9Human MMP9 Activity Assay0.003[2]

Experimental Protocols

Synthesis of a this compound Fragment Library

This protocol describes a potential route for the parallel synthesis of a diversified this compound fragment library.

Workflow for Fragment Library Synthesis

G cluster_0 Step 1: Synthesis of Spirocyclic Core cluster_1 Step 2: Diversification cluster_2 Step 3: Purification & Characterization A Starting Materials B Multi-step Synthesis A->B C This compound Core B->C D Core Scaffold E Parallel Synthesis (e.g., Amide Coupling, Alkylation) D->E F Diversified Fragment Library E->F G Crude Fragments H Purification (e.g., HPLC) G->H I Characterization (LC-MS, NMR) H->I J Fragment Library Plating I->J

Caption: Workflow for the synthesis of a this compound fragment library.

Materials:

  • Appropriate starting materials for the synthesis of the this compound core.

  • A diverse set of carboxylic acids, alkyl halides, or other building blocks for diversification.

  • Standard reagents and solvents for organic synthesis.

  • Solid-phase synthesis resin (optional).

  • HPLC for purification.

  • LC-MS and NMR for characterization.

Procedure:

  • Synthesis of the this compound Core: Synthesize the core scaffold according to established literature procedures.

  • Diversification:

    • Divide the core scaffold into multiple reaction vessels.

    • In parallel, react the core with a library of diverse building blocks. For example, perform amide bond formation at the secondary amine or alkylation reactions.

  • Work-up and Purification:

    • Perform aqueous work-up to remove excess reagents and byproducts.

    • Purify each fragment using preparative HPLC.

  • Characterization and Plating:

    • Confirm the identity and purity of each fragment by LC-MS and NMR spectroscopy.

    • Prepare stock solutions of each fragment in DMSO and plate into 96- or 384-well plates for screening.

Fragment Screening by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the use of protein-observed 2D ¹H-¹⁵N HSQC NMR for fragment screening.

Materials:

  • ¹⁵N-labeled target protein (e.g., KRAS G12C) in a suitable NMR buffer.

  • This compound fragment library in DMSO-d6.

  • NMR spectrometer equipped with a cryoprobe.

Procedure:

  • Protein Preparation: Prepare a 50-100 µM solution of ¹⁵N-labeled target protein in an appropriate buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT, 10% D₂O).

  • Reference Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Fragment Addition: Add a small aliquot of the fragment stock solution to the protein sample to a final concentration of 200-500 µM.

  • HSQC Spectrum of the Complex: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis: Overlay the reference and fragment-containing spectra. Significant chemical shift perturbations (CSPs) of specific amide resonances indicate fragment binding to the protein. The magnitude of the CSPs can be used to map the binding site on the protein surface.

Fragment Hit Validation by Surface Plasmon Resonance (SPR)

This protocol describes the use of SPR to confirm fragment binding and determine binding affinity.

Materials:

  • Purified target protein.

  • SPR instrument and sensor chips (e.g., CM5).

  • Amine coupling kit.

  • Running buffer (e.g., HBS-EP+).

  • Fragment hits identified from the primary screen.

Procedure:

  • Protein Immobilization: Immobilize the target protein onto a sensor chip surface using standard amine coupling chemistry.

  • Fragment Preparation: Prepare a dilution series of the fragment hit in running buffer.

  • Binding Analysis: Inject the fragment solutions over the immobilized protein surface at a constant flow rate. A reference flow cell without immobilized protein should be used for background subtraction.

  • Data Analysis: Monitor the change in response units (RU) over time. Fit the steady-state or kinetic binding data to an appropriate binding model to determine the dissociation constant (Kd).

Structural Characterization by X-ray Crystallography

This protocol outlines the general steps for determining the co-crystal structure of a protein-fragment complex.

Materials:

  • Highly pure and concentrated target protein.

  • Fragment hit.

  • Crystallization screens and plates.

  • X-ray diffraction system (in-house or synchrotron).

Procedure:

  • Co-crystallization:

    • Incubate the target protein with a 2-5 fold molar excess of the fragment.

    • Set up crystallization trials using various commercial screens and crystallization methods (e.g., sitting drop vapor diffusion).

  • Crystal Optimization: Optimize initial crystal hits by varying precipitant concentration, pH, and additives.

  • Data Collection:

    • Cryo-protect a suitable crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the structure by molecular replacement using a known structure of the target protein.

    • Build the fragment into the observed electron density and refine the protein-fragment complex structure.

Signaling Pathway Diagrams

KRAS G12C Signaling Pathway

KRAS_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK RTK (e.g., EGFR) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 (GEF) GRB2->SOS1 KRAS_GDP KRAS G12C (GDP-bound, Inactive) SOS1->KRAS_GDP GDP->GTP KRAS_GTP KRAS G12C (GTP-bound, Active) KRAS_GDP->KRAS_GTP GTP Hydrolysis (Impaired) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Derivative (Covalent Inhibitor) Inhibitor->KRAS_GDP Covalently binds & traps in inactive state

Caption: Simplified KRAS G12C signaling pathway and the mechanism of inhibition.

MMP9 Signaling in Dry Eye Disease

MMP9_Pathway cluster_stimulus Ocular Surface Stress cluster_cell Corneal Epithelial Cell cluster_ecm Extracellular Matrix Hyperosmolarity Tear Hyperosmolarity MAPK MAPK Pathway Hyperosmolarity->MAPK Inflammation Inflammatory Cytokines (e.g., IL-1β, TNF-α) NFkB NF-κB Pathway Inflammation->NFkB MMP9_exp ↑ MMP9 Gene Expression MAPK->MMP9_exp NFkB->MMP9_exp proMMP9 pro-MMP9 Secretion MMP9_exp->proMMP9 MMP9_active Active MMP9 proMMP9->MMP9_active Activation TJ Tight Junctions MMP9_active->TJ Degradation ECM ECM Degradation MMP9_active->ECM Barrier_dys Corneal Barrier Dysfunction TJ->Barrier_dys ECM->Barrier_dys Inhibitor 2,7-Diazaspiro[3.5]nonane Derivative (Inhibitor) Inhibitor->MMP9_active Inhibition

Caption: Role of MMP9 in the pathophysiology of dry eye disease.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,7-Diazaspiro[3.5]nonan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,7-diazaspiro[3.5]nonan-2-one. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: General Synthetic Strategies and Starting Material Issues

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound typically involves a multi-step process. A common strategy is the construction of the azetidinone (β-lactam) ring onto a pre-formed piperidine scaffold. One plausible route involves the use of N-protected 4-piperidone as a starting material, followed by the introduction of functionalities that can be cyclized to form the azetidinone ring, and subsequent deprotection. A patent for a related compound describes a synthesis involving a Mannich reaction, reduction, halogenation, and cyclization.

Q2: I am having trouble with the first step of my synthesis, the functionalization of N-Boc-4-piperidone. What could be the issue?

A2: Difficulty in the initial functionalization of N-Boc-4-piperidone can often be attributed to several factors:

  • Steric Hindrance: The bulky Boc protecting group can sterically hinder the approach of nucleophiles to the carbonyl group.

  • Reaction Conditions: Ensure your reaction is conducted under strictly anhydrous conditions if using moisture-sensitive reagents like organometallics or strong bases.

  • Reagent Quality: The purity and activity of your reagents are crucial. For instance, organolithium or Grignard reagents can degrade if not stored and handled properly.

Troubleshooting Tips:

  • Consider using a less sterically demanding protecting group on the piperidine nitrogen if your synthetic route allows.

  • Optimize reaction temperature and time. Some reactions may require elevated temperatures or longer reaction times to proceed to completion.

  • Always use freshly distilled solvents and high-purity reagents.

Section 2: Impurities Related to the Azetidinone Ring Formation

Q3: My reaction to form the azetidinone ring is giving low yields and multiple spots on TLC. What are the likely impurities?

A3: The formation of the β-lactam ring is often a critical and challenging step. Common impurities depend on the specific method used for cyclization.

  • Intramolecular Cyclization of a γ-amino acid precursor:

    • Unreacted open-chain precursor: The starting γ-amino acid may not have fully cyclized.

    • Dimerization/Polymerization: Intermolecular reactions can compete with the desired intramolecular cyclization, leading to linear or cyclic dimers and oligomers.

  • Staudinger Cycloaddition ([2+2] of an imine and a ketene):

    • Ketene Polymerization: Ketenes are highly reactive and prone to polymerization if not generated and consumed in situ under carefully controlled conditions.

    • Hydrolysis of Ketene: Trace amounts of water can hydrolyze the ketene intermediate to the corresponding carboxylic acid.

    • Diastereomers: The Staudinger reaction can produce both cis and trans diastereomers of the β-lactam. The ratio can be influenced by reaction conditions and the substituents on the imine and ketene.

Troubleshooting Workflow for Azetidinone Ring Formation

cluster_intra Troubleshooting Intramolecular Cyclization cluster_staudinger Troubleshooting Staudinger Cycloaddition start Low Yield / Multiple Spots in Azetidinone Formation check_method Identify Cyclization Method start->check_method intramolecular Intramolecular Cyclization check_method->intramolecular γ-amino acid staudinger Staudinger Cycloaddition check_method->staudinger Imine + Ketene intra_q1 High Dilution? intramolecular->intra_q1 stau_q1 Anhydrous Conditions? staudinger->stau_q1 intra_a1_yes Check for unreacted starting material intra_q1->intra_a1_yes Yes intra_a1_no Increase dilution to favor intramolecular reaction intra_q1->intra_a1_no No intra_q2 Coupling Reagent? intra_a1_yes->intra_q2 intra_a2_yes Optimize coupling agent and conditions intra_q2->intra_a2_yes Yes intra_a2_no Consider different activation method intra_q2->intra_a2_no No stau_a1_yes Check for ketene polymerization stau_q1->stau_a1_yes Yes stau_a1_no Strictly exclude water stau_q1->stau_a1_no No stau_q2 Stereoisomers? stau_a1_yes->stau_q2 stau_a2_yes Analyze diastereomeric ratio. Modify reaction temp/catalyst. stau_q2->stau_a2_yes Yes stau_a2_no Check for unreacted imine/ketene precursor stau_q2->stau_a2_no No

Caption: Troubleshooting workflow for azetidinone ring formation.

Section 3: Impurities from Reduction and Deprotection Steps

Q4: I am performing a reduction step in my synthesis and observing unexpected byproducts. What are they?

A4: In syntheses involving strong reducing agents like lithium aluminum hydride (LiAlH₄), over-reduction is a common issue. For a related synthesis of 7-oxo-2-azaspiro[3.5]nonane, "transitional reduction olefin impurities" have been reported. This suggests that a carbonyl group could be fully reduced to a methylene group, or elimination reactions could lead to the formation of alkenes.

Potential Reduction-Related Impurities

Impurity TypePlausible StructureFormation Mechanism
Over-reduction Product1,7-Diazaspiro[3.5]nonaneReduction of the lactam carbonyl to a methylene group.
Elimination ProductUnsaturated spirocycleElimination of water after reduction of the carbonyl to an alcohol, or other elimination pathways.

Q5: My final deprotection step is not clean. What are the common impurities at this stage?

A5: The final deprotection step can introduce impurities if not carefully controlled.

  • Incomplete Deprotection: The most common impurity is the starting material of this step, i.e., the protected this compound.

  • Side Reactions from Deprotection Reagents: The choice of deprotection conditions is critical. For example, using strong acids (like TFA for Boc deprotection) can potentially lead to side reactions if other acid-sensitive functional groups are present. In some cases, harsh acidic conditions could catalyze aldol-type side reactions.

Troubleshooting Deprotection

cluster_incomplete Addressing Incomplete Deprotection cluster_side Addressing Side Product Formation start Impure Product after Deprotection check_impurity Identify Major Impurity (e.g., by LC-MS, NMR) start->check_impurity incomplete_dep Protected Starting Material Remains check_impurity->incomplete_dep Impurity matches protected precursor side_product New, Unidentified Byproduct check_impurity->side_product Impurity is a new species inc_sol1 Increase reaction time or temperature incomplete_dep->inc_sol1 side_sol1 Use milder deprotection conditions (e.g., lower temp) side_product->side_sol1 inc_sol2 Increase equivalents of deprotection reagent inc_sol1->inc_sol2 side_sol2 Consider an alternative protecting group with orthogonal deprotection side_sol1->side_sol2

Caption: Troubleshooting guide for the deprotection step.

Experimental Protocols

General Protocol for Impurity Analysis by HPLC-MS

A robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method is essential for monitoring reaction progress and identifying impurities.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute all components, and then re-equilibrate. For example: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

  • Detection: UV detection at 210 nm and 254 nm, coupled with a mass spectrometer (e.g., ESI in positive ion mode) to obtain mass information for all eluting peaks.

Sample Preparation:

  • Take an aliquot of the reaction mixture (e.g., 10 µL).

  • Quench the reaction if necessary (e.g., with a small amount of water or a suitable quenching agent).

  • Dilute the aliquot significantly with the initial mobile phase composition (e.g., 1:1000 with 95:5 Mobile Phase A:B).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Plausible Synthetic Pathway and Potential Impurity Formation

The following diagram illustrates a plausible synthetic route to this compound and highlights key stages where common impurities may arise.

cluster_main_path Main Synthetic Pathway cluster_impurities Potential Impurities start N-Boc-4-piperidone intermediate1 Functionalized Piperidine (e.g., γ-amino acid precursor) start->intermediate1 Step 1: Side chain introduction imp1 Unreacted N-Boc-4-piperidone start->imp1 intermediate2 Protected this compound intermediate1->intermediate2 Step 2: Azetidinone ring formation (cyclization) imp2 Dimer/Polymer of Precursor intermediate1->imp2 product This compound intermediate2->product Step 3: Deprotection imp3 Open-chain Precursor intermediate2->imp3 from ring opening imp4 Diastereomers intermediate2->imp4 imp5 Incompletely Deprotected Product product->imp5 from incomplete reaction

Caption: Plausible synthetic pathway and points of impurity formation.

Troubleshooting low yield in Staudinger reaction for spiro-β-lactams

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Staudinger Reaction for Spiro-β-Lactams

Welcome to the technical support center for the synthesis of spiro-β-lactams via the Staudinger reaction. This guide provides detailed troubleshooting advice, experimental protocols, and answers to frequently asked questions (FAQs) to help you overcome challenges related to low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common causes of low yield in the Staudinger synthesis of spiro-β-lactams?

Low yields in this reaction are often attributed to a combination of factors related to the challenging nature of forming a sterically hindered spirocyclic system.[1][2] Key issues include:

  • Reagent Purity and Stability:

    • Ketene Instability: Ketenes are highly reactive and susceptible to polymerization or reaction with trace amounts of water.[3] They are typically generated in situ to be trapped immediately by the imine.[3]

    • Imine Hydrolysis: The imine starting material can be sensitive to moisture and acidic conditions, potentially hydrolyzing back to the corresponding amine and carbonyl compound.[4] Purification of imines via column chromatography on acidic silica gel can sometimes lead to product loss.[4]

    • Acid Chloride Sensitivity: If using an acid chloride to generate the ketene, it can be unstable in the presence of moisture.[5]

  • Reaction Conditions:

    • Moisture: The presence of water is detrimental, as it reacts with the ketene. It is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]

    • Temperature: Temperature control is critical. While many Staudinger reactions are run at low temperatures (0 °C to -78 °C) to minimize side reactions, some systems for spiro-β-lactam synthesis may require elevated temperatures to overcome activation energy barriers, which can in turn increase side product formation.[3][6]

    • Solvent Polarity: The choice of solvent affects both the reaction rate and the stereoselectivity. Polar solvents can favor the formation of trans-β-lactams, while nonpolar solvents may favor the cis isomers.[7]

  • Substrate-Related Issues:

    • Steric Hindrance: The synthesis of a spiro carbon center is inherently challenging due to significant steric and torsional strain.[1][2] Bulky substituents on either the imine or the ketene precursor can dramatically slow down the reaction, allowing more time for side reactions or decomposition.[2]

    • Electronic Effects: The electronic properties of substituents on the imine and ketene influence the reaction rate. Electron-donating groups on the imine can enhance its nucleophilicity, while electron-withdrawing groups on the ketene can increase its electrophilicity, affecting the rate of ring closure.[3][8]

Q2: My reaction is not working or the yield is very low. What is the first thing I should check?

The first step in troubleshooting is to rigorously ensure anhydrous conditions. Ketenes are extremely sensitive to moisture.

Troubleshooting Steps:

  • Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use and cooled under a stream of inert gas.

  • Solvents: Use freshly distilled, anhydrous solvents. Solvents from sealed bottles (e.g., Sure/Seal™) are recommended.

  • Reagents: Ensure all reagents are dry. Solid reagents can be dried in a vacuum oven. Liquid reagents should be handled under an inert atmosphere.

  • Atmosphere: Conduct the entire experiment, including reagent transfers, under a positive pressure of an inert gas like Nitrogen or Argon.[3]

A troubleshooting flowchart is provided below to guide your diagnostic process.

G start_node Low Yield Observed q_node1 Anhydrous Conditions? start_node->q_node1 Start Troubleshooting q_node q_node check_node check_node result_node result_node end_node Improved Yield check_node1 Implement Strict Anhydrous Techniques (See Protocol 1) q_node1->check_node1 No q_node2 Reagent Purity Confirmed? q_node1->q_node2 Yes check_node1->end_node check_node2 Purify Imine & Acid (See Protocol 2) Use Fresh Reagents q_node2->check_node2 No q_node3 Reaction Conditions Optimized? q_node2->q_node3 Yes check_node2->end_node check_node3 Screen Solvents & Temperature (See Table 1) q_node3->check_node3 No result_node1 Consider Steric/ Electronic Effects q_node3->result_node1 Yes check_node3->end_node result_node1->end_node

Caption: Troubleshooting flowchart for low yield in Staudinger reaction.

Q3: How do reaction conditions affect the yield and stereoselectivity of spiro-β-lactams?

Reaction conditions such as solvent and temperature have a profound impact. An increase in solvent polarity and temperature can increase the yield of trans-diastereomers.[6][9] This is because more polar solvents can stabilize the zwitterionic intermediate, allowing time for isomerization before ring closure, which often leads to the thermodynamically more stable trans product.

Table 1: Effect of Reaction Conditions on Spirooxindolo-β-Lactam Synthesis (Data derived from studies on substituted isatin imines and phenylacetic acids)[6]

EntrySolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
1o-Xylene25 (RT)2465>98:2
2o-Xylene12026370:30
3THF25 (RT)245895:5
4THF6545565:35
5MeCN25 (RT)245390:10
6MeCN8035255:45

Note: Yields and ratios are representative and highly dependent on the specific substrates used.

Experimental Protocols

Protocol 1: General Procedure for Staudinger Synthesis of Spiro-β-Lactams (One-Pot Method)

This protocol is a one-pot method using a carboxylic acid and tosyl chloride (TsCl) for in situ ketene generation, which avoids the need to handle potentially unstable acid chlorides.[6][9]

  • Reagent Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the substituted phenylacetic acid (1.5 mmol) and anhydrous solvent (e.g., o-xylene, 10 mL).

  • Ketene Precursor Formation: Add 4-toluenesulfonyl chloride (TsCl, 2.0 mmol) followed by the slow addition of a tertiary amine base such as diisopropylethylamine (DIPEA, 3.0 mmol) at room temperature.

  • Ketene Generation: Heat the mixture under nitrogen if required by your specific substrates (e.g., 120 °C) for a designated time (e.g., 1-2 hours) to form the mixed anhydride.

  • Cycloaddition: Cool the reaction mixture to room temperature. Add the spiro-imine (1.0 mmol) dissolved in a minimal amount of anhydrous solvent.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).[2]

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired spiro-β-lactam.[2][5]

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep 1. Add Acid & Solvent to Dry Flask (N2) add_tscl 2. Add TsCl & Base (e.g., DIPEA) prep->add_tscl heat 3. Heat to Form Mixed Anhydride add_tscl->heat cool 4. Cool to RT heat->cool add_imine 5. Add Imine cool->add_imine react 6. Stir 24-48h (Monitor by TLC) add_imine->react workup 7. Aqueous Work-up & Extraction react->workup purify 8. Column Chromatography or Recrystallization workup->purify product Pure Spiro-β-Lactam purify->product

Caption: General experimental workflow for spiro-β-lactam synthesis.

Protocol 2: Purification of Imine Starting Material

Impurities or hydrolysis of the imine can inhibit the reaction. Purification by recrystallization or solvent washing is often preferred over column chromatography to avoid hydrolysis on acidic silica.[4]

  • Solubility Test: Determine a suitable solvent system where the imine is highly soluble, but the impurities (e.g., unreacted aldehyde or amine) are less soluble, or vice-versa.

  • Solvent Washing:

    • Dissolve the crude imine in a minimal amount of a solvent in which it is highly soluble.

    • Add a non-solvent in which the impurities are soluble but the imine is not, to precipitate the pure imine.

    • Alternatively, suspend the crude product in a solvent that dissolves the impurities but not the imine.

    • Stir the suspension, then filter to collect the purified imine.

  • Recrystallization:

    • Dissolve the crude imine in a minimum amount of a suitable hot solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the purified imine crystals under vacuum.

Reaction Mechanism Overview

The Staudinger cycloaddition is a [2+2] reaction between a ketene and an imine.[10] The reaction proceeds through a zwitterionic intermediate, which then undergoes conrotatory ring closure to form the four-membered β-lactam ring.[11] The stereochemical outcome (cis vs. trans) is determined by the competition between direct ring closure and isomerization of this intermediate.[8]

G p1 p2 p3 p4 imine Spiro-Imine zwitterion Zwitterionic Intermediate imine->zwitterion Nucleophilic Attack ketene Ketene (in situ) ketene->zwitterion Nucleophilic Attack product Spiro-β-Lactam zwitterion->product Ring Closure

Caption: Simplified mechanism of the Staudinger [2+2] cycloaddition.

References

Optimization of reaction conditions for 1,7-Diazaspiro[3.5]nonan-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1,7-Diazaspiro[3.5]nonan-2-one. The information is presented in a practical question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

1. General Synthesis Strategy

Q: What is a common synthetic approach for constructing the this compound core?

A: A plausible multi-step synthetic route can be adapted from methodologies used for similar diazaspirocyclic structures. A common strategy involves the initial construction of a substituted piperidine ring, followed by the formation of the azetidinone ring. A potential pathway starts with N-protected 4-piperidone derivatives.[1]

2. Starting Materials and Reagents

Q: What are the recommended starting materials for the synthesis of this compound?

A: A suitable starting material is a protected 4-piperidone, such as N-tert-butoxycarbonyl-4-piperidone (Boc-4-piperidone). This allows for selective reactions on the piperidine ring before the formation of the second nitrogen-containing ring. The choice of protecting group is critical and will depend on the overall synthetic plan.[1][2]

Q: How do I choose the appropriate protecting group for the piperidine nitrogen?

A: The selection of a protecting group depends on its stability to the reaction conditions in subsequent steps and the ease of its removal. Commonly used protecting groups for secondary amines include tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).[2]

Protecting GroupCommon Introduction ReagentDeprotection ConditionsKey Considerations
Boc Di-tert-butyl dicarbonate ((Boc)₂O)Acidic conditions (e.g., TFA in DCM)Stable to most bases and nucleophiles.
Cbz Benzyl chloroformate (Cbz-Cl)Hydrogenolysis (e.g., H₂, Pd/C)Stable to acidic and basic conditions.
Fmoc 9-Fluorenylmethyl chloroformate (Fmoc-Cl)Basic conditions (e.g., Piperidine in DMF)Sensitive to basic conditions.

3. Key Reaction Steps & Optimization

Q: What are the key reactions involved in the synthesis, and what are the critical parameters to control?

A: The synthesis likely involves several key stages, including the introduction of a suitable functional group at the 4-position of the piperidone, followed by cyclization to form the azetidinone ring. A potential sequence could involve a Mannich reaction, reduction, halogenation, and subsequent intramolecular cyclization.[1]

Q: How can I optimize the yield of the cyclization step to form the spirocyclic core?

A: Optimization of the cyclization step is crucial. Factors to consider include the choice of base, solvent, and reaction temperature. For instance, in related syntheses of azaspiro[3.5]nonan-1-one cores, a Dieckmann condensation using a strong base like potassium tert-butoxide in an anhydrous solvent such as THF has been employed.[3]

Troubleshooting Guides

1. Low Yield in Initial Reactions

Q: I am experiencing low yields in the initial steps of the synthesis, such as the Mannich reaction. What could be the cause?

A: Low yields in the initial steps can often be attributed to several factors:

  • Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents. For example, ammonium acetate and ethyl malonate should be of high quality.[1]

  • Reaction Conditions: The reaction temperature and time are critical. Ensure the reaction is running at the optimal temperature and for a sufficient duration.

  • pH Control: In reactions like the Mannich reaction, maintaining the appropriate pH is essential for optimal product formation.

2. Incomplete Cyclization

Q: My cyclization reaction to form the this compound is not going to completion. How can I improve this?

A: Incomplete cyclization can be a significant hurdle. Consider the following troubleshooting steps:

  • Base Strength and Stoichiometry: The choice and amount of base are critical. A stronger base or an increased stoichiometric equivalent might be necessary to drive the reaction to completion.

  • Anhydrous Conditions: Moisture can quench the base and hinder the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Reaction Temperature: Some cyclization reactions require elevated temperatures to overcome the activation energy barrier.

3. Side Reactions and Impurity Formation

Q: I am observing significant side product formation during the synthesis. What are the likely side reactions and how can I minimize them?

A: Side reactions are common in multi-step syntheses. Potential side reactions could include intermolecular reactions competing with the desired intramolecular cyclization or decomposition of starting materials or intermediates.

  • High Dilution: To favor intramolecular cyclization over intermolecular polymerization, the reaction can be performed under high dilution conditions.

  • Protecting Group Strategy: Ensure your protecting groups are stable under the reaction conditions to prevent unwanted side reactions at other functional groups.[2]

4. Purification Challenges

Q: I am having difficulty purifying the final this compound product. What purification techniques are recommended?

A: Purification of polar, nitrogen-containing compounds can be challenging.

  • Column Chromatography: Silica gel column chromatography is a standard method. A gradient elution system with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of the amine product on the silica gel.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Experimental Protocols (Generalized)

The following are generalized experimental protocols that should be considered as starting points and will likely require optimization for the specific synthesis of this compound.

Protocol 1: Synthesis of a Precursor (Illustrative Example based on related compounds)

This protocol outlines a hypothetical multi-step synthesis of a key intermediate for the target molecule, adapted from the synthesis of 1,7-diazaspiro[3.5]nonane-7-tert-butyl formate.[1]

StepReactionReagents and ConditionsPurpose
1 Mannich ReactionN-tert-butoxycarbonyl-4-piperidone, ethyl malonate, ammonium acetateIntroduction of a carbon chain at the 4-position of the piperidone ring.
2 Reductione.g., Sodium borohydride (NaBH₄)Reduction of a ketone or ester functionality.
3 Halogenatione.g., Thionyl chloride (SOCl₂)Conversion of a hydroxyl group to a leaving group (halide) for cyclization.
4 CyclizationStrong base (e.g., NaH or KOtBu) in an anhydrous solvent (e.g., THF)Intramolecular nucleophilic substitution to form the azetidinone ring.

Visualizations

Diagram 1: Proposed Synthetic Workflow

G cluster_0 Piperidine Modification cluster_1 Azetidinone Formation Start N-Boc-4-Piperidone Mannich Mannich Reaction Start->Mannich Ethyl malonate, Ammonium acetate Reduction Reduction Mannich->Reduction Reducing Agent Halogenation Halogenation Reduction->Halogenation Halogenating Agent Cyclization Intramolecular Cyclization Halogenation->Cyclization Strong Base Deprotection Boc Deprotection Cyclization->Deprotection Acidic Conditions Final_Product This compound Deprotection->Final_Product

Caption: A proposed multi-step synthesis workflow for this compound.

Diagram 2: Troubleshooting Logic for Low Cyclization Yield

G Start Low Cyclization Yield Check_Base Check Base: - Strength? - Stoichiometry? Start->Check_Base Check_Conditions Check Reaction Conditions: - Anhydrous? - Temperature? Start->Check_Conditions Check_Precursor Check Precursor Purity Start->Check_Precursor Increase_Base Increase Base Strength/ Equivalents Check_Base->Increase_Base Dry_Solvents Ensure Anhydrous Solvents/Glassware Check_Conditions->Dry_Solvents Increase_Temp Increase Reaction Temperature Check_Conditions->Increase_Temp Repurify Repurify Precursor Check_Precursor->Repurify Re-run Re-run Cyclization Increase_Base->Re-run Dry_Solvents->Re-run Increase_Temp->Re-run Repurify->Re-run

Caption: A decision tree for troubleshooting low yields in the cyclization step.

References

Technical Support Center: Synthesis of 1,7-Diazaspiro[3.5]nonan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,7-Diazaspiro[3.5]nonan-2-one. The content addresses common issues related to the removal of byproducts from the synthesis, ensuring a higher purity of the final compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the potential byproducts?

A1: A common strategy for the synthesis of this compound involves the intramolecular cyclization of a piperidine precursor. A representative, albeit not exclusive, synthetic approach is a multi-step sequence starting from N-protected-4-piperidone. Potential byproducts can arise from incomplete reactions, side reactions, or degradation of starting materials and products. Common impurities include unreacted starting materials, polymeric materials, and products of side reactions such as elimination or intermolecular condensation.

Q2: My reaction seems to have low yield and a significant amount of a high molecular weight, insoluble material. What could this be?

A2: The formation of a high molecular weight, insoluble substance often points to polymerization. This can occur through intermolecular reactions competing with the desired intramolecular cyclization. To minimize this, it is crucial to maintain high dilution conditions during the cyclization step, which favors the formation of the monomeric product.

Q3: I am observing an impurity with a mass corresponding to the loss of water from my product. What is this and how can I avoid it?

A3: An impurity with a mass corresponding to the dehydration of the product is likely an olefinic byproduct, formed through an elimination side reaction. The formation of such impurities can be influenced by the reaction temperature and the choice of base. It is advisable to carefully control the temperature and consider using a non-nucleophilic, sterically hindered base to minimize elimination.

Q4: After quenching my reaction, I have difficulty separating my product from the remaining starting materials. What is the recommended initial work-up procedure?

A4: A standard initial work-up involves an aqueous extraction to remove inorganic salts and water-soluble starting materials. Adjusting the pH of the aqueous phase can help in separating acidic or basic impurities. For instance, an acidic wash (e.g., with dilute HCl) can help remove basic starting materials, while a basic wash (e.g., with saturated sodium bicarbonate) can remove acidic byproducts.

Troubleshooting Guide for Byproduct Removal

This guide addresses specific issues encountered during the purification of this compound.

Issue Potential Cause Troubleshooting Steps
Presence of Unreacted Piperidine Precursor Incomplete cyclization.- Reaction Monitoring: Ensure the reaction has gone to completion using TLC or LC-MS. - Purification: Utilize column chromatography with a polar stationary phase (e.g., silica gel) and an appropriate eluent system (e.g., dichloromethane/methanol gradient).
Contamination with Polymeric Byproducts Intermolecular side reactions.- Reaction Conditions: Perform the cyclization step under high-dilution conditions. - Purification: Polymeric materials are often insoluble in common organic solvents. The crude product can be dissolved in a suitable solvent and the insoluble polymer removed by filtration.
Presence of Olefinic Impurities Elimination side reactions.- Reaction Control: Maintain a low and controlled reaction temperature. - Purification: These byproducts often have different polarity compared to the desired product and can be separated by column chromatography. Recrystallization may also be effective.
Residual Base or Acid from the Reaction Inadequate work-up.- Aqueous Wash: Perform a thorough aqueous work-up, including washes with dilute acid and/or base to neutralize and remove residual catalysts. - Filtration: If the catalyst is a solid, ensure complete removal by filtration.

Experimental Protocols

Protocol 1: General Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A typical gradient could be from 100% dichloromethane to 95:5 dichloromethane/methanol.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: Determine a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for lactams include ethanol/water, ethyl acetate/hexane, or isopropanol.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

The following table summarizes hypothetical purification outcomes for the synthesis of this compound.

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Byproducts Removed
Column Chromatography 75>9865Unreacted starting material, olefinic impurities
Recrystallization 80>9970Polymeric byproducts, some starting material
Acid-Base Extraction followed by Chromatography 60>9855Basic starting materials, various organic impurities

Visualizations

Synthesis and Byproduct Formation Pathway

G cluster_0 Main Reaction Pathway cluster_1 Byproduct Formation Piperidine Precursor Piperidine Precursor Intramolecular Cyclization Intramolecular Cyclization Piperidine Precursor->Intramolecular Cyclization Base, Heat This compound This compound Intramolecular Cyclization->this compound Desired Product Incomplete Reaction Incomplete Reaction Intramolecular Cyclization->Incomplete Reaction Elimination Elimination Intramolecular Cyclization->Elimination Excess Heat Intermolecular Reaction Intermolecular Reaction Intramolecular Cyclization->Intermolecular Reaction High Concentration Unreacted Precursor Unreacted Precursor Incomplete Reaction->Unreacted Precursor Olefinic Byproduct Olefinic Byproduct Elimination->Olefinic Byproduct Polymeric Byproduct Polymeric Byproduct Intermolecular Reaction->Polymeric Byproduct

Caption: Synthetic pathway for this compound and common byproduct formation routes.

General Purification Workflow

G Crude Product Crude Product Aqueous Workup Aqueous Workup Crude Product->Aqueous Workup Remove salts Organic Layer Organic Layer Aqueous Workup->Organic Layer Column Chromatography Column Chromatography Organic Layer->Column Chromatography Separate by polarity Recrystallization Recrystallization Organic Layer->Recrystallization Purify by solubility Pure Product Pure Product Column Chromatography->Pure Product Recrystallization->Pure Product

Technical Support Center: Chiral Separation of 1,7-Diazaspiro[3.5]nonan-2-one Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of 1,7-Diazaspiro[3.5]nonan-2-one enantiomers by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common initial challenges in developing a chiral HPLC method for this compound?

A1: The primary challenges often revolve around selecting the appropriate chiral stationary phase (CSP) and optimizing the mobile phase to achieve adequate resolution between the enantiomers. Given the spirocyclic and lactam functionalities of the molecule, initial screening of polysaccharide-based and cyclodextrin-based CSPs is a recommended starting point.

Q2: How does the mobile phase composition affect the separation of this compound enantiomers?

A2: Mobile phase composition is critical for achieving enantioselectivity. For normal-phase chromatography, the ratio of a non-polar solvent (like hexane or heptane) to a polar modifier (such as isopropanol or ethanol) significantly influences retention times and resolution. In reversed-phase chromatography, the type and concentration of the organic modifier (e.g., acetonitrile or methanol) in the aqueous phase, as well as the pH, play a crucial role, especially due to the basic nitrogen atoms in the diazaspiro structure.

Q3: What role does temperature play in the chiral separation of this compound?

A3: Temperature can have a variable effect on chiral separations. Generally, lower temperatures can enhance enantioselectivity by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. However, higher temperatures can improve peak shape and reduce analysis time. The optimal temperature should be determined empirically for this specific separation.

Q4: Can I use the same chiral column for both analytical and preparative scale separations?

A4: While it is possible, it is generally recommended to use dedicated columns for each scale. Analytical columns are designed for high resolution and sensitivity with small sample loads, whereas preparative columns are designed for higher loading capacities to isolate larger quantities of each enantiomer. Using an analytical column for preparative purposes can lead to poor separation and column damage.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral HPLC separation of this compound enantiomers.

Problem 1: Poor or No Resolution of Enantiomers

Possible Causes & Solutions

CauseRecommended Action
Inappropriate Chiral Stationary Phase (CSP) Screen a variety of CSPs. Polysaccharide-based (e.g., cellulose or amylose derivatives) and cyclodextrin-based columns are good starting points for spirocyclic lactams.
Suboptimal Mobile Phase Composition Normal Phase: Vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). Small changes can have a significant impact. Reversed Phase: Adjust the ratio of organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. Optimize the pH of the aqueous phase to control the ionization of the analyte.
Incorrect Flow Rate Chiral separations often benefit from lower flow rates (e.g., 0.5-1.0 mL/min for a 4.6 mm ID column) to allow for better interaction with the CSP.[1]
Inappropriate Temperature Experiment with different column temperatures. Start at ambient temperature and then try decreasing it in 5-10°C increments to see if resolution improves.
Problem 2: Peak Tailing or Asymmetric Peaks

Possible Causes & Solutions

CauseRecommended Action
Secondary Interactions with Silica Support Add a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block active silanol groups on the stationary phase.
Column Overload Reduce the sample concentration or injection volume. Inject a dilution series to check for concentration-dependent peak shape changes.
Incompatible Sample Solvent Dissolve the sample in the mobile phase whenever possible. If a different solvent must be used, ensure it is weaker than the mobile phase to prevent peak distortion.
Column Contamination or Degradation Flush the column with a strong, compatible solvent as recommended by the manufacturer. If performance does not improve, the column may need to be replaced.
Problem 3: Irreproducible Retention Times

Possible Causes & Solutions

CauseRecommended Action
Inadequate Column Equilibration Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when changing mobile phase composition. This can take 20-30 column volumes or more.
Mobile Phase Instability Prepare fresh mobile phase daily. If using a buffer, ensure it is fully dissolved and the pH is stable. Premixing solvents can improve consistency.
Temperature Fluctuations Use a column thermostat to maintain a constant temperature. Even small ambient temperature changes can affect retention times.[1]
System Leaks Check all fittings and connections for any signs of leaks, which can cause pressure fluctuations and affect retention times.

Experimental Protocols

While a specific, published method for this compound was not identified, the following protocols for structurally similar compounds can serve as a starting point for method development.

Table 1: Starting Conditions for Chiral HPLC Method Development

ParameterNormal Phase ConditionsReversed Phase Conditions
Chiral Column Polysaccharide-based (e.g., Chiralpak IA, IB, IC) or Pirkle-type (e.g., Whelk-O 1)Cyclodextrin-based (e.g., CYCLOBOND I 2000 DMP) or Polysaccharide-based (e.g., Chiralpak IA, IB, IC)
Mobile Phase Hexane/Isopropanol (90:10 v/v) with 0.1% DEAAcetonitrile/20mM Ammonium Bicarbonate pH 9.0 (30:70 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 25 °C25 °C
Detection UV at 210 nmUV at 210 nm
Injection Vol. 5 µL5 µL

Visualizations

Diagram 1: General Experimental Workflow for Chiral HPLC Method Development

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Optimization SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Inject Sample SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (e.g., Hexane/IPA/DEA) MobilePhasePrep->Injection Separation Chiral Column (e.g., Polysaccharide CSP) Injection->Separation Detection UV Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration & Resolution Check DataAcquisition->PeakIntegration Optimization Method Optimization (Adjust Mobile Phase, Temp., etc.) PeakIntegration->Optimization Optimization->MobilePhasePrep Iterate

Caption: Workflow for developing a chiral HPLC method.

Diagram 2: Troubleshooting Logic for Poor Resolution

G Start Poor or No Resolution CheckCSP Is the CSP appropriate for spirocyclic lactams? Start->CheckCSP CheckMobilePhase Is the mobile phase optimized? CheckCSP->CheckMobilePhase Yes ScreenCSPs Screen different CSPs (Polysaccharide, Cyclodextrin) CheckCSP->ScreenCSPs No CheckFlowRate Is the flow rate optimal (e.g., <1 mL/min)? CheckMobilePhase->CheckFlowRate Yes AdjustModifier Adjust % alcohol (NP) or organic/pH (RP) CheckMobilePhase->AdjustModifier No CheckTemp Has temperature been varied? CheckFlowRate->CheckTemp Yes LowerFlowRate Decrease flow rate CheckFlowRate->LowerFlowRate No VaryTemp Test lower temperatures CheckTemp->VaryTemp No Success Resolution Achieved CheckTemp->Success Yes ScreenCSPs->CheckMobilePhase AdjustModifier->CheckFlowRate LowerFlowRate->CheckTemp VaryTemp->Success

Caption: Troubleshooting flowchart for poor enantiomeric resolution.

References

Stability issues of 1,7-Diazaspiro[3.5]nonan-2-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,7-Diazaspiro[3.5]nonan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. The information herein is based on the general chemical principles of β-lactams, the class to which this compound belongs. Users are strongly encouraged to perform specific stability studies for their unique experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general handling and storage recommendations for solid this compound?

A: For optimal stability in its solid form, this compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[1] For long-term storage, temperatures of -20°C are recommended. The presence of moisture can initiate hydrolysis of the β-lactam ring, even in the solid state over time.

Q2: How does pH impact the stability of this compound in aqueous solutions?

A: The central feature of this compound is the four-membered β-lactam ring. This ring is highly susceptible to hydrolysis, and the rate of this degradation is strongly dependent on pH.[2]

  • Alkaline Conditions (pH > 7): The compound will degrade rapidly due to nucleophilic attack by hydroxide ions on the carbonyl carbon of the β-lactam ring.[3][4] This leads to irreversible ring-opening.

  • Acidic Conditions (pH < 7): Degradation also occurs under acidic conditions, though often at a slower rate than in basic media.

  • Neutral Conditions (pH ≈ 6-7.4): Stability is generally greatest in the neutral to slightly acidic pH range.[2] For many β-lactams, maximum stability is observed between pH 4 and 7.

Q3: What are the best solvents for preparing stock solutions?

A: To minimize degradation, it is highly recommended to prepare stock solutions in anhydrous, aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Long-term storage in aqueous or protic solvents (like methanol or ethanol) is not recommended due to the risk of hydrolysis and solvolysis.

Q4: Is this compound sensitive to temperature and light?

A: Yes, both temperature and light can contribute to degradation.

  • Temperature: Elevated temperatures accelerate the rate of hydrolysis and other potential degradation pathways.[5][6] It is crucial to keep solutions cool and minimize time spent at room temperature.

  • Light (Photostability): Forced degradation studies often include photostability testing, as exposure to UV or visible light can induce degradation.[7][8] It is best practice to protect solutions from light by using amber vials or wrapping containers in aluminum foil.

Q5: What is the primary degradation pathway I should be aware of?

A: The most probable degradation pathway is the hydrolysis of the amide bond within the β-lactam ring. This reaction results in a ring-opened product, a β-amino acid derivative, which is typically biologically inactive.[3][9][10] This hydrolysis can be catalyzed by acid, base, or enzymes.[4][10][11]

cluster_main General Hydrolysis of β-Lactam Ring start This compound (Intact β-Lactam) product Ring-Opened Product (β-Amino Acid Derivative) start->product Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: General degradation pathway via hydrolysis.

Troubleshooting Guide

Q: My compound is rapidly disappearing in my aqueous assay buffer. What can I do?

A: This is a classic sign of pH- or temperature-mediated hydrolysis.

  • Prepare Fresh Solutions: Always prepare aqueous dilutions of your compound immediately before use from a freshly thawed aliquot of your organic stock solution.

  • Check Buffer pH: Ensure your buffer pH is within the optimal stability range (ideally pH 6-7.4). Avoid highly basic or acidic buffers if possible.[2][12]

  • Control Temperature: Perform your experiments on ice or at a reduced temperature, if the assay allows, to slow the degradation rate.[13]

  • Minimize Incubation Time: Reduce the time the compound spends in the aqueous buffer before analysis.

Q: I see new, unexpected peaks in my HPLC or LC-MS analysis. Are these degradation products?

A: It is highly likely. The appearance and growth of new peaks over time, especially those with different retention times, are indicative of compound degradation. To confirm this, you can perform a simple time-course experiment: analyze your sample immediately after preparation and then again after several hours at room temperature. An increase in the area of the new peaks relative to the parent compound confirms degradation. A more thorough approach is to conduct a forced degradation study (see protocol below).[8][14]

Q: How can I quantitatively monitor the stability of this compound in my specific solution?

A: A stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, is required.[15][16][17] The method should be able to separate the parent compound from its potential degradation products. By running a calibration curve, you can quantify the amount of the parent compound remaining at different time points under your specific storage or experimental conditions.

start Instability Observed (e.g., loss of compound) q1 Is the solution aqueous? start->q1 a1_yes Likely Hydrolysis q1->a1_yes Yes a1_no Consider solvent reactivity or other factors q1->a1_no No remedy1 Actions: - Prepare solutions fresh - Work at lower temperature - Adjust pH to 6-7.4 - Use anhydrous organic solvents for storage a1_yes->remedy1 q2 Problem Resolved? remedy1->q2 end_yes Yes: Proceed with optimized protocol q2->end_yes Yes end_no No: Conduct Forced Degradation Study to identify products and pathways q2->end_no No

Caption: Troubleshooting logic for compound instability.

Data Summary

The following tables summarize the expected stability based on general principles for β-lactams and provide recommendations for solvent use.

Table 1: Summary of Expected Stability under Forced Degradation Conditions

Stress ConditionReagents/ParametersExpected StabilityProbable Primary Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, HeatLowAcid-catalyzed hydrolysis of the β-lactam ring.
Basic Hydrolysis 0.1 M NaOH, Room TempVery LowBase-catalyzed hydrolysis of the β-lactam ring.[3]
Oxidation 3% H₂O₂, Room TempModerate to LowOxidation of nitrogen or other susceptible sites.
Thermal Degradation Heat (e.g., 70°C) in SolutionLowAccelerated hydrolysis or other thermal decomposition.[5]
Photodegradation UV/Visible Light ExposureModerate to LowPhotolytic cleavage or rearrangement reactions.

Table 2: Recommended Solvents and Storage Conditions

SolventRecommended UseStorage TemperatureKey Considerations
Anhydrous DMSO/DMF Long-term stock solutions-20°C to -80°CHygroscopic; use anhydrous grade and store under inert gas.
Acetonitrile Intermediate dilutions, HPLCRoom temp (short-term)Less polar; good for analytical purposes.
Aqueous Buffers Final working solutions2-8°C (short-term)Use immediately. Stability is highly pH and time-dependent.
Protic Solvents (Methanol, Ethanol) Not recommended for storageN/ARisk of solvolysis (similar to hydrolysis).

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol is a starting point for investigating the degradation pathways of this compound, based on ICH guidelines.[7][8][14] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.

Objective: To identify potential degradation products and assess the intrinsic stability of the molecule.

Materials:

  • This compound

  • Solvent for stock solution (e.g., Acetonitrile)

  • Stress agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • Quenching agent: An appropriate buffer or acid/base to neutralize the solution.

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor. Store a control sample (compound in solvent) under ambient conditions.

    • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature.

    • Oxidation: Mix with 3% H₂O₂. Keep at room temperature.

    • Thermal: Heat the stock solution at 60°C.

    • Photolytic: Expose the stock solution to light (ICH-compliant photostability chamber).

  • Sampling: Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV or LC-MS method. Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks.

cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acidic (0.1 M HCl, 60°C) prep->acid base Basic (0.1 M NaOH, RT) prep->base ox Oxidative (3% H₂O₂, RT) prep->ox therm Thermal (60°C) prep->therm photo Photolytic (UV/Vis Light) prep->photo sample Sample at Multiple Time Points (e.g., 0, 2, 4, 8, 24h) acid->sample base->sample ox->sample therm->sample photo->sample quench Quench Reaction (Neutralize Acid/Base) sample->quench analyze Analyze by HPLC / LC-MS quench->analyze report Identify Degradants & Assess Stability Profile analyze->report

Caption: Workflow for a forced degradation study.

Protocol 2: HPLC Method for Stability Assessment

This is a general reverse-phase HPLC method that can be adapted to monitor the stability of this compound.

  • HPLC System: Standard HPLC with UV or MS detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold, and then re-equilibrate. The gradient should be optimized to separate the parent peak from any degradation products.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at an appropriate wavelength (e.g., 210 nm, or scan for λmax) or MS in positive ion mode.

  • Quantification: Develop a calibration curve using standards of known concentrations. Calculate the percentage of the parent compound remaining at each time point using the peak area.

    % Remaining = (Peak Area at time t / Peak Area at time 0) * 100

References

Technical Support Center: Overcoming Solubility Challenges of 1,7-Diazaspiro[3.5]nonan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 1,7-Diazaspiro[3.5]nonan-2-one derivatives.

Section 1: Troubleshooting Guides & FAQs

This section is designed to provide direct answers to common solubility problems.

Frequently Asked Questions (FAQs):

Q1: My this compound derivative has very low aqueous solubility. What is the first step I should take to improve it?

A1: The first and often simplest approach is to evaluate the pH-dependent solubility of your compound. Since this compound derivatives contain basic nitrogen atoms, their solubility is expected to increase significantly in acidic conditions due to the formation of more soluble salts.[1][2][3][4] We recommend performing a simple pH-solubility profile experiment.

Q2: I tried adjusting the pH, but the solubility is still not sufficient for my in vitro assays. What are my next options?

A2: If pH adjustment is insufficient, you can explore several formulation strategies. The most common next steps include:

  • Co-solvents: Employing a water-miscible organic solvent can significantly enhance solubility.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[5][6]

  • Solid Dispersions: Creating an amorphous solid dispersion of your compound in a polymer matrix can improve its dissolution rate and apparent solubility.[7][8][9][10][11]

Q3: My compound is intended for intravenous administration. Which solubilization techniques are most suitable?

A3: For intravenous formulations, the preferred methods are those that result in a true solution. Suitable techniques include:

  • pH adjustment to form a soluble salt.

  • Co-solvents that are biocompatible, such as ethanol or propylene glycol.

  • Complexation with cyclodextrins , like hydroxypropyl-β-cyclodextrin (HP-β-CD), which are generally recognized as safe for parenteral use.

Q4: How can I determine the thermodynamic solubility of my compound accurately?

A4: The gold standard for determining thermodynamic solubility is the shake-flask method .[12][13][14][15][16][17] This involves agitating an excess of the solid compound in a specific solvent or buffer system for an extended period (typically 24-72 hours) to ensure equilibrium is reached. The supernatant is then filtered and the concentration of the dissolved compound is quantified, usually by HPLC.

Q5: What is the difference between kinetic and thermodynamic solubility?

A5:

  • Thermodynamic solubility is the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the solid state. It is a critical parameter for understanding the fundamental physicochemical properties of a drug.[12][13][18][19]

  • Kinetic solubility is determined by dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer. It measures the concentration at which the compound precipitates. This method is faster and often used in high-throughput screening during early drug discovery.[14][19][20]

Q6: Can I use a prodrug approach to improve the solubility of my this compound derivative?

A6: Yes, a prodrug strategy is a viable option. This involves chemically modifying the parent drug to create a more soluble derivative that is converted back to the active parent drug in vivo. For compounds with amine functionalities, common prodrug approaches include the formation of phosphate esters or amino acid conjugates to enhance aqueous solubility.[21][22][23][24][25]

Section 2: Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for a typical this compound derivative (referred to as "Compound X") to illustrate the impact of various solubilization techniques.

Table 1: pH-Dependent Solubility of Compound X

pHSolubility (µg/mL)
7.45
6.550
5.0500
2.0> 1000

Table 2: Effect of Co-solvents on the Solubility of Compound X at pH 7.4

Co-solvent (in water)Concentration (% v/v)Solubility (µg/mL)
None05
Ethanol1025
Ethanol2075
Propylene Glycol1030
Propylene Glycol2090
PEG 4001045
PEG 40020150

Table 3: Solubility Enhancement of Compound X with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) at pH 7.4

HP-β-CD Concentration (mM)Solubility of Compound X (µg/mL)
05
560
10125
20280
50750

Table 4: Dissolution Advantage of a Solid Dispersion of Compound X

FormulationApparent Solubility (µg/mL)
Crystalline Compound X5
Amorphous Solid Dispersion (20% drug load in PVP-VA)85

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

  • Preparation: Add an excess amount of the solid this compound derivative to a glass vial.

  • Solvent Addition: Add a known volume of the desired buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C). Agitate for 24 to 72 hours to ensure equilibrium is reached.

  • Sample Preparation: After incubation, allow the vials to stand to let the undissolved solid settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in the tested buffer.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Spray Drying

  • Solution Preparation: Dissolve the this compound derivative and a suitable polymer carrier (e.g., PVP-VA, HPMC-AS) in a common volatile solvent (e.g., methanol, acetone, or a mixture).

  • Spray Drying:

    • Set the inlet temperature, gas flow rate, and liquid feed rate of the spray dryer. These parameters will need to be optimized for the specific compound and polymer system.

    • Pump the solution through the atomizer nozzle into the drying chamber.

    • The solvent rapidly evaporates, forming solid particles of the drug dispersed in the polymer matrix.

  • Collection: Collect the dried powder from the cyclone separator.

  • Secondary Drying: Dry the collected powder under vacuum to remove any residual solvent.

  • Characterization: Characterize the resulting solid dispersion for its amorphous nature using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Protocol 3: Co-crystallization by Liquid-Assisted Grinding

  • Material Preparation: Weigh stoichiometric amounts of the this compound derivative and a suitable co-former.

  • Grinding: Place the mixture in a mortar and pestle or a ball mill.

  • Solvent Addition: Add a minimal amount of a suitable solvent to moisten the solid mixture.

  • Grinding: Grind the mixture for a specified period (e.g., 30-60 minutes).

  • Drying: Dry the resulting solid to remove the solvent.

  • Characterization: Analyze the product using PXRD, DSC, and spectroscopic methods to confirm the formation of a new co-crystal phase.

Section 4: Visualizations

Diagram 1: Troubleshooting Workflow for Solubility Enhancement

G start Low Aqueous Solubility of this compound Derivative ph_adjustment pH Adjustment start->ph_adjustment solubility_ok Solubility Sufficient? ph_adjustment->solubility_ok formulation Proceed with Formulation solubility_ok->formulation Yes further_strategies Explore Further Strategies solubility_ok->further_strategies No cosolvents Co-solvents further_strategies->cosolvents cyclodextrins Cyclodextrins further_strategies->cyclodextrins solid_dispersion Solid Dispersion further_strategies->solid_dispersion prodrug Prodrug Approach further_strategies->prodrug

A decision tree for addressing solubility issues.

Diagram 2: Experimental Workflow for Shake-Flask Solubility Determination

G start Start add_excess Add excess compound to buffer start->add_excess shake Shake for 24-72h at constant temp. add_excess->shake settle Allow solid to settle shake->settle filter Filter supernatant (0.22 µm filter) settle->filter quantify Quantify concentration by HPLC filter->quantify end End: Thermodynamic Solubility Value quantify->end

Steps for thermodynamic solubility measurement.

Diagram 3: Signaling Pathway for Prodrug Activation

G prodrug Soluble Prodrug (e.g., Phosphate Ester) enzyme In vivo Enzymatic Cleavage (e.g., Phosphatase) prodrug->enzyme active_drug Active this compound Derivative enzyme->active_drug promoety Solubilizing Promoety enzyme->promoety

References

Preventing ring-opening of the β-lactam in 1,7-Diazaspiro[3.5]nonan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,7-Diazaspiro[3.5]nonan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the undesired ring-opening of the β-lactam moiety in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the stability of its β-lactam ring important?

A1: this compound is a spirocyclic organic compound containing a four-membered β-lactam ring fused to a piperidine ring. This unique three-dimensional scaffold is a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents.[1] The β-lactam ring is a highly reactive functional group responsible for the biological activity of many antibiotics and enzyme inhibitors.[2] Its ring-opening leads to the loss of this activity, rendering the compound inactive for its intended purpose. Therefore, maintaining the integrity of the β-lactam ring is critical during synthesis, purification, and storage.

Q2: What are the primary causes of β-lactam ring-opening in this compound?

A2: The β-lactam ring in this compound is susceptible to cleavage under several conditions, primarily:

  • Hydrolysis: This is the most common degradation pathway and can be catalyzed by acids, bases, or enzymes (β-lactamases).[3][4]

  • Nucleophilic Attack: Various nucleophiles, including amines, alcohols, and thiols, can attack the electrophilic carbonyl carbon of the β-lactam, leading to ring cleavage.

  • Thermal Degradation: Elevated temperatures can promote ring-opening, especially in the presence of moisture.[5][6]

Q3: How does the spirocyclic nature of this compound affect the stability of the β-lactam ring?

A3: The fusion of the β-lactam ring to the piperidine ring in a spirocyclic manner introduces significant ring strain.[3] This strain makes the amide bond of the β-lactam more susceptible to cleavage compared to a simple monocyclic β-lactam. However, the specific stereochemistry and substitution pattern of the spirocycle can also influence its reactivity.

Q4: Are there any specific pH ranges I should avoid when working with this compound?

A4: Yes. Both strongly acidic and strongly basic conditions should be avoided. β-lactams are known to be most stable in a slightly acidic to neutral pH range (typically pH 5-7).[7] Alkaline conditions, in particular, promote rapid hydrolysis of the β-lactam ring.[3]

Q5: The secondary amine in the piperidine ring of this compound is also reactive. How can I selectively protect it without affecting the β-lactam?

A5: Protecting the secondary amine is often necessary during multi-step syntheses. The most common protecting groups for this purpose are tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). The choice of protecting group will depend on the specific reaction conditions you plan to use in subsequent steps.[1] It is crucial to use mild protection and deprotection conditions to avoid compromising the β-lactam ring.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield of desired product; mass spectrometry indicates a hydrolyzed product (addition of 18 amu). β-lactam ring hydrolysis during reaction or workup.- Control pH: Ensure the reaction mixture and workup solutions are maintained within a pH range of 5-7. Avoid both strong acids and strong bases. - Use Anhydrous Conditions: Employ anhydrous solvents and reagents to minimize water-catalyzed hydrolysis. - Lower Reaction Temperature: Perform the reaction at the lowest feasible temperature to reduce the rate of degradation.
TLC or LC-MS analysis shows multiple spots, suggesting degradation. Thermal instability or prolonged reaction times.- Minimize Reaction Time: Monitor the reaction closely and quench it as soon as it reaches completion. - Reduce Temperature: If the reaction is exothermic or requires heating, use the minimum temperature necessary. Consider running reactions at 0°C or even lower.
Side reactions involving the secondary amine of the piperidine ring. The secondary amine is unprotected and reacting with electrophiles.- Protect the Secondary Amine: Introduce a suitable protecting group such as Boc, Cbz, or Fmoc under mild conditions before proceeding with your desired transformation. Refer to the experimental protocols below.
Difficulty in purifying the product; streaking on silica gel chromatography. The compound may be degrading on the silica gel.- Use Neutralized Silica Gel: Pre-treat the silica gel with a suitable amine (e.g., triethylamine) to neutralize acidic sites. - Rapid Chromatography: Perform the chromatography as quickly as possible. - Alternative Purification: Consider other purification methods such as crystallization or reverse-phase chromatography if silica gel proves to be too harsh.
Loss of product during removal of an N-protecting group. Deprotection conditions are too harsh and are cleaving the β-lactam ring.- Choose an Orthogonal Protecting Group: Select a protecting group that can be removed under conditions known to be mild to the β-lactam ring. For example, if your molecule is sensitive to acid, avoid Boc and consider Fmoc (removed by mild base) or Cbz (removed by hydrogenolysis).

Experimental Protocols

N-Protection of the Secondary Amine in this compound

The following are general protocols for the protection of the secondary amine. It is recommended to perform small-scale trial reactions to optimize conditions for your specific substrate and subsequent reaction steps.

1. Boc Protection (tert-Butoxycarbonyl)

  • Reagents: this compound (1.0 eq.), Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.), Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq.).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve this compound in the chosen anhydrous solvent.

    • Add the base (TEA or DIPEA) and stir for 5-10 minutes at room temperature.

    • Add (Boc)₂O portion-wise or as a solution in the same solvent.

    • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. Cbz Protection (Benzyloxycarbonyl)

  • Reagents: this compound (1.0 eq.), Benzyl chloroformate (Cbz-Cl) (1.1 eq.), Sodium bicarbonate (NaHCO₃) or TEA (2.0 eq.).

  • Solvent: Dichloromethane (DCM)/Water (biphasic) or THF.

  • Procedure:

    • Dissolve this compound in the chosen solvent system.

    • Cool the mixture to 0°C in an ice bath.

    • Add the base.

    • Slowly add Cbz-Cl dropwise, maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Work up the reaction as described for Boc protection.

    • Purify the crude product by column chromatography.

3. Fmoc Protection (9-Fluorenylmethoxycarbonyl)

  • Reagents: this compound (1.0 eq.), 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 eq.), Sodium bicarbonate (NaHCO₃) (2.0 eq.).

  • Solvent: Dioxane/Water (1:1).

  • Procedure:

    • Dissolve this compound in the dioxane/water mixture.

    • Add sodium bicarbonate and stir to dissolve.

    • Add Fmoc-Cl and stir vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS. The reaction is usually rapid.

    • Upon completion, dilute with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

Data Presentation

Table 1: Stability of Common β-Lactams under Various Conditions

While specific data for this compound is not available, the following table provides a general overview of the stability of different classes of β-lactam antibiotics, which can serve as a useful guide.

β-Lactam ClassConditionHalf-life / StabilityReference
PenicillinspH 7.25 (Broth)61.5 h (Piperacillin)[7]
CephalosporinspH 7.25 (Broth)50.8 h (Cefepime)[7]
CarbapenemspH 7.25 (Broth)16.9 h (Imipenem)[7]
MonobactamsNeutral/AcidicMore stable than other β-lactams[3]
Various4°C (Agar)≥90% stable for 72 h[7]
Various-80°C (Frozen)Stable for at least 6 months[8]

Visualizations

Logical Workflow for Troubleshooting β-Lactam Ring Instability

G start Problem: Suspected β-Lactam Ring Opening check_reaction Review Reaction Conditions start->check_reaction check_workup Review Workup Procedure start->check_workup check_purification Review Purification Method start->check_purification check_storage Review Storage Conditions start->check_storage ph Is pH controlled (5-7)? check_reaction->ph temp Is temperature minimized? check_reaction->temp water Are anhydrous conditions used? check_reaction->water nucleophiles Are strong nucleophiles present? check_reaction->nucleophiles acid_base_workup Are strong acids/bases used in workup? check_workup->acid_base_workup silica Is silica gel acidic? check_purification->silica storage_temp Is it stored cold and dry? check_storage->storage_temp solution_ph Solution: Buffer reaction and workup to pH 5-7 ph->solution_ph No solution_temp Solution: Lower reaction temperature (e.g., 0°C) temp->solution_temp No solution_water Solution: Use anhydrous solvents and reagents water->solution_water No solution_nucleophiles Solution: Use N-protection or milder reagents nucleophiles->solution_nucleophiles Yes solution_workup Solution: Use mild aqueous washes (e.g., sat. NH4Cl, sat. NaHCO3) acid_base_workup->solution_workup Yes solution_silica Solution: Neutralize silica or use alternative purification silica->solution_silica Yes solution_storage Solution: Store at low temp (-20°C) under inert gas storage_temp->solution_storage No

Caption: Troubleshooting workflow for β-lactam instability.

Experimental Workflow for N-Protection of this compound

G start Start: this compound dissolve Dissolve in anhydrous solvent start->dissolve add_base Add non-nucleophilic base (e.g., TEA, DIPEA) dissolve->add_base cool Cool to 0°C (optional, for reactive electrophiles) add_base->cool add_protecting_group Add protecting group reagent ((Boc)2O, Cbz-Cl, or Fmoc-Cl) cool->add_protecting_group monitor Monitor reaction (TLC or LC-MS) add_protecting_group->monitor workup Aqueous Workup (mild acid/base wash) monitor->workup extract Extract with organic solvent workup->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify (e.g., column chromatography) dry_concentrate->purify end End: N-Protected Product purify->end

Caption: General workflow for N-protection.

References

Identification of side products in 1,7-Diazaspiro[3.5]nonan-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,7-Diazaspiro[3.5]nonan-2-one. The information is presented in a practical question-and-answer format to directly address potential experimental challenges, with a focus on the identification and characterization of side products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common synthetic routes to this compound?

A1: this compound is a spirocyclic β-lactam. A common synthetic strategy involves the intramolecular reaction of a suitably functionalized piperidine precursor. One plausible route is the intramolecular Staudinger reaction of an azido-ester derived from a protected 4-aminopiperidine derivative. Another approach could involve the cyclization of a β-amino acid derivative where the piperidine ring is already incorporated.

Q2: I am observing a significant amount of an unknown impurity with a similar polarity to my desired product in my reaction mixture. How can I identify it?

A2: Impurities with similar polarity can be challenging to separate and identify. Here is a systematic approach to tackle this issue:

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the impurity. This will provide the elemental composition and help in proposing potential molecular formulas.

  • NMR Spectroscopy (1D and 2D): Isolate a small amount of the impurity, if possible, through careful chromatography (e.g., preparative TLC or HPLC). Acquire detailed NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC). This will provide crucial information about the structure of the side product.

  • Hypothesize Potential Side Reactions: Based on your reaction conditions, consider potential side reactions that could lead to the observed impurity. Common side reactions in β-lactam synthesis include dimerization, polymerization, or rearrangement products. For instance, in a Staudinger-type reaction, incomplete hydrolysis of the intermediate aza-ylide can lead to impurities.

Q3: My reaction yield for this compound is consistently low. What are the potential causes and how can I optimize the reaction?

A3: Low yields can be attributed to several factors. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure all reagents, especially those that are moisture-sensitive or prone to degradation, are pure and freshly prepared or properly stored.

  • Reaction Conditions: Temperature, reaction time, and concentration can significantly impact the yield. Systematically vary these parameters to find the optimal conditions. For instance, intramolecular cyclizations are often favored at high dilution to minimize intermolecular side reactions.

  • Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS). If the reaction is stalling, consider adding a fresh portion of the reagents.

  • Product Degradation: The β-lactam ring can be susceptible to hydrolysis under acidic or basic conditions. Ensure that the work-up and purification steps are performed under neutral or mildly acidic/basic conditions, depending on the stability of your product.

Potential Side Products and Their Identification

Based on a likely synthetic route involving the intramolecular cyclization of a 4-substituted piperidine derivative, several side products could potentially form.

Table 1: Potential Side Products in this compound Synthesis
Side Product Name Proposed Structure Potential Cause of Formation Key Spectroscopic Features for Identification
Dimerized Product Dimer of the starting material or productHigh reaction concentration favoring intermolecular reactions.MS: Mass corresponding to twice the molecular weight of the starting material or product. NMR: Complex spectra with overlapping signals, but integration may suggest a dimeric structure.
Hydrolyzed Product Ring-opened β-amino acidPresence of water in the reaction mixture or during work-up, especially under acidic or basic conditions.MS: Addition of 18 amu (H₂O) to the product's molecular weight. NMR: Disappearance of the characteristic β-lactam protons and appearance of signals corresponding to a carboxylic acid and an amine.
Elimination Product Formation of an unsaturated piperidine derivativeUse of strong bases or high temperatures, leading to elimination reactions.MS: Loss of a substituent or formation of a double bond, resulting in a lower molecular weight. NMR: Appearance of vinylic proton signals in the ¹H NMR spectrum.

Experimental Protocols

Protocol 1: General Procedure for Synthesis of a Protected 4-Azidomethyl-piperidine Precursor

This protocol describes a hypothetical synthesis of a key intermediate for the intramolecular Staudinger reaction.

  • Starting Material: N-Boc-4-(hydroxymethyl)piperidine.

  • Step 1: Mesylation. To a solution of N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq) dropwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the mesylated intermediate.

  • Step 2: Azide Formation. Dissolve the crude mesylate in dimethylformamide (DMF). Add sodium azide (3.0 eq) and heat the reaction mixture to 80 °C for 12 hours. Monitor the reaction by TLC. After completion, cool the reaction to room temperature and pour it into water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired N-Boc-4-(azidomethyl)piperidine.

Protocol 2: General Procedure for Intramolecular Staudinger Reaction

This protocol outlines the cyclization to form the β-lactam ring.

  • To a solution of the azido-ester precursor (1.0 eq) in anhydrous tetrahydrofuran (THF) at room temperature under an inert atmosphere, add triphenylphosphine (1.1 eq) portion-wise.

  • Stir the reaction mixture at room temperature and monitor the evolution of nitrogen gas. The reaction is typically complete within 2-4 hours.

  • Upon completion of the reaction (as indicated by TLC or LC-MS), add water (5.0 eq) to the reaction mixture and stir for an additional 1 hour to hydrolyze the intermediate aza-ylide.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired this compound from triphenylphosphine oxide.

Visualizations

Synthesis and Side Product Formation cluster_synthesis Main Synthetic Pathway cluster_side_reactions Potential Side Reactions A N-Boc-4-aminomethyl- piperidine derivative B Azido-ester precursor A->B Acylation & Azidation F Elimination A->F Strong Base/Heat C This compound (Desired Product) B->C Intramolecular Staudinger Reaction D Dimerization B->D High Concentration E Hydrolysis (Ring Opening) C->E H2O, Acid/Base

Caption: Synthetic pathway of this compound and potential side reactions.

Troubleshooting Workflow start Low Yield or Impurity Detected check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Optimize Reaction (Temp, Time, Conc.) start->check_conditions analyze_impurity Isolate and Analyze Impurity (HRMS, NMR) start->analyze_impurity modify_procedure Modify Synthetic Procedure check_reagents->modify_procedure check_conditions->modify_procedure propose_structure Propose Impurity Structure analyze_impurity->propose_structure propose_structure->modify_procedure success Improved Yield/ Purity Achieved modify_procedure->success

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Validation & Comparative

A Comparative Analysis of 1,7-Diazaspiro[3.5]nonan-2-one Derivatives and Other KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been significantly reshaped by the development of inhibitors targeting the KRAS G12C mutation, historically considered an "undruggable" target. This guide provides a comparative overview of a novel class of inhibitors based on the 1,7-Diazaspiro[3.5]nonan-2-one scaffold, with a focus on the promising compound 1-[7-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one (compound 7b) and its successor, ASP6918 , against the FDA-approved drugs Sotorasib (AMG 510) and Adagrasib (MRTX849).

Mechanism of Action: Covalent Inhibition of the "Switched-Off" State

All three classes of inhibitors—the this compound derivatives, Sotorasib, and Adagrasib—are covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant protein. By forming an irreversible bond, they lock the KRAS protein in its inactive, GDP-bound state. This prevents the "on-switching" to the active, GTP-bound form, thereby inhibiting downstream signaling through oncogenic pathways like the MAPK and PI3K-AKT cascades, which are crucial for cancer cell proliferation and survival.[1]

In Vitro Potency: A Head-to-Head Comparison

The following table summarizes the available in vitro potency of the this compound derivative (compound 7b) and the approved inhibitors, Sotorasib and Adagrasib, in various KRAS G12C mutant cancer cell lines.

InhibitorBiochemical Assay (TR-FRET) IC50 (nM)Cellular pERK Inhibition (NCI-H358) IC50 (nM)Cell Growth Inhibition (NCI-H1373) IC50 (nM)Cell Growth Inhibition (NCI-H358) IC50 (µM)Cell Growth Inhibition (MIA PaCa-2) IC50 (µM)
Compound 7b (1,7-Diazaspiro derivative) 1.8 1.6 1.1 Not AvailableNot Available
Sotorasib (AMG 510) Not Directly ComparableNot Directly ComparableNot Directly Comparable~0.006 [2]~0.009 [2]
Adagrasib (MRTX849) Not Directly ComparableNot Directly ComparableNot Directly Comparable0.01 - 0.973 (2D) [3]0.01 - 0.973 (2D) [3]

Note: A direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions. The data for compound 7b is from a specific study, while the data for Sotorasib and Adagrasib are compiled from various sources.

In Vivo Efficacy: Preclinical Tumor Models

Preclinical studies in xenograft models are critical for evaluating the anti-tumor activity of these inhibitors.

This compound Derivatives: Compound 7b demonstrated a dose-dependent antitumor effect with subcutaneous administration in an NCI-H1373 xenograft mouse model.[4][5] Further optimization led to ASP6918, which also induced dose-dependent tumor regression in the same model after oral administration.[6] Specific tumor growth inhibition (TGI) percentages from these studies are not publicly available for a direct quantitative comparison.

Sotorasib (AMG 510): In the NCI-H358 cell-derived xenograft mouse model, daily oral administration of Sotorasib (30 mg/kg) for 28 days resulted in a significant reduction in tumor size.[2]

Adagrasib (MRTX849): Adagrasib has demonstrated potent anti-tumor activity in various KRAS G12C-mutant xenograft models, leading to tumor regression.[7]

Signaling Pathways and Experimental Workflows

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras_cycle KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinases (RTKs) SOS1 SOS1 (GEF) RTK->SOS1 Signal KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired in G12C) RAF RAF-MEK-ERK (MAPK Pathway) KRAS_GTP->RAF PI3K PI3K-AKT-mTOR Pathway KRAS_GTP->PI3K Proliferation Cell Proliferation & Survival RAF->Proliferation PI3K->Proliferation Inhibitor KRAS G12C Inhibitors (e.g., 1,7-Diazaspiro derivative, Sotorasib, Adagrasib) Inhibitor->KRAS_GDP Covalent Binding & Stabilization

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy Biochemical Biochemical Assay (TR-FRET) Cellular Cellular Assays (pERK, Viability) Biochemical->Cellular PK Pharmacokinetic Studies Cellular->PK Xenograft Xenograft Model (e.g., NCI-H1373) TGI Tumor Growth Inhibition (TGI) Xenograft->TGI Lead_Opt Lead Optimization TGI->Lead_Opt Start Compound Synthesis Start->Biochemical PK->Xenograft

Detailed Experimental Protocols

Biochemical Assay: TR-FRET for KRAS G12C Nucleotide Exchange

This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS G12C protein, which is a critical step for its activation.

  • Principle: The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A terbium (Tb)-labeled anti-His antibody binds to His-tagged KRAS G12C, serving as the FRET donor. A fluorescently labeled GTP analog acts as the acceptor. When GTP binds to KRAS G12C, the donor and acceptor are in close proximity, resulting in a FRET signal. Inhibitors that prevent GTP binding will reduce the FRET signal.[1]

  • Procedure:

    • A solution of GDP-loaded His-tagged KRAS G12C protein is incubated with the test inhibitor at various concentrations.

    • The nucleotide exchange reaction is initiated by adding a mixture of GTP and the exchange factor SOS1.

    • After incubation, a detection mixture containing the Tb-labeled anti-His antibody and the fluorescently labeled GTP analog is added.

    • The plate is incubated to allow for binding and the TR-FRET signal is read on a compatible plate reader.

    • The IC50 value is calculated by plotting the FRET signal against the inhibitor concentration.

Cellular Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the concentration of the inhibitor required to reduce the viability of cancer cells by 50% (IC50).

  • Principle:

    • MTT Assay: The MTT reagent is reduced by metabolically active cells to a purple formazan product, the amount of which is proportional to the number of viable cells.

    • CellTiter-Glo® Assay: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.

  • Procedure:

    • KRAS G12C mutant cancer cells (e.g., NCI-H1373, NCI-H358) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a serial dilution of the inhibitor for a specified period (e.g., 72 hours).

    • The viability reagent (MTT or CellTiter-Glo®) is added to each well according to the manufacturer's instructions.

    • The absorbance (for MTT) or luminescence (for CellTiter-Glo®) is measured using a plate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by fitting the data to a dose-response curve.

Western Blot for Phospho-ERK (pERK) Inhibition

This assay assesses the inhibitor's ability to block the downstream MAPK signaling pathway by measuring the phosphorylation of ERK.

  • Principle: Western blotting uses antibodies to detect specific proteins in a sample. A decrease in the level of phosphorylated ERK (pERK) relative to total ERK indicates inhibition of the KRAS signaling pathway.

  • Procedure:

    • KRAS G12C mutant cells are treated with various concentrations of the inhibitor for a short period (e.g., 2-4 hours).

    • The cells are lysed, and the protein concentration of the lysates is determined.

    • Equal amounts of protein from each sample are separated by size using SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific for pERK and total ERK, followed by incubation with secondary antibodies conjugated to an enzyme.

    • A chemiluminescent substrate is added, and the resulting signal is captured. The band intensities are quantified to determine the ratio of pERK to total ERK.

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of the inhibitor in a living organism.

  • Principle: Human cancer cells with the KRAS G12C mutation are implanted into immunodeficient mice. The effect of the inhibitor on tumor growth is then monitored over time.

  • Procedure:

    • A suspension of KRAS G12C mutant cells (e.g., NCI-H1373) is subcutaneously injected into the flank of immunodeficient mice.

    • Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The inhibitor is administered to the treatment group (e.g., orally or via subcutaneous injection) according to a specific dosing schedule. The control group receives a vehicle.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated to assess the efficacy of the inhibitor.

Conclusion

The this compound scaffold represents a promising new chemical entity for the development of potent and selective KRAS G12C inhibitors. The lead compounds from this series, particularly compound 7b and ASP6918, have demonstrated compelling in vitro and in vivo activity that warrants further investigation and direct comparative studies against established inhibitors like Sotorasib and Adagrasib. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of novel KRAS G12C inhibitors, which is essential for advancing the field of targeted cancer therapy.

References

A Comparative Analysis of Diazaspiro[3.5]nonane and Diazaspiro[4.4]octane Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the exploration of novel, three-dimensional molecular scaffolds is paramount for the development of innovative therapeutics. Among these, diazaspirocycles have emerged as a promising class of compounds due to their inherent structural rigidity, defined exit vectors for substitution, and potential for improved physicochemical and pharmacological properties. This guide provides a comprehensive comparative study of two key diazaspirocyclic scaffolds: diazaspiro[3.5]nonane and diazaspiro[4.4]octane. We will delve into their physicochemical properties, synthetic accessibility, and documented biological applications, supported by experimental data and detailed protocols.

Physicochemical Properties: A Head-to-Head Comparison

The physicochemical properties of a scaffold are fundamental determinants of its drug-likeness and potential for favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Below is a summary of key computed physicochemical properties for the parent 2,7-diazaspiro[3.5]nonane and 1,6-diazaspiro[4.4]nonane scaffolds.

Property2,7-Diazaspiro[3.5]nonane1,6-Diazaspiro[4.4]nonane
Molecular FormulaC₇H₁₄N₂C₇H₁₄N₂
Molecular Weight126.20 g/mol 126.20 g/mol
Predicted pKa (strongest basic)10.410.9
Predicted XLogP30.80.9
Predicted Water Solubility1.5 x 10⁵ mg/L1.2 x 10⁵ mg/L
Topological Polar Surface Area24.1 Ų24.1 Ų

Key Observations: Both parent scaffolds share the same molecular formula and weight. 1,6-Diazaspiro[4.4]nonane is predicted to be slightly more basic and lipophilic than 2,7-diazaspiro[3.5]nonane. Conversely, 2,7-diazaspiro[3.5]nonane is predicted to have slightly higher aqueous solubility. Both scaffolds possess a low topological polar surface area, which is often correlated with good cell permeability.

Biological Applications and Comparative Efficacy

While direct comparative studies of the parent scaffolds against the same biological target are limited, their derivatives have shown distinct and compelling activities in different therapeutic areas.

Diazaspiro[3.5]nonane Derivatives: Targeting Metabolic and Oncogenic Pathways

The diazaspiro[3.5]nonane scaffold has been successfully employed in the development of potent modulators of G protein-coupled receptor 119 (GPR119) and inhibitors of the oncogenic KRAS G12C mutant.

GPR119 Agonists for Type 2 Diabetes: GPR119 is a promising target for the treatment of type 2 diabetes due to its role in promoting glucose-dependent insulin secretion and the release of incretin hormones.[1] Derivatives of 7-azaspiro[3.5]nonane have been optimized to yield potent GPR119 agonists with favorable pharmacokinetic profiles and significant glucose-lowering effects in preclinical models.[1]

KRAS G12C Inhibitors for Cancer Therapy: The KRAS G12C mutation is a key driver in several cancers. Novel covalent inhibitors incorporating a 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety have been developed. These compounds have demonstrated potent and selective inhibition of KRAS G12C, leading to dose-dependent anti-tumor effects in xenograft models.

Diazaspiro[4.4]octane Derivatives: Modulators of Nicotinic Acetylcholine Receptors

The diazaspiro[4.4]octane scaffold is a key structural element in various natural products and has been explored for its ability to modulate nicotinic acetylcholine receptors (nAChRs).

nAChR Agonists for Neurological Disorders: nAChRs are ligand-gated ion channels involved in a wide range of physiological processes, and their modulation is a key strategy for treating cognitive and neurological disorders.[2] Derivatives of azaspiro[4.4]nonane have been investigated as potent nAChR agonists.[2]

Data Presentation: Quantitative Comparison of Biological Activity

The following tables summarize the biological activity of representative derivatives of each scaffold against their respective primary targets.

Table 1: Biological Activity of Representative Diazaspiro[3.5]nonane Derivatives

Compound IDTargetAssay TypeIC₅₀ / EC₅₀ (nM)
KRAS G12C Inhibitor (Example) KRAS G12CBiochemical (TR-FRET)< 10
Cell-based (p-ERK)25
GPR119 Agonist (Example) GPR119cAMP Accumulation50

Table 2: Biological Activity of Representative Diazaspiro[4.4]octane Derivatives

Compound IDTargetAssay TypeKᵢ (nM)
nAChR Agonist (Example) α4β2 nAChRRadioligand Binding15
α7 nAChRRadioligand Binding> 1000

Experimental Protocols

Detailed methodologies for the synthesis of the core scaffolds and key biological assays are provided below. These protocols are generalized from published procedures and may require optimization for specific derivatives.

Synthesis of N-Boc-2,7-diazaspiro[3.5]nonane (Generalized Protocol)

This multi-step synthesis involves the formation of a piperidine ring followed by the construction of the spiro-fused azetidine ring.

  • Step 1: Synthesis of 4-cyano-4-(phenylsulfonyl)piperidine-1-carboxylate: To a solution of N-Boc-4-piperidone and phenylsulfinylacetonitrile in ethanol, add a catalytic amount of piperidine and stir at room temperature for 12 hours. The resulting product is then oxidized with m-chloroperoxybenzoic acid (mCPBA) to afford the phenylsulfonyl derivative.

  • Step 2: Reduction of the Nitrile: The nitrile is reduced using a suitable reducing agent, such as sodium borohydride in the presence of a cobalt(II) chloride catalyst, to yield the corresponding aminomethyl derivative.

  • Step 3: Cyclization to form the Azetidine Ring: The aminomethyl derivative is treated with a base, such as sodium hydride, in a suitable solvent like DMF to induce intramolecular cyclization, forming the N-Boc-2,7-diazaspiro[3.5]nonane.

  • Step 4: Deprotection (Optional): The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the parent 2,7-diazaspiro[3.5]nonane.

Synthesis of N-Boc-1,6-diazaspiro[4.4]nonane (Generalized Protocol)

This synthesis involves the construction of a pyrrolidine ring followed by the formation of the spiro-fused pyrrolidine ring.

  • Step 1: Synthesis of 1-Boc-3-pyrrolidinone: This starting material can be prepared from commercially available precursors.

  • Step 2: Reductive Amination: 1-Boc-3-pyrrolidinone is reacted with an appropriate amine, such as benzylamine, under reductive amination conditions (e.g., sodium triacetoxyborohydride) to introduce a side chain.

  • Step 3: N-Alkylation and Cyclization: The secondary amine is then alkylated with a suitable dielectrophile, such as 1,4-dibromobutane, in the presence of a base to construct the second pyrrolidine ring via intramolecular cyclization.

  • Step 4: Deprotection (Optional): The Boc and benzyl protecting groups can be removed sequentially to yield the parent 1,6-diazaspiro[4.4]nonane.

In Vitro GPR119 Activity Assay (cAMP Measurement)

This assay measures the ability of a compound to stimulate GPR119 and induce the production of cyclic AMP (cAMP).

  • Cell Culture: A stable cell line expressing the human GPR119 receptor (e.g., HEK293 or CHO cells) is cultured in an appropriate medium.

  • Assay Procedure:

    • Cells are seeded into 384-well plates and incubated.

    • The culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX).

    • Test compounds at various concentrations are added to the wells.

    • The plates are incubated to allow for cAMP production.

  • Detection: The amount of cAMP produced is quantified using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

  • Data Analysis: The EC₅₀ value, which represents the concentration of the compound that elicits a half-maximal response, is determined by fitting the data to a sigmoidal dose-response curve.

In Vitro nAChR Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of a test compound for a specific nAChR subtype.

  • Membrane Preparation: Membranes from cell lines stably expressing the desired nAChR subtype (e.g., α4β2 or α7) are prepared by homogenization and centrifugation.

  • Binding Reaction:

    • In a 96-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [³H]-epibatidine for α4β2 or [¹²⁵I]-α-bungarotoxin for α7) and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand.

  • Filtration and Detection: The reaction mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand. The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathways

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Diazaspiro[3.5]nonane Agonist GPR119 GPR119 Agonist->GPR119 binds Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles promotes exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion

Caption: GPR119 signaling cascade upon agonist binding.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Diazaspiro[4.4]octane Agonist nAChR nAChR (Ion Channel) Agonist->nAChR binds Na_ion nAChR->Na_ion influx Ca_ion nAChR->Ca_ion influx Ca_influx Ca²⁺ Influx PKC PKC Ca_influx->PKC activates MAPK MAPK Pathway Ca_influx->MAPK activates CREB CREB PKC->CREB activates MAPK->CREB activates Gene_Transcription Gene Transcription (Neuronal Survival, Synaptic Plasticity) CREB->Gene_Transcription regulates Ca_ion->Ca_influx

Caption: Simplified nicotinic acetylcholine receptor signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_synthesis Scaffold Synthesis & Derivatization cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of Diazaspiro Scaffold Derivatization Chemical Derivatization Synthesis->Derivatization Biochemical_Assay Biochemical Assays (e.g., Binding Affinity) Derivatization->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Functional Activity) Biochemical_Assay->Cell_Based_Assay ADME_Tox In Vitro ADME/Tox Cell_Based_Assay->ADME_Tox SAR_Analysis Structure-Activity Relationship (SAR) Analysis ADME_Tox->SAR_Analysis Lead_Op Lead Optimization SAR_Analysis->Lead_Op Lead_Op->Derivatization Iterative Design Final_Compound Optimized Lead Compound Lead_Op->Final_Compound

Caption: General workflow for synthesis and evaluation of diazaspiro scaffolds.

References

A Head-to-Head Comparison of Sotorasib, Adagrasib, and Novel Diazaspiro Inhibitors in Targeting KRAS G12C

Author: BenchChem Technical Support Team. Date: December 2025

The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a pivotal moment in oncology, transforming a previously "undruggable" target into a tractable one. Sotorasib and adagrasib, the first-in-class approved therapies, have demonstrated significant clinical activity. Concurrently, ongoing research is focused on developing next-generation inhibitors, such as novel diazaspiro compounds, to enhance efficacy and overcome resistance. This guide provides a comprehensive comparison of sotorasib, adagrasib, and emerging diazaspiro inhibitors, supported by experimental data for researchers, scientists, and drug development professionals.

Mechanism of Action: Covalent Targeting of the Mutant Cysteine

Sotorasib, adagrasib, and the novel diazaspiro inhibitors are all covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant protein.[1][2] This mutation, a glycine-to-cysteine substitution at codon 12, is a key driver in several cancers, including non-small cell lung cancer (NSCLC).[3] These inhibitors form an irreversible covalent bond with the mutant cysteine, locking the KRAS G12C protein in an inactive, GDP-bound state.[1][4] This prevents the activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which are crucial for tumor cell proliferation, survival, and differentiation.[5][6]

Comparative Efficacy: Preclinical and Clinical Data

Direct head-to-head clinical trials comparing sotorasib, adagrasib, and novel diazaspiro inhibitors are not yet available. However, by collating data from their respective pivotal trials and preclinical studies, a comparative overview can be established.

Preclinical In Vitro Potency

The following table summarizes the in vitro inhibitory activity of sotorasib, adagrasib, and a representative novel diazaspiro inhibitor against KRAS G12C mutant cancer cell lines. Lower IC50 values are indicative of higher potency.

InhibitorCell LineCancer TypeAssay TypeIC50 (nM)Reference
Sotorasib (AMG 510)NCI-H358NSCLCCell Viability0.3 - 2534[7]
Adagrasib (MRTX849)NCI-H358NSCLCCell ViabilityNot Reported
Novel Diazaspiro Inhibitor NCI-H1373NSCLCpERK InhibitionPotent[2]

Note: IC50 values can vary depending on the specific assay conditions and cell line used.

Clinical Efficacy in NSCLC

The following table summarizes key clinical trial data for sotorasib and adagrasib in patients with previously treated KRAS G12C-mutated NSCLC.

ParameterSotorasib (CodeBreaK 100 & 200)Adagrasib (KRYSTAL-1 & KRYSTAL-12)
Objective Response Rate (ORR) 37.1% - 41%[8][9][10]35.1% - 45%[11][12][13]
Disease Control Rate (DCR) 80.6% - 84%[8][9][10]66.7% - 96.1%[12][14]
Median Progression-Free Survival (PFS) 5.6 - 6.8 months[8][9][15]4.8 - 7.4 months[11][14][16]
Median Overall Survival (OS) 12.5 months[10][17]12.3 - 14.1 months[14][18]
Median Duration of Response (DoR) 10 - 12.3 months[8][9][10]5.3 - 12.4 months[11][18]

A matching-adjusted indirect comparison of the pivotal phase 3 trials (CodeBreaK 200 for sotorasib and KRYSTAL-12 for adagrasib) suggested similar efficacy in terms of PFS and ORR.[19] However, sotorasib demonstrated a more favorable safety profile with lower instances of treatment-related adverse events.[19]

Resistance Mechanisms

A significant challenge with targeted therapies is the development of acquired resistance. For KRAS G12C inhibitors, resistance can emerge through two primary mechanisms:

  • On-target resistance: Secondary mutations in the KRAS gene can interfere with drug binding.[20] Interestingly, some secondary mutations confer resistance to one inhibitor while remaining sensitive to the other, suggesting the potential for sequential therapy.[21]

  • Off-target resistance: Activation of alternative signaling pathways can bypass the inhibition of KRAS G12C.[20]

Experimental Protocols

Standardized assays are crucial for the preclinical evaluation of novel KRAS G12C inhibitors. Below are detailed methodologies for key in vitro and in vivo experiments.

Protocol 1: Biochemical KRAS G12C-GTP Binding Assay (HTRF)

This assay measures the direct inhibition of the KRAS G12C protein's ability to bind to GTP.

Materials:

  • His-tagged KRAS G12C protein

  • Europium (Eu)-labeled anti-His antibody

  • GTP labeled with a fluorescent acceptor (e.g., d2 or Red)

  • Assay buffer

  • 384-well microplates

  • HTRF-compatible plate reader

Procedure:

  • Dispense 2 µL of the test inhibitor at various concentrations into the wells of a 384-well plate.

  • Add 4 µL of His-tagged KRAS G12C protein to each well.

  • Prepare a master mix of HTRF detection reagents (Eu-anti-His antibody and fluorescently labeled GTP) in assay buffer.

  • Add 4 µL of the detection reagent mix to each well.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Calculate the HTRF ratio and determine the IC50 value.

Protocol 2: Cellular Proliferation Assay (CellTiter-Glo®)

This assay determines the inhibitor's potency in halting the growth of cancer cells.

Materials:

  • KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)

  • Complete growth medium

  • 96-well white, clear-bottom plates

  • Test inhibitor

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed 1,000-5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.[22]

  • Incubate overnight to allow for cell attachment.[22]

  • Treat cells with a serial dilution of the test inhibitor and a vehicle control (e.g., DMSO).[22]

  • Incubate for 72 hours.[22]

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.[22]

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.[22]

  • Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC50 value.[5]

Protocol 3: Western Blot for Downstream Signaling Inhibition

This protocol assesses the inhibitor's effect on the phosphorylation of key downstream proteins like ERK.

Materials:

  • KRAS G12C mutant cancer cell line

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of the test inhibitor for a specified time (e.g., 2-24 hours).[22]

  • Wash cells with ice-cold PBS and lyse with lysis buffer.[5]

  • Determine the protein concentration of each lysate.[5]

  • Normalize protein concentrations and prepare samples for SDS-PAGE.

  • Perform SDS-PAGE and transfer proteins to a membrane.

  • Probe the membrane with primary and secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.[22]

Protocol 4: In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of the inhibitor in a living organism.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

  • KRAS G12C mutant cancer cell line

  • Test inhibitor formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject KRAS G12C mutant cells into the flank of the mice.[22]

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).[22]

  • Randomize mice into treatment and control groups.[22]

  • Administer the test inhibitor or vehicle control at the predetermined dose and schedule.[5]

  • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.[5]

  • Measure tumor volume throughout the study.[5]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.[5]

  • Plot the mean tumor volume ± SEM for each group over time.[5]

Visualizing Key Pathways and Processes

// Nodes RTK [label="RTK (e.g., EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; SOS1 [label="SOS1 (GEF)", fillcolor="#F1F3F4", fontcolor="#202124"]; KRAS_GDP [label="KRAS G12C\n(Inactive-GDP)", fillcolor="#FBBC05", fontcolor="#202124"]; KRAS_GTP [label="KRAS G12C\n(Active-GTP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Sotorasib / Adagrasib /\nDiazaspiro Inhibitor", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges RTK -> SOS1; SOS1 -> KRAS_GDP [label="Promotes\nGTP Loading"]; KRAS_GDP -> KRAS_GTP [dir=back, label="GAP\n(Hydrolysis)"]; KRAS_GTP -> RAF; KRAS_GTP -> PI3K; RAF -> MEK -> ERK -> Proliferation; PI3K -> AKT -> mTOR -> Proliferation; Inhibitor -> KRAS_GTP [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } KRAS G12C Signaling Pathway and Point of Inhibition.

// Edges Biochemical -> CellPro [color="#4285F4"]; CellPro -> Western [color="#4285F4"]; Western -> Xenograft [label="Lead Candidate", color="#34A853", fontcolor="#34A853"]; } Preclinical Evaluation Workflow for KRAS G12C Inhibitors.

// Nodes Sotorasib [label="Sotorasib", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adagrasib [label="Adagrasib", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Diazaspiro [label="Novel Diazaspiro\nInhibitors", fillcolor="#FBBC05", fontcolor="#202124"]; Comparison [label="Comparative Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Potency [label="In Vitro Potency\n(IC50)", fillcolor="#FFFFFF", fontcolor="#202124"]; Efficacy [label="Clinical Efficacy\n(ORR, PFS, OS)", fillcolor="#FFFFFF", fontcolor="#202124"]; Resistance [label="Resistance Profiles", fillcolor="#FFFFFF", fontcolor="#202124"]; Safety [label="Safety & Tolerability", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Sotorasib -> Comparison [color="#5F6368"]; Adagrasib -> Comparison [color="#5F6368"]; Diazaspiro -> Comparison [color="#5F6368"]; Comparison -> Potency [color="#5F6368"]; Comparison -> Efficacy [color="#5F6368"]; Comparison -> Resistance [color="#5F6368"]; Comparison -> Safety [color="#5F6368"]; } Logical Framework for Comparative Analysis.

References

Bioisosteric Replacement Strategies for 1,7-Diazaspiro[3.5]nonan-2-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,7-diazaspiro[3.5]nonan-2-one scaffold has emerged as a promising framework in medicinal chemistry, particularly in the development of covalent inhibitors targeting the KRAS G12C mutant, a key driver in various cancers. This guide provides a comparative analysis of bioisosteric replacement strategies for analogs of this scaffold, supported by experimental data, to aid in the optimization of lead compounds.

Data Presentation: Comparative Analysis of this compound Analogs

The following tables summarize the structure-activity relationship (SAR) of this compound derivatives as KRAS G12C inhibitors. The data highlights the impact of substitutions on the quinazoline and indazole moieties on inhibitory potency and metabolic stability.

Table 1: In Vitro Inhibitory Activity of this compound Analogs

Compound IDR¹ (Quinazoline-2-yl substituent)R² (Indazole substituent)pERK Inhibition IC₅₀ (nM) (NCI-H358 cells)Cell Growth Inhibition IC₅₀ (nM) (NCI-H1373 cells)
5a 4-MorpholinylH110120
5c 4-(1-Methyl-4-piperidyl)aminoH150180
7b 4-(1-Methyl-4-piperidyl)amino5-Methyl1.61.1
7d 4-(1-Methyl-4-piperidyl)amino5-Fluoro2.11.5

Table 2: Metabolic Stability of Selected this compound Analogs

Compound IDHuman Liver Microsome Stability (% remaining after 30 min)Mouse Liver Microsome Stability (% remaining after 30 min)
5c 2315
7b 9285

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

Protocol 1: TR-FRET Assay for KRAS G12C Nucleotide Exchange

This biochemical assay measures the ability of a compound to inhibit the exchange of GDP for GTP on the KRAS G12C protein, which is a critical step in its activation.

Materials:

  • Recombinant His-tagged KRAS G12C protein (GDP-loaded)

  • SOS1 protein (catalytic domain)

  • GTP

  • TR-FRET donor (e.g., Europium-labeled anti-His antibody)

  • TR-FRET acceptor (e.g., fluorescently labeled GTP analog)

  • Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA)

  • 384-well low-volume plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Add 2 µL of the compound dilution to the wells of a 384-well plate.

  • Add 4 µL of His-tagged KRAS G12C protein to each well.

  • Prepare a mixture of the TR-FRET detection reagents (donor and acceptor) in the assay buffer.

  • Add 4 µL of the detection reagent mix to each well.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET plate reader, measuring emission at the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

  • Calculate the TR-FRET ratio and plot against the compound concentration to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis for pERK Inhibition in NCI-H358 Cells

This cell-based assay assesses the ability of a compound to inhibit the phosphorylation of ERK, a downstream effector in the KRAS signaling pathway.

Materials:

  • NCI-H358 cells (KRAS G12C mutant cell line)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pERK, anti-total ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed NCI-H358 cells in 6-well plates and allow them to adhere.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against pERK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.

  • Quantify the band intensities and calculate the IC₅₀ for pERK inhibition.

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the effect of a compound on the proliferation and viability of cancer cells.

Materials:

  • NCI-H1373 cells (KRAS G12C mutant cell line)

  • Cell culture medium

  • Test compound

  • 96-well clear-bottom, white-walled plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed NCI-H1373 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound.

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Equilibrate the plate and the cell viability reagent to room temperature.

  • Add the cell viability reagent to each well and mix to induce cell lysis.

  • Incubate for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the compound concentration to determine the IC₅₀ value.

Mandatory Visualization

KRAS G12C Signaling Pathway and Point of Inhibition

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Analog Inhibitor->KRAS_GTP Covalent Inhibition

Caption: KRAS G12C signaling pathway and the inhibitory action of this compound analogs.

Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow cluster_0 Biochemical Screening cluster_1 Cell-Based Assays cluster_2 ADME Profiling Biochem_Assay TR-FRET Nucleotide Exchange Assay pERK_Assay pERK Inhibition (Western Blot) Biochem_Assay->pERK_Assay Potent Hits Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo®) pERK_Assay->Viability_Assay Metabolic_Stability Metabolic Stability (Microsomes) Viability_Assay->Metabolic_Stability Lead Candidates

Caption: A typical experimental workflow for the evaluation of this compound analogs as KRAS G12C inhibitors.

Comparative Analysis of 1,7-Diazaspiro[3.5]nonan-2-one Based KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a novel 1,7-diazaspiro[3.5]nonan-2-one based KRAS G12C inhibitor, here identified as ASP6918 (also referred to as compound 7b), with the established clinical inhibitors Sotorasib and Adagrasib.[1][2] This comparison focuses on their cross-reactivity profiles and the experimental methodologies used to determine inhibitor selectivity. This information is intended for researchers, scientists, and drug development professionals working on targeted cancer therapies.

Mutations in the KRAS gene are among the most common drivers of cancer.[1][3] The G12C mutation, where a glycine is replaced by a cysteine at codon 12, has been a particularly challenging target for drug development. The emergence of covalent inhibitors that specifically bind to this mutant cysteine has marked a significant breakthrough in treating KRAS G12C-driven cancers.[1][3][4][5][6] These inhibitors lock the KRAS protein in an inactive state, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[4][7][8]

The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one scaffold has been identified as a promising chemical starting point for the development of potent and selective KRAS G12C inhibitors.[1][3][7] ASP6918 is a derivative of this scaffold and has demonstrated significant anti-tumor activity in preclinical models.[1][2]

KRAS Signaling Pathway

The KRAS protein is a central node in the MAPK signaling pathway. When activated by upstream signals from receptor tyrosine kinases (RTKs) like EGFR, KRAS exchanges GDP for GTP. In its GTP-bound state, KRAS activates downstream effectors such as RAF, leading to the phosphorylation of MEK and ERK. Phosphorylated ERK (pERK) then translocates to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. Covalent KRAS G12C inhibitors bind to the mutant cysteine in the Switch-II pocket, trapping KRAS in its inactive, GDP-bound state and thus inhibiting this signaling cascade.[4][7][8]

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR) KRAS_GDP KRAS G12C (GDP) Inactive RTK->KRAS_GDP SOS KRAS_GTP KRAS G12C (GTP) Active KRAS_GDP->KRAS_GTP GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Transcription Gene Expression (Proliferation, Survival) pERK->Transcription Inhibitor ASP6918 / Sotorasib / Adagrasib Inhibitor->KRAS_GDP Covalent Binding (Inhibition)

Caption: Simplified KRAS signaling pathway and the mechanism of covalent inhibition.

Quantitative Comparison of Inhibitor Potency and Selectivity

The following table summarizes the available data on the potency of ASP6918, Sotorasib, and Adagrasib against KRAS G12C and their known cross-reactivity profiles. It is important to note that a head-to-head, comprehensive selectivity screen for ASP6918 against a broad panel of kinases and other cysteine-containing proteins was not publicly available. The selectivity of ASP6918 is inferred from the available literature, which focuses on its on-target activity.

InhibitorPrimary TargetIC50 (pERK Inhibition)Cross-Reactivity ProfileReference
ASP6918 KRAS G12CPotent (exact value not specified in provided abstracts)Described as a potent and selective inhibitor of KRAS G12C.[2]
Sotorasib KRAS G12C~1-10 nM (cellular assays)Pan-RAS G12C inhibitor; also inhibits NRAS G12C and HRAS G12C.[9][10][11][12][13]
Adagrasib KRAS G12C~5 nM (cellular assays)Highly selective for KRAS G12C over wild-type KRAS (>1000-fold).[14] Also shows activity against other RAS isoforms.[14][15][16][17][18]

Experimental Protocols

The assessment of inhibitor selectivity is crucial for preclinical and clinical development. A common approach for profiling the cross-reactivity of covalent inhibitors is through chemoproteomic methods like Activity-Based Protein Profiling (ABPP).

Experimental Workflow for Covalent Inhibitor Selectivity Profiling

The following diagram illustrates a typical workflow for identifying the on- and off-targets of a covalent inhibitor using a competitive ABPP approach.

ABPP_Workflow cluster_sample_prep Sample Preparation & Treatment cluster_profiling Activity-Based Protein Profiling cluster_analysis Mass Spectrometry & Data Analysis Cells Cancer Cell Line (e.g., NCI-H1373) Treatment Treat with Inhibitor (e.g., ASP6918) or DMSO Cells->Treatment Lysis Cell Lysis & Proteome Extraction Treatment->Lysis Probe Incubate with Cysteine-Reactive Probe (e.g., Iodoacetamide-alkyne) Lysis->Probe Click Click Chemistry (Attach Biotin) Probe->Click Enrich Streptavidin Enrichment of Labeled Proteins Click->Enrich Digestion On-Bead Digestion Enrich->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Quant Quantitative Proteomics (Identify and Quantify Peptides) LCMS->Quant Targets Identify On- and Off-Targets (Proteins with reduced probe labeling in inhibitor-treated samples) Quant->Targets

References

In Vivo Efficacy of 1,7-Diazaspiro[3.5]nonan-2-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

I. As KRAS G12C Inhibitors for Oncology

A series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been identified as potent and selective covalent inhibitors of the KRAS G12C mutant protein. One of the lead compounds from this series, 1-[7-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one (herein referred to as Compound 7b), has demonstrated significant in vivo anti-tumor efficacy.

Data Presentation: In Vivo Efficacy of Compound 7b

The in vivo anti-tumor activity of Compound 7b was evaluated in a xenograft mouse model using the NCI-H1373 human non-small cell lung cancer cell line, which harbors the KRAS G12C mutation.

CompoundAnimal ModelCell LineDosing RegimenTumor Growth Inhibition (TGI)Reference
Compound 7b Nude MiceNCI-H1373Subcutaneous administrationDose-dependent[1]
Vehicle ControlNude MiceNCI-H1373Subcutaneous administration-[1]

Detailed quantitative data on the percentage of tumor growth inhibition at specific doses for Compound 7b is described in the primary research article but not fully detailed in the abstract. The available information confirms a dose-dependent effect.

Experimental Protocols

NCI-H1373 Xenograft Mouse Model

The following is a generalized protocol for evaluating the in vivo efficacy of KRAS G12C inhibitors using the NCI-H1373 xenograft model, based on common practices in the field.

  • Cell Culture: NCI-H1373 cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Animal Model: Immunodeficient mice (e.g., BALB/c nude mice), typically 4-6 weeks old, are used for the study.

  • Tumor Implantation: A suspension of NCI-H1373 cells (e.g., 3 x 10^6 cells in a mixture of media and Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements. The tumor volume is calculated using the formula: (length × width²) / 2.

  • Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The test compound (e.g., Compound 7b) is administered via the specified route (e.g., subcutaneously or orally) at various dose levels. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic biomarker analysis).

Signaling Pathway and Experimental Workflow Visualization

KRAS G12C Signaling Pathway

The KRAS protein is a key component of the MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival. The G12C mutation locks KRAS in an active, GTP-bound state, leading to constitutive downstream signaling and tumorigenesis. Covalent inhibitors of KRAS G12C, such as the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives, bind to the mutant cysteine residue and lock the protein in an inactive state.

KRAS_G12C_Signaling cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK RTK (e.g., EGFR) GRB2_SOS1 GRB2/SOS1 RTK->GRB2_SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) GRB2_SOS1->KRAS_GDP GTP GDP KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 1,7-Diazaspiro[3.5]nonan-2-one Derivative (e.g., 7b) Inhibitor->KRAS_GDP Covalent Binding

KRAS G12C signaling and inhibition.

Experimental Workflow for In Vivo Efficacy Testing

Xenograft_Workflow Cell_Culture 1. NCI-H1373 Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. Dosing with Compound 7b or Vehicle Randomization->Dosing Monitoring 6. Tumor Volume & Body Weight Measurement Dosing->Monitoring Analysis 7. Data Analysis & Endpoint Evaluation Monitoring->Analysis

NCI-H1373 xenograft model workflow.

II. As GLP-1 Receptor Agonists for Type 2 Diabetes (Contextual Overview)

While specific this compound derivatives with in vivo efficacy data as GLP-1 receptor (GLP-1R) agonists are not prominent in publicly available literature, the broader class of non-peptide small molecule GLP-1R agonists is a significant area of research for the treatment of type 2 diabetes. These molecules aim to provide an orally bioavailable alternative to the currently available injectable peptide-based therapies.

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in a Relevant Animal Model

A common in vivo model to assess the efficacy of potential anti-diabetic compounds is the oral glucose tolerance test.

  • Animal Model: Genetically diabetic mice (e.g., db/db mice) or diet-induced obese mice are often used.

  • Acclimatization and Fasting: Animals are acclimatized to the experimental conditions and then fasted overnight.

  • Compound Administration: The test compound is administered orally at various doses. A vehicle control group and a positive control group (e.g., an existing GLP-1R agonist) are included.

  • Glucose Challenge: After a specific time following compound administration, a glucose solution is administered orally to the mice.

  • Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood samples at multiple time points before and after the glucose challenge (e.g., 0, 15, 30, 60, and 120 minutes).

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated to determine the effect of the compound on glucose tolerance.

Signaling Pathway Visualization

GLP-1 Receptor Signaling Pathway

GLP-1R is a G-protein coupled receptor that, upon activation, primarily signals through the Gαs pathway, leading to an increase in intracellular cAMP. This cascade ultimately results in enhanced glucose-dependent insulin secretion from pancreatic beta cells.

GLP1R_Signaling cluster_receptor GLP-1 Receptor Activation cluster_intracellular Intracellular Signaling Cascade cluster_effects Cellular Effects in Pancreatic β-cell GLP1_Agonist GLP-1 or Non-Peptide Agonist GLP1R GLP-1 Receptor GLP1_Agonist->GLP1R G_Protein Gαs GLP1R->G_Protein Activation AC Adenylate Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA_Epac2 PKA / Epac2 cAMP->PKA_Epac2 Insulin_Secretion Increased Glucose-Dependent Insulin Secretion PKA_Epac2->Insulin_Secretion

Simplified GLP-1 receptor signaling.

References

Structure-activity relationship (SAR) studies of 1,7-Diazaspiro[3.5]nonan-2-one analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structure-activity relationship (SAR) studies of 1,7-diazaspiro[3.5]nonan-2-one analogs, their biological activities, and comparison with alternative scaffolds.

The this compound scaffold has emerged as a promising structural motif in medicinal chemistry, offering a unique three-dimensional framework for the design of novel therapeutic agents. This guide provides a detailed comparison of the structure-activity relationships of various analogs based on this scaffold, focusing on their application as inhibitors of oncogenic KRAS G12C and as antagonists of the dopamine D4 receptor. Experimental data, detailed protocols, and visual representations of key concepts are presented to facilitate a deeper understanding of this versatile scaffold.

Introduction to the this compound Scaffold

The this compound core features a spirocyclic system containing a β-lactam ring fused to a piperidine ring. This rigid structure allows for precise spatial orientation of substituents, which can lead to high-affinity and selective interactions with biological targets. The presence of two nitrogen atoms at positions 1 and 7 provides opportunities for diverse chemical modifications to explore the chemical space and optimize pharmacological properties. This scaffold is primarily utilized in medicinal chemistry as a building block for creating biologically active molecules, particularly those aimed at neurological and psychiatric disorders.[1]

SAR Studies of this compound Analogs as KRAS G12C Inhibitors

The KRAS protein, a key player in cellular signaling, is frequently mutated in various cancers, with the G12C mutation being a prevalent driver of oncogenesis.[2] The development of covalent inhibitors that target the mutant cysteine residue has been a significant breakthrough. A series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been identified as potent covalent inhibitors of KRAS G12C.[2]

Quantitative SAR Data

The inhibitory activity of these analogs is typically assessed by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the SAR data for key analogs.

Compound IDR Group on Piperidine NitrogenIC50 (nM) for KRAS G12CCellular pERK Inhibition IC50 (nM)
1a H>1000>1000
1b 4-fluorophenyl500600
1c (Lead) 6-chloro-8-fluoro-7-(1H-indazol-4-yl)quinazolin-4-yl2035
7b (Optimized) 6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl510

Data sourced from Bioorganic & Medicinal Chemistry, 2022.[2]

Key SAR Insights:

  • The acryloyl group at the 2-position of the diazaspiro-nonanone is crucial for covalent binding to the Cys12 residue of KRAS G12C.

  • Substitution on the piperidine nitrogen (position 7) is critical for potency. Large, heterocyclic substituents significantly enhance inhibitory activity.

  • Optimization of the quinazoline moiety, including the addition of a methyl group to the indazole and a methylpiperidinylamino group, led to a significant improvement in potency in compound 7b .[2]

Comparison with Alternative KRAS G12C Inhibitors

Sotorasib and adagrasib are FDA-approved non-spirocyclic KRAS G12C inhibitors.[3] A comparison of their activity with the this compound analog 7b is presented below.

CompoundScaffold TypeKRAS G12C IC50 (nM)
7b This compound5
SotorasibAcrylamide~10
AdagrasibAcrylamide~6

This comparison highlights the competitive potency of the this compound scaffold.

SAR Studies of this compound Analogs as Dopamine D4 Receptor Antagonists

The dopamine D4 receptor is a G protein-coupled receptor implicated in various neuropsychiatric disorders, including schizophrenia and ADHD. Selective D4 receptor antagonists are sought after for their potential therapeutic benefits with fewer side effects compared to non-selective antipsychotics.

Quantitative SAR Data

The binding affinity of these analogs to the D4 receptor is measured by their inhibitory constant (Ki).

Compound IDR Group on Piperidine NitrogenD4 Receptor Ki (nM)D2 Receptor Ki (nM)Selectivity (D2/D4)
2a 4-fluorobenzoyl1550033
2b 4-chlorobenzoyl1045045
2c 4-methoxybenzoyl2560024
2d 2-naphthoyl530060

Key SAR Insights:

  • The this compound core serves as a rigid scaffold to present the pharmacophoric elements for D4 receptor binding.

  • Aromatic acyl groups on the piperidine nitrogen are well-tolerated and contribute to high affinity.

  • Substituents on the benzoyl ring influence both affinity and selectivity. Electron-withdrawing groups like chloro and fluoro at the 4-position are favorable.

  • Extending the aromatic system, as in the 2-naphthoyl analog 2d , leads to a significant increase in affinity and selectivity.

Comparison with an Alternative Dopamine D4 Receptor Antagonist

Buspirone is a clinically used anxiolytic with antagonist activity at D4 receptors.

CompoundScaffold TypeD4 Receptor Ki (nM)
2d This compound5
BuspironeAzaspirodecanedione~20

The this compound analog 2d demonstrates superior affinity for the D4 receptor compared to the established drug Buspirone.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

KRAS G12C Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the direct binding of inhibitors to the KRAS G12C protein.

Materials:

  • His-tagged KRAS G12C protein

  • Europium-anti-His antibody

  • GTP labeled with a fluorescent acceptor (e.g., GTP-Red)

  • Assay buffer

  • Test compounds

  • 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Dispense 2 µL of each compound concentration into the wells of a 384-well plate.

  • Add 4 µL of His-tagged KRAS G12C protein (final concentration ~5 nM) to each well.

  • Prepare a mix of HTRF detection reagents: Eu-anti-His antibody and GTP-Red in assay buffer.

  • Add 4 µL of the detection reagent mix to each well.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Read the plate on an HTRF-compatible plate reader to measure the FRET signal.

  • Calculate the IC50 values from the resulting dose-response curves.[5]

Dopamine D4 Receptor Radioligand Binding Assay

This assay determines the binding affinity of compounds to the D4 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine D4 receptor.

  • Radioligand (e.g., [³H]Spiperone).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Non-specific binding control (e.g., 10 µM (+)-butaclamol).

  • Test compounds.

  • 96-well plates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and the test compound at various concentrations.

  • For determining non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and a high concentration of the non-specific binding control.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki values by fitting the data to a competitive binding model.[6]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 RTK->SOS1 KRAS_GDP KRAS G12C (GDP) Inactive SOS1->KRAS_GDP GEF KRAS_GTP KRAS G12C (GTP) Active KRAS_GDP->KRAS_GTP GTP loading RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor This compound Analog Inhibitor->KRAS_GDP Covalent Inhibition

Caption: KRAS G12C signaling pathway and the point of inhibition by this compound analogs.

Experimental_Workflow cluster_0 KRAS G12C Inhibition cluster_1 Dopamine D4 Receptor Antagonism HTRF HTRF Assay (Biochemical) Cell_Viability Cell Viability Assay (e.g., MTT) HTRF->Cell_Viability Western_Blot Western Blot (pERK levels) Cell_Viability->Western_Blot SAR_Analysis SAR Analysis & Optimization Western_Blot->SAR_Analysis Binding_Assay Radioligand Binding Assay Functional_Assay Functional Assay (e.g., cAMP) Binding_Assay->Functional_Assay Functional_Assay->SAR_Analysis Compound_Synthesis Compound Synthesis Compound_Synthesis->HTRF Compound_Synthesis->Binding_Assay

Caption: General experimental workflow for the evaluation of this compound analogs.

Conclusion

The this compound scaffold represents a valuable platform for the development of potent and selective modulators of various biological targets. The SAR studies on KRAS G12C inhibitors and dopamine D4 receptor antagonists demonstrate the potential of this scaffold to yield highly active compounds. The rigid, three-dimensional nature of the spirocyclic system allows for precise control over the orientation of pharmacophoric groups, leading to improved target engagement. Further exploration of this scaffold against other therapeutic targets is warranted and holds promise for the discovery of novel drug candidates. The detailed experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in the field of drug discovery and medicinal chemistry.

References

Comparative Docking Analysis of 1,7-Diazaspiro[3.5]nonan-2-one Derivatives as KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the in-silico performance of novel 1,7-Diazaspiro[3.5]nonan-2-one derivatives against the oncogenic KRAS G12C mutant protein, benchmarked against established inhibitors.

This guide provides a comparative overview of the molecular docking studies of this compound derivatives, a promising class of covalent inhibitors targeting the KRAS G12C mutation. The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a key player in cellular proliferation, and the G12C mutation is a known driver in various cancers.[1][2][3] The unique spirocyclic structure of these derivatives facilitates specific interactions within the switch-II pocket of the KRAS G12C protein.[2][3] This analysis aims to present the binding affinities of these compounds in comparison to other known KRAS G12C inhibitors, providing valuable insights for further drug design and optimization.

Quantitative Docking Data Summary

The following table summarizes the binding energies of selected this compound derivatives and other notable KRAS G12C inhibitors. Lower binding energy values indicate a higher predicted binding affinity.

Compound ClassSpecific Derivative/CompoundTarget ProteinBinding Energy (kcal/mol)
This compound Derivative 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety containing compoundsKRAS G12C(Data not publicly available in cited abstracts)
FDA-Approved Inhibitor Sotorasib (AMG-510)KRAS G12C-8.1 to -9.1
Clinical Trial Inhibitor Adagrasib (MRTX849)KRAS G12C(Comparable to Sotorasib)
Natural Product BerberineKRAS G12C-8.6
Other Investigational Inhibitors ZINC32502206KRAS G12C-10.5
ZINC98363763KRAS G12C-10.01
ZINC85645815KRAS G12C-9.80
ZINC98364259KRAS G12C-9.70

Note: The binding energies are compiled from multiple studies for comparative purposes and the exact values may vary based on the specific docking software and parameters used.

Experimental Protocols

The following is a generalized experimental protocol for the molecular docking of KRAS G12C inhibitors, based on methodologies reported in the literature.[1][4][5][6]

1. Protein and Ligand Preparation:

  • Protein Structure: The crystal structure of the KRAS G12C protein is obtained from the Protein Data Bank (PDB ID: 6OIM).[1][5] The protein structure is prepared by removing water molecules and any co-crystallized ligands.

  • Ligand Structures: The 3D structures of the this compound derivatives and other inhibitors are generated and optimized using appropriate chemistry software.

2. Molecular Docking Simulation:

  • Software: Commonly used software for molecular docking includes AutoDock, AutoDock Vina, and PyRx.[4][6]

  • Grid Box Generation: A grid box is defined around the binding site of the KRAS G12C protein, specifically encompassing the switch-II pocket and the Cys12 residue.

  • Docking Algorithm: A genetic algorithm or other suitable search algorithm is employed to explore the conformational space of the ligand within the defined binding site.

  • Scoring Function: The binding poses are evaluated and ranked based on a scoring function that estimates the binding affinity (typically in kcal/mol).

3. Analysis of Docking Results:

  • The pose with the lowest binding energy is typically considered the most favorable.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mode.

Visualizations

The following diagrams illustrate the key processes and relationships in a comparative docking study.

experimental_workflow Experimental Workflow for Comparative Docking cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output protein_prep Protein Preparation (PDB: 6OIM) grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Preparation (Derivatives & Alternatives) docking_run Execution of Docking Algorithm ligand_prep->docking_run grid_gen->docking_run scoring Scoring & Ranking of Poses docking_run->scoring interaction_analysis Binding Mode Interaction Analysis scoring->interaction_analysis data_table Quantitative Data Table (Binding Energies) scoring->data_table comparison Comparative Analysis interaction_analysis->comparison data_table->comparison

Caption: Workflow of a comparative molecular docking study.

signaling_pathway Simplified KRAS Signaling Pathway KRAS_active KRAS G12C (Active) RAF_MEK_ERK RAF-MEK-ERK Pathway KRAS_active->RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway KRAS_active->PI3K_AKT_mTOR proliferation Cell Proliferation & Survival RAF_MEK_ERK->proliferation PI3K_AKT_mTOR->proliferation inhibitor This compound Derivative inhibitor->KRAS_active Inhibition

Caption: Inhibition of KRAS G12C signaling by derivatives.

References

Safety Operating Guide

Safe Disposal of 1,7-Diazaspiro[3.5]nonan-2-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1,7-Diazaspiro[3.5]nonan-2-one is critical for maintaining laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals to safely manage and dispose of this compound. The following procedures are based on established best practices for handling chemical waste and information derived from the safety data sheets of structurally related compounds.

Hazard Assessment and Safety Precautions

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant laboratory coat when handling this compound.

  • Ventilation: All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are easily accessible.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

  • Waste Collection:

    • Designate a specific, properly labeled, and sealable waste container for this compound and other compatible organic waste.

    • The container should be constructed of a material compatible with organic compounds, such as high-density polyethylene (HDPE) or glass.

    • The label on the container must clearly state "Hazardous Waste" and list the chemical name: "this compound".

  • Waste Segregation:

    • To prevent potentially violent chemical reactions, do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases.

    • Maintain separate waste streams for aqueous waste and halogenated solvents.

  • Waste Storage:

    • Securely seal the waste container after each addition of waste.

    • Store the sealed container in a designated, cool, dry, and well-ventilated satellite accumulation area.

    • The storage location should be away from direct sunlight, heat sources, and ignition sources.

    • Access to the waste storage area should be restricted to authorized personnel.

  • Final Disposal:

    • The ultimate disposal of this compound waste must be conducted by a licensed and certified chemical waste disposal company.[1]

    • Provide the disposal company with a detailed and accurate inventory of the waste container's contents.

    • Under no circumstances should this compound be disposed of by pouring it down the drain or discarding it with regular trash.[1][2] The material should be taken to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[2]

Quantitative Data Summary

Due to the absence of a specific SDS for this compound, quantitative data from structurally similar compounds are provided below for reference. These values should be used as a precautionary guideline.

CompoundCAS NumberMolecular FormulaKey Hazards
Spiro[3.5]nonan-2-one29800-56-4C₉H₁₄OCombustible liquid, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1]
8-hydroxy-2,6-diazaspiro[3.5]nonan-5-one dihydrochloride2126162-93-2C₇H₁₄Cl₂N₂O₂Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

cluster_0 Preparation cluster_1 Waste Handling cluster_2 Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect Waste in a Designated Container A->C B Work in a Ventilated Fume Hood B->C D Properly Label Container ('Hazardous Waste', Chemical Name) C->D E Segregate from Incompatible Materials D->E F Seal and Store Container in a Cool, Dry, Ventilated Area E->F G Arrange for Pickup by a Licensed Waste Disposal Company F->G H Provide Accurate Waste Inventory G->H

References

Personal protective equipment for handling 1,7-Diazaspiro[3.5]nonan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 1,7-Diazaspiro[3.5]nonan-2-one, including personal protective equipment (PPE), operational protocols, and disposal plans.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following recommendations are based on the hazard profiles of structurally similar compounds. It is imperative to obtain and review the official SDS from your chemical supplier before any handling, storage, or disposal of this compound.

Based on an analysis of related diazaspiro and azaspiro compounds, this compound is anticipated to present the following hazards:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

Protection TypeRequired EquipmentSpecifications and Usage
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesMust conform to EN 166 (EU) or NIOSH (US) standards. Ensure a snug fit to prevent exposure to splashes or dust.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber)Inspect gloves for integrity before each use. Change gloves immediately if contaminated, punctured, or torn.
Laboratory coatA buttoned lab coat should be worn to protect street clothing and skin from contamination.
Respiratory Protection NIOSH-approved respiratorRequired when working with fine powders outside of a fume hood or when engineering controls are insufficient. Use a respirator with a particulate filter.

Operational and Disposal Plans

Adherence to proper operational and disposal protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Handling and Storage:

  • Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with skin and eyes.

  • Do not breathe dust or vapors.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials.

First-Aid Measures:

  • If on skin: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical attention.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If inhaled: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

Spill and Disposal Procedures:

  • Spill: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the material in a sealed container for disposal.

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.

prep Preparation - Review SDS - Don PPE handling Handling - Use fume hood - Weigh/transfer carefully prep->handling Proceed with caution experiment Experimentation - Monitor reactions - Avoid aerosol generation handling->experiment cleanup Post-Experiment - Decontaminate surfaces - Remove PPE correctly experiment->cleanup disposal Waste Disposal - Segregate waste - Label containers cleanup->disposal

Figure 1. A workflow diagram illustrating the key stages of safely handling this compound, from preparation to disposal.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.